(S)-4-Phenylthiazolidine-2-thione
Description
Properties
IUPAC Name |
(4S)-4-phenyl-1,3-thiazolidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS2/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXSISKCCADMLK-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=S)S1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NC(=S)S1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20462621 | |
| Record name | (S)-4-Phenylthiazolidine-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20462621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185137-29-5 | |
| Record name | (S)-4-Phenylthiazolidine-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20462621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(S)-4-Phenylthiazolidine-2-thione chemical properties
An In-depth Technical Guide to (S)-4-Phenylthiazolidine-2-thione: Properties and Applications in Asymmetric Synthesis
Introduction
This compound is a sulfur-containing heterocyclic compound that has emerged as a powerful and versatile chiral auxiliary in modern organic synthesis.[1] Derived from the natural amino acid (S)-phenylalanine, its unique structural and electronic properties offer distinct advantages over more traditional auxiliaries, such as Evans' oxazolidinones.[2] The presence of the thione (C=S) group and the endocyclic sulfur atom significantly influences the reactivity of N-acylated derivatives, enabling highly diastereoselective carbon-carbon bond formations and facilitating mild, efficient cleavage of the auxiliary post-transformation.[3][4]
This guide provides a comprehensive overview of the chemical properties, synthesis, and application of this compound, with a particular focus on its role in asymmetric aldol reactions. It is intended for researchers, scientists, and drug development professionals seeking to leverage this auxiliary for the stereocontrolled synthesis of complex chiral molecules.
Physicochemical and Structural Properties
This compound is a white to off-white crystalline solid, stable under normal laboratory conditions.[5][6] The core of its utility lies in its rigid five-membered ring structure and the defined stereochemistry at the C4 position, which effectively shields one face of the enolate derived from its N-acyl derivatives.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 185137-29-5 | [7],[6],[8] |
| Molecular Formula | C₉H₉NS₂ | [7],[6],[8] |
| Molecular Weight | 195.30 g/mol | [7],[6],[8] |
| Appearance | White or off-white crystalline powder | [7],[6] |
| Melting Point | 127 - 131 °C | [7],[6] |
| Optical Rotation | [α]²⁰/D = +220° to +230° (c=0.35 in CHCl₃) | [7],[6] |
| Purity | ≥ 98% (GC) | [7],[6] |
Synthesis of the Chiral Auxiliary
The synthesis of thiazolidine-2-thiones is generally achieved from the corresponding 1,2-amino alcohols, which are readily prepared by the reduction of α-amino acids.[9] The cyclization to form the thiazolidine-2-thione ring is accomplished by treatment with carbon disulfide (CS₂), typically in the presence of a base.[2] The use of a strong base favors the formation of the thiazolidinethione over the corresponding oxazolidinethione.[9]
Caption: General synthesis pathway for this compound.
Experimental Protocol: Microwave-Assisted Synthesis
Microwave-assisted synthesis provides an efficient and rapid method for preparing the auxiliary.[2]
-
To a microwave-safe reaction vessel, add (S)-phenylalaninol (1 equivalent).
-
Add Dimethyl Sulfoxide (DMSO) as the solvent.
-
Add carbon disulfide (CS₂) (typically 2-3 equivalents).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 10-20 minutes).
-
After cooling, the reaction mixture is typically poured into water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield the final compound.
Application in Asymmetric Aldol Additions
The primary application of this compound is as a chiral auxiliary in asymmetric synthesis, most notably in aldol reactions.[3][10] The process involves three key stages: acylation of the auxiliary, the stereoselective aldol addition, and subsequent removal of the auxiliary.
Caption: General workflow for an asymmetric aldol reaction.
Mechanism of Stereocontrol
The high degree of stereoselectivity achieved with this auxiliary is attributed to the formation of a rigid, chelated transition state.[3] When using chlorotitanium enolates, the titanium atom coordinates to both the enolate oxygen and the thione sulfur atom. This chelation, combined with the steric bulk of the C4-phenyl group, forces the aldehyde to approach from the less hindered face of the enolate.
The choice and stoichiometry of the amine base are critical for controlling the stereochemical outcome.[3] This remarkable feature allows access to different aldol adducts from the same chiral auxiliary.
-
"Non-Evans" Syn Aldol Product: Achieved with 1 equivalent of a hindered amine base like (-)-sparteine. The titanium forms a highly ordered chelated transition state.[3]
-
"Evans" Syn Aldol Product: Achieved with 2 equivalents of the base. The second equivalent of the base is thought to disrupt the initial chelation, leading to a different transition state geometry and a reversal of selectivity.[3]
Caption: Stereocontrol via a rigid chelated titanium transition state.
Experimental Protocol: Asymmetric Propionate Aldol Addition
This protocol describes a typical procedure for a chlorotitanium enolate-mediated aldol reaction to generate a "non-Evans" syn product.[3]
-
Dissolve the N-propionyl-(S)-4-phenylthiazolidine-2-thione (1 equiv.) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar) and cool to -78 °C.
-
Add titanium(IV) chloride (TiCl₄) (1.1 equiv.) dropwise and stir the resulting solution for 5-10 minutes.
-
Add (-)-sparteine (1.2 equiv.) dropwise. The solution typically turns a deep color. Stir for 30-60 minutes at -78 °C to ensure complete enolate formation.
-
Add the desired aldehyde (1.5 equiv.), either neat or as a solution in DCM, dropwise.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC for the consumption of the starting material.
-
Quench the reaction by pouring it into a half-saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to isolate the desired aldol adduct. Diastereomeric ratios can be determined by ¹H NMR analysis of the crude product.[11]
Cleavage and Removal of the Auxiliary
A significant advantage of thiazolidinethione auxiliaries is the relative ease of their removal under mild conditions, which is often challenging with oxazolidinone-based auxiliaries.[3][4] The increased nucleophilicity of the thione sulfur facilitates cleavage.
Common Cleavage Methods:
-
Direct Reduction to Aldehyde: Treatment with diisobutylaluminum hydride (DIBAL-H) can directly reduce the N-acyl group to the corresponding chiral aldehyde.[3]
-
Reduction to Alcohol: Reagents like lithium borohydride (LiBH₄) can reduce the acyl group to the primary alcohol.
-
Conversion to Esters/Acids: Alcoholysis or hydrolysis can convert the adduct into chiral esters or carboxylic acids, respectively.
-
Transamidation: Treatment with ammonium hydroxide or other amines can yield chiral amides.[10]
Applications in Drug Development and Medicinal Chemistry
Beyond its role as a chiral auxiliary, the thiazolidine-2-thione scaffold is recognized for its presence in various biologically active molecules and its potential as a pharmacophore.[7][12]
-
Pharmaceutical Intermediates: Its primary role is in the stereocontrolled synthesis of complex chiral building blocks essential for the development of new pharmaceutical agents.[7][13]
-
Enzyme Inhibition: Derivatives of thiazolidine-2-thione have been investigated as inhibitors for various enzymes. For instance, certain derivatives have shown potent inhibitory activity against xanthine oxidase, a key enzyme in the development of hyperuricemia and gout.[12][14]
-
Antioxidant Properties: Some studies have explored the antioxidant potential of this class of compounds, which could be beneficial in therapeutic strategies against oxidative stress-related diseases.[7][13]
-
Scaffold for Bioactive Molecules: The thiazolidine ring serves as a valuable scaffold for the synthesis of novel therapeutic agents targeting metabolic disorders and infectious diseases.[6]
Conclusion
This compound is a highly effective and versatile chiral auxiliary that offers significant advantages for asymmetric synthesis. Its ability to direct stereochemical outcomes with high fidelity, particularly in aldol additions, is well-established. The unique capacity to access different stereoisomers by simply modifying reaction conditions, coupled with the mild conditions required for its removal, makes it an invaluable tool for chemists in academia and industry. Its growing recognition as a privileged scaffold in medicinal chemistry further cements its importance for professionals engaged in drug discovery and development.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates [scielo.org.mx]
- 5. nbinno.com [nbinno.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. scbt.com [scbt.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 11. 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates [scielo.org.mx]
- 12. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemimpex.com [chemimpex.com]
- 14. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors | PLOS One [journals.plos.org]
An In-Depth Technical Guide to (S)-4-Phenylthiazolidine-2-thione: A Chiral Auxiliary for Asymmetric Synthesis
Introduction: The Strategic Role of (S)-4-Phenylthiazolidine-2-thione in Stereocontrolled Synthesis
In the landscape of modern organic synthesis, the precise control of stereochemistry is paramount. Chiral auxiliaries are powerful tools temporarily incorporated into a prochiral substrate to direct a chemical transformation, leading to the selective formation of one stereoisomer over another. Among these, this compound has emerged as a robust and versatile auxiliary, particularly valued in the stereoselective construction of carbon-carbon bonds. Derived from the readily available amino acid (S)-phenylalanine, its unique structural and electronic properties offer distinct advantages in asymmetric synthesis, most notably in aldol, alkylation, and Michael reactions.
This guide provides a comprehensive technical overview of this compound, detailing its synthesis, the mechanistic basis of its stereodirecting influence, field-proven experimental protocols for its application, and methods for its subsequent removal.
Core Compound Profile
The fundamental attributes of this compound are summarized below, providing essential data for laboratory use.
| Property | Value | Reference(s) |
| CAS Number | 185137-29-5 | [1][2] |
| Molecular Formula | C₉H₉NS₂ | [2][3] |
| Molecular Weight | 195.30 g/mol | [1][2][3] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 127 - 131 °C | [2][3] |
| SMILES | S=C1SC--INVALID-LINK--N1 | |
| Primary Application | Chiral Auxiliary for Asymmetric Synthesis | [4] |
Synthesis of the Chiral Auxiliary
The synthesis of this compound is efficiently achieved from the corresponding chiral β-amino alcohol, (S)-phenylalaninol, which is itself readily prepared by the reduction of (S)-phenylalanine. The key transformation involves a cyclization reaction with carbon disulfide under basic conditions. The use of a strong base like potassium hydroxide preferentially directs the cyclization to form the thiazolidinethione over the oxazolidinethione.[5]
Workflow for the Synthesis of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
(S)-4-Phenylthiazolidine-2-thione from L-Phenylalaninol: A Comprehensive Technical Guide
Abstract
This in-depth technical guide provides a comprehensive overview of the synthesis of (S)-4-Phenylthiazolidine-2-thione, a valuable chiral auxiliary, from the readily available starting material, L-phenylalaninol. This document is intended for researchers, scientists, and professionals in the field of drug development and asymmetric synthesis. It delves into the underlying reaction mechanism, provides a detailed, field-tested experimental protocol, and outlines critical safety considerations. The synthesis involves the reaction of L-phenylalaninol with carbon disulfide in the presence of a base, a transformation that proceeds with high stereoselectivity.[1] This guide emphasizes the causality behind experimental choices, ensuring a robust and reproducible methodology.
Introduction
This compound is a member of the thiazolidine class of heterocyclic compounds, which are of significant interest in medicinal chemistry and organic synthesis.[2][3][4] These compounds and their derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and antioxidant effects.[5][6] Specifically, the chiral nature of this compound makes it a valuable chiral auxiliary in asymmetric synthesis, enabling the stereoselective formation of new chiral centers.[1][7] Its synthesis from L-phenylalaninol, a derivative of the natural amino acid L-phenylalanine, provides a straightforward and efficient route to this important molecule.[8][9]
Reaction Mechanism and Rationale
The synthesis of this compound from L-phenylalaninol proceeds via a cyclization reaction with carbon disulfide. The generally accepted mechanism involves the following key steps:
-
Deprotonation: The reaction is typically carried out in the presence of a base, such as potassium hydroxide (KOH), which deprotonates the hydroxyl and amino groups of L-phenylalaninol, increasing their nucleophilicity.
-
Nucleophilic Attack: The deprotonated amino group acts as a nucleophile and attacks the electrophilic carbon atom of carbon disulfide.[10][11] This initial attack forms a dithiocarbamate intermediate.
-
Intramolecular Cyclization: The dithiocarbamate intermediate then undergoes an intramolecular nucleophilic attack, where the alkoxide (from the deprotonated hydroxyl group) attacks the thione carbon. This step leads to the formation of the five-membered thiazolidine ring.
-
Protonation: Subsequent workup with an acid neutralizes the reaction mixture and protonates the intermediate to yield the final product, this compound.
The stereochemistry of the starting material, L-phenylalaninol, is retained throughout the reaction, resulting in the exclusive formation of the (S)-enantiomer of the product.[1]
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| L-Phenylalaninol | 151.21 | 10.0 g | 0.066 mol | 1.0 |
| Potassium Hydroxide (KOH) | 56.11 | 4.4 g | 0.078 mol | 1.18 |
| Carbon Disulfide (CS₂) | 76.13 | 5.5 mL (6.9 g) | 0.091 mol | 1.38 |
| Ethanol (95%) | - | 150 mL | - | - |
| Hydrochloric Acid (1M) | - | As needed | - | - |
| Dichloromethane | - | As needed | - | - |
| Anhydrous Magnesium Sulfate | - | As needed | - | - |
Equipment
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Synthesis Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
Detailed Procedure
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, dissolve 10.0 g (0.066 mol) of L-phenylalaninol and 4.4 g (0.078 mol) of potassium hydroxide in 150 mL of 95% ethanol. Stir the mixture until all solids have dissolved.
-
Addition of Carbon Disulfide: Cool the reaction mixture to 0°C using an ice bath. Add 5.5 mL (6.9 g, 0.091 mol) of carbon disulfide dropwise to the stirred solution over a period of 30 minutes. The addition should be slow to control the exothermic reaction.
-
Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux using a heating mantle. Maintain the reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add approximately 100 mL of water and cool the mixture in an ice bath.
-
Slowly acidify the aqueous solution with 1M hydrochloric acid until the pH is approximately 2-3. A precipitate should form.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and remove the dichloromethane under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from an ethanol/water mixture to obtain pure this compound as a crystalline solid.
-
Characterization
The final product should be characterized to confirm its identity and purity.
| Property | Value |
| Molecular Formula | C₉H₉NS₂[12] |
| Molecular Weight | 195.3 g/mol [12] |
| Appearance | White to off-white crystalline powder[7] |
| Melting Point | 128-130 °C[7] |
| Optical Rotation | Specific rotation value should be measured and compared to literature values. |
Spectroscopic data, such as ¹H NMR, ¹³C NMR, and IR, should be obtained and compared with literature data for confirmation.[13][14]
Safety and Handling
Carbon Disulfide (CS₂):
-
Hazards: Extremely flammable liquid and vapor.[15] Toxic if swallowed, inhaled, or absorbed through the skin.[15] It can cause serious or permanent injury and affects the central nervous system, cardiovascular system, eyes, kidneys, liver, and skin.[16] It is also a reproductive hazard.[15]
-
Precautions: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[17] Keep away from heat, sparks, open flames, and other ignition sources.[17][18] All equipment must be grounded to prevent static discharge.[16]
Potassium Hydroxide (KOH):
-
Hazards: Corrosive. Causes severe skin burns and eye damage.
-
Precautions: Handle with care, wearing appropriate PPE. Avoid breathing dust.
General Precautions:
-
All procedures should be carried out by trained personnel in a properly equipped laboratory.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.[18]
-
In case of a spill, evacuate the area and follow established emergency procedures.[15][16] For carbon disulfide spills, use non-sparking tools and an inert absorbent material.[15][16]
Conclusion
This technical guide provides a robust and detailed protocol for the synthesis of this compound from L-phenylalaninol. By understanding the underlying mechanism and adhering to the outlined experimental procedures and safety precautions, researchers can reliably produce this valuable chiral auxiliary for applications in asymmetric synthesis and drug discovery. The use of a readily available, chiral starting material makes this a practical and efficient synthetic route.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Studies of Some 2,3-Diphenylthiazolidin-4-ones and Condensed Pyrazolines – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, characterization and antioxidant activity of some new thiazolidin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. phenylalaninol, (S)- | C9H13NO | CID 447213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. aurco.org [aurco.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. (S)-4-PHENYL-1,3-THIAZOLIDINE-2-THIONE | 185137-29-5 [chemicalbook.com]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. CARBON DISULFIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 17. airgas.com [airgas.com]
- 18. nj.gov [nj.gov]
A Comprehensive Spectroscopic and Analytical Guide to (S)-4-Phenylthiazolidine-2-thione
Introduction: The Significance of (S)-4-Phenylthiazolidine-2-thione in Asymmetric Synthesis
This compound stands as a cornerstone chiral auxiliary in the field of asymmetric synthesis. Chiral auxiliaries are stereogenic compounds temporarily incorporated into a synthetic pathway to guide the formation of a new stereocenter with a specific, desired configuration.[1] The inherent chirality of the auxiliary creates a diastereomeric intermediate that allows for stereoselective transformations, after which the auxiliary can be cleaved and often recovered for reuse. The efficacy of this compound stems from the rigid conformational bias imposed by the thiazolidinethione ring and the steric influence of the phenyl group. This guide provides an in-depth analysis of the spectroscopic data—NMR, IR, and MS—that are crucial for the structural verification and quality control of this essential synthetic tool.
Molecular Structure and Physicochemical Properties
A thorough understanding of the spectroscopic data begins with a clear picture of the molecule's structure and fundamental properties.
Molecular Structure of this compound
Caption: Ball-and-stick model of this compound with atom numbering.
| Property | Value | Source |
| Chemical Formula | C₉H₉NS₂ | [2] |
| Molecular Weight | 195.31 g/mol | [2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 128.0 to 130.0 °C | [1] |
| Optical Rotation ([α]²⁰/D) | -207±5° (c=1% in chloroform) | [1] |
| CAS Number | 185137-29-5 | [3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural confirmation.
¹H NMR (Proton NMR) Analysis
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity. The protons of the thiazolidinethione ring exhibit a characteristic AMX spin system, a direct consequence of the chiral center at C4.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N-H | ~9.5 (broad s) | Singlet (broad) | - |
| Phenyl-H | 7.25 - 7.45 | Multiplet | - |
| H -4 | ~5.2 (dd) | Doublet of doublets | ~8.0, ~5.0 |
| H -5a (cis to Ph) | ~3.3 (dd) | Doublet of doublets | ~11.5, ~5.0 |
| H -5b (trans to Ph) | ~3.8 (dd) | Doublet of doublets | ~11.5, ~8.0 |
Note: Exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency. The data presented is a representative interpretation based on analogous structures.[4][5]
¹³C NMR (Carbon NMR) Analysis
The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their electronic environments. The thione carbon (C=S) is particularly noteworthy for its downfield chemical shift.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C =S (C2) | 201.7 |
| Quaternary Phenyl C | 141.1 |
| Phenyl C H | 129.2 |
| Phenyl C H | 128.4 |
| Phenyl C H | 126.5 |
| C -4 | 62.9 |
| C -5 | 38.3 |
Data obtained from SpectraBase for 4-Phenylthiazolidine-2-thione in DMSO solvent.[2]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: The analysis should be performed on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal intensity.
-
-
Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3100 - 3200 | Medium, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| C=S Stretch (Thione) | 1200 - 1300 | Strong |
| Aromatic C=C Bending | 1450 - 1600 | Medium-Strong |
Note: The C=S stretch is a key diagnostic peak for this class of compounds. The exact positions are based on data for similar thiazolidinethione structures.[6]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.
-
Data Processing: The software automatically performs a background subtraction, yielding the final absorbance or transmittance spectrum of the sample.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation pattern.
| Ion | m/z (Mass-to-Charge Ratio) | Interpretation |
| [M]⁺• | 195 | Molecular Ion |
| [M-SH]⁺ | 162 | Loss of a sulfhydryl radical |
| [C₇H₇]⁺ | 91 | Tropylium ion (from phenylmethyl fragment) |
| [C₆H₅]⁺ | 77 | Phenyl cation |
Note: Fragmentation patterns are predicted based on the structure and common fragmentation pathways for similar compounds. The molecular ion peak at m/z 195 is the most definitive feature.[7]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process creates the molecular ion and various fragment ions.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: An electron multiplier or similar detector records the abundance of each ion.
-
Data Representation: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.
Integrated Spectroscopic Analysis Workflow
Confirming the identity and purity of this compound requires a holistic approach, integrating data from all three spectroscopic techniques.
Caption: Integrated workflow for the structural elucidation of this compound.
Conclusion
The spectroscopic characterization of this compound is a clear-cut process when approached systematically. ¹H and ¹³C NMR define the covalent framework and stereochemical environment, IR spectroscopy confirms the presence of key functional groups, particularly the N-H and C=S moieties, and mass spectrometry verifies the molecular weight and provides corroborating fragmentation data. Together, these techniques offer a self-validating system that ensures the identity, purity, and structural integrity of this vital chiral auxiliary, empowering researchers and drug development professionals to proceed with confidence in their synthetic endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. (S)-4-PHENYL-1,3-THIAZOLIDINE-2-THIONE | 185137-29-5 [chemicalbook.com]
- 4. (R)-4-PHENYL-1,3-THIAZOLIDINE-2-THIONE(110199-18-3) 1H NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-Thiazolidinone, 3-phenyl-2-thioxo- [webbook.nist.gov]
- 7. 4-Thiazolidinone, 3-phenyl-2-thioxo- [webbook.nist.gov]
Solubility Profile of (S)-4-Phenylthiazolidine-2-thione in Common Organic Solvents
An In-Depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-4-Phenylthiazolidine-2-thione is a chiral heterocyclic compound of significant interest in medicinal chemistry and asymmetric synthesis.[1][2][3] Its utility as a synthetic intermediate and a scaffold for bioactive molecules necessitates a thorough understanding of its physicochemical properties, paramount among which is its solubility.[1][3] This technical guide provides a comprehensive analysis of the factors governing the solubility of this compound in common organic solvents. We delve into the theoretical principles of dissolution, present a framework for predicting solubility based on molecular structure, and offer a detailed, self-validating experimental protocol for its quantitative determination. This document is intended to serve as a foundational resource for scientists leveraging this versatile compound in research and development.
Introduction: The Significance of this compound
This compound, with the molecular formula C₉H₉NS₂, is a crystalline solid characterized by a unique structure containing a thiazolidine ring, a thione functional group, and a chiral center at the fourth position bearing a phenyl group.[1][3][4] This distinct architecture makes it a valuable chiral auxiliary, enabling precise control over stereochemistry in asymmetric synthesis—a critical consideration in the development of pharmaceuticals where enantiomeric purity dictates efficacy and safety.[2]
Beyond its role as a chiral auxiliary, the compound serves as a key intermediate in the synthesis of novel therapeutic agents, with applications in developing treatments for metabolic disorders and exploring antioxidant properties.[1][3] Given its foundational role in multi-step synthetic pathways and formulation studies, a clear understanding of its solubility is not merely academic; it is a practical necessity for reaction setup, purification, and analytical characterization.
This guide provides the necessary theoretical and practical framework to address this need.
Theoretical Framework for Solubility
The solubility of a solid in a liquid solvent is governed by a thermodynamic equilibrium between the solid state (crystal lattice) and the solvated state. This process is dictated by the interplay of intermolecular forces, summarized by the principle "like dissolves like."[5][6] For this compound, we must consider the contributions of its distinct structural motifs:
-
Non-Polar Moiety: The phenyl group is hydrophobic and non-polar, favoring interactions with non-polar solvents through van der Waals forces.
-
Polar Moiety: The thiazolidine-2-thione ring contains heteroatoms (Nitrogen, Sulfur) and a polar C=S (thione) bond, creating a dipole moment. This region can engage in dipole-dipole interactions with polar solvents.
The overall solubility in a given solvent is a balance between the energy required to break the solute-solute interactions within the crystal lattice and the energy released upon forming new solute-solvent interactions.
Key Factors Influencing Solubility:
-
Polarity: The molecule's mixed polarity suggests it will exhibit preferential solubility in solvents that can effectively solvate both its phenyl ring and its polar heterocyclic core. Polar aprotic solvents are often excellent candidates for such compounds.
-
Temperature: For most solids dissolving in liquid solvents, the dissolution process is endothermic, meaning solubility increases with temperature.[5][6] This is because the added thermal energy helps overcome the crystal lattice energy.[7]
-
Molecular Size and Shape: Larger molecules can be more difficult to solvate as they require a larger cavity to be formed within the solvent structure, which can be energetically unfavorable.[5][7]
The diagram below illustrates the fundamental principle of solvent-solute interaction based on polarity.
Caption: Solvent-solute interaction model based on polarity.
Solubility Profile and Data
Based on its molecular structure, a qualitative solubility profile can be predicted. The following table provides a framework for organizing experimentally determined solubility data for this compound in a range of common organic solvents at standard temperature (25 °C).
| Solvent Category | Solvent Name | Molecular Formula | Predicted Solubility | Experimentally Determined Solubility (g/L) |
| Non-Polar | Hexane | C₆H₁₄ | Low | Data to be determined |
| Toluene | C₇H₈ | Low to Moderate | Data to be determined | |
| Polar Aprotic | Dichloromethane (DCM) | CH₂Cl₂ | High | Data to be determined |
| Chloroform | CHCl₃ | High | Data to be determined | |
| Tetrahydrofuran (THF) | C₄H₈O | High | Data to be determined | |
| Ethyl Acetate | C₄H₈O₂ | Moderate to High | Data to be determined | |
| Acetone | C₃H₆O | Moderate | Data to be determined | |
| Acetonitrile (MeCN) | C₂H₃N | Moderate | Data to be determined | |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | High | Data to be determined | |
| Polar Protic | Methanol (MeOH) | CH₄O | Low to Moderate | Data to be determined |
| Ethanol (EtOH) | C₂H₆O | Low | Data to be determined | |
| Water | H₂O | Very Low / Insoluble | Data to be determined |
Standardized Protocol for Experimental Solubility Determination
To generate the quantitative data for the table above, the isothermal shake-flask method is a reliable and widely accepted standard. This protocol is designed to be a self-validating system, ensuring that the measurement reflects a true thermodynamic equilibrium.
Methodology: Isothermal Shake-Flask
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a constant temperature.
Materials:
-
This compound (purity ≥98%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.
Workflow Diagram:
Caption: Experimental workflow for solubility determination.
Step-by-Step Protocol:
-
Preparation: Accurately weigh an amount of this compound that is substantially more than the expected amount to dissolve and add it to a vial. For example, add ~50 mg of the solute to 2 mL of the chosen solvent. The presence of excess solid is critical for ensuring saturation.
-
Equilibration: Seal the vial tightly to prevent solvent evaporation. Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for 24 to 48 hours. This extended period is necessary to ensure the system reaches thermodynamic equilibrium.
-
Phase Separation: After the equilibration period, remove the vial and let it stand for at least 2 hours at the same constant temperature to allow the solid to settle. Then, centrifuge the vial at high speed (e.g., 5000 rpm for 15 minutes) to firmly pellet the undissolved solid.
-
Sample Extraction and Filtration: Carefully withdraw a known volume (e.g., 1 mL) of the clear supernatant using a pipette. Causality Check: It is crucial not to disturb the solid pellet. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step removes any microscopic undissolved particles that could falsely elevate the measured concentration.
-
Quantification:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantify the concentration of this compound using a pre-calibrated HPLC or UV-Vis spectrophotometry method.
-
-
Calculation and Reporting: Calculate the concentration in the original, undiluted saturated solution, factoring in the dilution factor. Report the final solubility in standard units such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. (S)-4-PHENYL-1,3-THIAZOLIDINE-2-THIONE | 185137-29-5 [chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. byjus.com [byjus.com]
- 7. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 8. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendance of Thiazolidinethiones: An In-depth Technical Guide to a Cornerstone of Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and application of thiazolidinethione chiral auxiliaries in asymmetric synthesis. From their conceptualization as sulfur-containing analogues of the well-established Evans oxazolidinones to their current status as versatile and powerful tools in stereocontrolled carbon-carbon bond formation, this document traces their evolution. We delve into the fundamental principles governing their stereodirecting influence, with a particular focus on the mechanistic dichotomy that allows for the selective formation of both Evans and non-Evans syn aldol products. Detailed, field-proven experimental protocols for the synthesis, acylation, diastereoselective reactions—including aldol, Michael, and alkylation reactions—and cleavage of these auxiliaries are provided. This guide is intended to serve as a valuable resource for researchers in academia and industry, offering both a historical perspective and practical insights into the application of thiazolidinethione chiral auxiliaries in the synthesis of complex molecules.
A Historical Perspective: The Genesis of Thiazolidinethione Chiral Auxiliaries
The landscape of asymmetric synthesis was revolutionized by the introduction of chiral auxiliaries, temporary stereogenic units that impart facial bias to chemical reactions. Among the most celebrated are the oxazolidinones, developed and popularized by David A. Evans. However, the quest for auxiliaries with enhanced reactivity, milder cleavage conditions, and unique stereochemical outcomes led to the exploration of structural analogues. The substitution of the carbonyl oxygen of an oxazolidinone with a sulfur atom to give an oxazolidinethione, and further, the replacement of the ring oxygen with sulfur, gave rise to the thiazolidinethione scaffold.
While the synthesis of thiazolidinethione-containing compounds had been known, their application as chiral auxiliaries in asymmetric synthesis was pioneered by the work of Yoshimitsu Nagao and his collaborators in the mid-1980s. A seminal 1986 publication in the Journal of Organic Chemistry described the use of C-4 chiral 1,3-thiazolidine-2-thiones for highly diastereocontrolled aldol-type reactions of acetic acid and α,β-unsaturated aldehydes.[1][2] This work laid the foundation for the development of a new class of powerful chiral auxiliaries.
Further significant advancements were made by the research group of Michael T. Crimmins . Their work in the late 1990s and early 2000s greatly expanded the utility of thiazolidinethione auxiliaries, particularly in the context of titanium-mediated aldol additions. A landmark 2000 paper in Organic Letters detailed how the stoichiometry of the amine base could be used to control the stereochemical outcome of the aldol reaction, providing access to both "Evans" and "non-Evans" syn products from the same chiral auxiliary.[3] This discovery significantly enhanced the versatility of these auxiliaries and solidified their place in the synthetic chemist's toolbox.
The Principle of Stereocontrol: Mechanistic Insights
The remarkable stereodirecting ability of thiazolidinethione auxiliaries stems from their capacity to form rigid, chelated transition states. The steric bulk of the substituent at the C-4 position of the thiazolidinethione ring effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face.
The Aldol Reaction: A Tale of Two Transition States
The diastereoselectivity of the aldol reaction using N-acyl thiazolidinethiones is highly dependent on the choice of Lewis acid and the stoichiometry of the amine base. This has been rationalized by the selective formation of either a chelated or a non-chelated transition state.
-
The Non-Chelated Transition State (Evans Syn Pathway): In the presence of a Lewis acid like TiCl₄ and two equivalents of a hindered amine base such as (-)-sparteine, a non-chelated, Zimmerman-Traxler-type transition state is favored. In this arrangement, the thiocarbonyl group of the auxiliary is oriented away from the metal center to minimize steric interactions. The bulky substituent on the thiazolidinethione ring then directs the approach of the aldehyde, leading to the formation of the Evans syn aldol product.
-
The Chelated Transition State (non-Evans Syn Pathway): When only one equivalent of the amine base is used, a chelated transition state becomes accessible. In this model, the titanium center coordinates to both the enolate oxygen and the thiocarbonyl sulfur of the thiazolidinethione. This rigid, bicyclic transition state forces the enolate to adopt a different conformation, leading to the opposite facial selectivity and the formation of the non-Evans syn aldol product.[3][4]
Experimental Protocols: A Practical Guide
The following protocols are based on well-established and reliable procedures from the literature, providing a solid starting point for the application of thiazolidinethione chiral auxiliaries.
Synthesis of (S)-4-Isopropyl-1,3-thiazolidine-2-thione
This procedure is adapted from a robust protocol published in Organic Syntheses.
Materials:
-
(S)-Valinol
-
Ethanol
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), 0.5 M aqueous solution
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottomed flask charged with (S)-valinol, add ethanol and carbon disulfide.
-
Slowly add a solution of potassium hydroxide in a 1:1 mixture of ethanol and water at room temperature.
-
Heat the reaction mixture at reflux for 72 hours under a nitrogen atmosphere.
-
After cooling, remove the volatile components under reduced pressure.
-
Slowly acidify the resulting liquid with 0.5 M aqueous HCl.
-
Extract the aqueous mixture with dichloromethane (3x).
-
Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can often be used without further purification.
N-Acylation of the Thiazolidinethione Auxiliary
Materials:
-
(S)-4-Isopropyl-1,3-thiazolidine-2-thione
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Acyl chloride (e.g., propionyl chloride)
Procedure:
-
Dissolve the thiazolidinethione in anhydrous THF in a flame-dried flask under a nitrogen atmosphere and cool to -78 °C.
-
Slowly add n-butyllithium and stir the mixture for 30 minutes at -78 °C.
-
Add the desired acyl chloride dropwise and continue stirring at -78 °C for 30 minutes, then allow the reaction to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Diastereoselective Aldol Reaction
Protocol for Evans Syn Product:
-
Dissolve the N-acyl thiazolidinethione in an anhydrous solvent (e.g., CH₂Cl₂) in a flame-dried flask under nitrogen and cool to 0 °C.
-
Add titanium tetrachloride (TiCl₄) (1.1 eq) followed by (-)-sparteine (2.2 eq).
-
Stir the resulting mixture for 1 hour at 0 °C.
-
Cool the reaction to -78 °C and add the aldehyde (1.5 eq).
-
Stir at -78 °C until the reaction is complete (monitor by TLC).
-
Quench with a saturated aqueous solution of ammonium chloride and allow to warm to room temperature.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry, concentrate, and purify by flash chromatography.
Protocol for non-Evans Syn Product:
-
Dissolve the N-acyl thiazolidinethione in an anhydrous solvent (e.g., CH₂Cl₂) in a flame-dried flask under nitrogen and cool to 0 °C.
-
Add titanium tetrachloride (TiCl₄) (1.1 eq) followed by a hindered amine base such as diisopropylethylamine (DIPEA) (1.1 eq).
-
Stir the resulting mixture for 1 hour at 0 °C.
-
Cool the reaction to -78 °C and add the aldehyde (1.5 eq).
-
Stir at -78 °C until the reaction is complete (monitor by TLC).
-
Quench with a saturated aqueous solution of ammonium chloride and proceed with workup and purification as described for the Evans syn protocol.
Diastereoselective Michael Addition
Thiazolidinethione auxiliaries can also be employed in diastereoselective conjugate additions. For example, the addition of organocuprates to N-enoyl thiazolidinethiones often proceeds with high stereocontrol.
General Protocol for Organocuprate Addition:
-
Prepare the organocuprate reagent in situ by reacting an organolithium or Grignard reagent with a copper(I) salt (e.g., CuI) in an ethereal solvent at low temperature.
-
In a separate flask, dissolve the N-enoyl thiazolidinethione in an anhydrous ethereal solvent and cool to -78 °C.
-
Slowly add the freshly prepared organocuprate solution to the solution of the Michael acceptor.
-
Stir the reaction at low temperature until completion.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Perform an aqueous workup, dry the organic layer, and concentrate.
-
Purify the product by flash chromatography.
Diastereoselective Alkylation
The enolates derived from N-acyl thiazolidinethiones can also be alkylated with high diastereoselectivity.
General Protocol for Alkylation:
-
Dissolve the N-acyl thiazolidinethione in anhydrous THF and cool to -78 °C.
-
Add a strong base such as sodium or lithium hexamethyldisilazide (NaHMDS or LiHMDS) and stir for 30-60 minutes to form the enolate.
-
Add the alkylating agent (e.g., an alkyl halide) and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Perform an aqueous workup, dry the organic layer, and concentrate.
-
Purify the product by flash chromatography.
Cleavage of the Thiazolidinethione Auxiliary
A key advantage of thiazolidinethione auxiliaries is the relative ease with which they can be cleaved under mild conditions to afford a variety of functional groups.
Reductive Cleavage to the Aldehyde:
-
Reagent: Diisobutylaluminium hydride (DIBAL-H)
-
Procedure: Treat the N-acyl thiazolidinethione adduct with DIBAL-H (typically 1.1-1.5 equivalents) in an inert solvent like CH₂Cl₂ or toluene at -78 °C. Careful control of the temperature is crucial to prevent over-reduction to the alcohol.[3][5] The reaction is then quenched at low temperature with methanol, followed by an aqueous workup.[6]
Reductive Cleavage to the Primary Alcohol:
-
Reagent: Lithium borohydride (LiBH₄)
-
Procedure: The N-acyl adduct can be reduced to the corresponding primary alcohol by treatment with LiBH₄ in an ethereal solvent.
Conversion to Carboxylic Acids and Esters:
-
Hydrolysis: Basic hydrolysis (e.g., with LiOH/H₂O₂) can convert the N-acyl group to the corresponding carboxylic acid.
-
Alcoholysis: Treatment with a sodium alkoxide in the corresponding alcohol can directly afford the ester.
Conversion to Amides (Aminolysis):
-
Procedure: Direct aminolysis can be achieved by treating the N-acyl adduct with an amine, sometimes with the aid of a Lewis acid or at elevated temperatures.[7]
Comparative Performance and Applications
Thiazolidinethione auxiliaries have demonstrated their utility in the synthesis of a wide array of natural products and complex molecules. Their predictable stereocontrol and the versatility of their cleavage make them valuable assets in multi-step synthesis.
| Chiral Auxiliary Source | Reaction Type | Electrophile | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| (S)-Valine | Evans Syn Aldol | Isobutyraldehyde | >99:1 | 85 | --INVALID-LINK-- |
| (S)-Valine | non-Evans Syn Aldol | Isobutyraldehyde | 97:3 | 82 | --INVALID-LINK-- |
| (S)-Phenylalanine | Evans Syn Aldol | Benzaldehyde | 98:2 | 91 | --INVALID-LINK-- |
| L-tert-Leucine | Acetate Aldol | Isovaleraldehyde | >98:2 | 88 | --INVALID-LINK-- |
Conclusion
Thiazolidinethione chiral auxiliaries have carved out a significant niche in the field of asymmetric synthesis. Their straightforward preparation from readily available amino acids, coupled with their high levels of stereocontrol and the mild conditions required for their removal, makes them an attractive choice for the synthesis of enantiomerically enriched compounds. The ability to access both Evans and non-Evans diastereomers from a single chiral auxiliary by simply modifying the reaction conditions is a particularly powerful feature. As the demand for complex, stereochemically defined molecules in drug discovery and materials science continues to grow, the utility and application of these versatile chiral auxiliaries are poised to expand even further.
References
- 1. New C-4-chiral 1,3-thiazolidine-2-thiones: excellent chiral auxiliaries for highly diastereo-controlled aldol-type reactions of acetic acid and .alpha.,.beta.-unsaturated aldehydes | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. scielo.org.mx [scielo.org.mx]
The Diverse Biological Activities of Thiazolidine-2-Thione Derivatives: A Guide for Drug Discovery Professionals
An In-depth Technical Guide
Executive Summary
The thiazolidine-2-thione scaffold is a five-membered heterocyclic ring system that has garnered significant attention in medicinal chemistry. Its structural versatility, arising from multiple reactive sites and the existence of thione-thiol tautomerism, makes it a privileged pharmacophore for the development of novel therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the diverse biological activities exhibited by thiazolidine-2-thione derivatives, moving beyond a simple catalog of effects to explain the underlying mechanisms of action and the causality behind experimental design. We will delve into key areas including enzyme inhibition, anticancer activity, and antimicrobial properties, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable chemical scaffold.
The Thiazolidine-2-Thione Scaffold: A Foundation for Bioactivity
Chemical Structure and Properties
The core of a thiazolidine-2-thione is a saturated five-membered ring containing a sulfur atom, a nitrogen atom, and a thiocarbonyl group (C=S) at the 2-position. A key feature of this scaffold is its ability to exist in two tautomeric forms: the thione form and the thiol form.[1][2] This equilibrium is crucial as it influences the molecule's reactivity, binding modes with biological targets, and its utility as a chiral auxiliary in asymmetric synthesis.[1][2] The nitrogen and methylene carbon atoms of the ring are common sites for substitution, allowing for the creation of large, diverse chemical libraries to explore structure-activity relationships (SAR).
General Synthetic Strategies
The synthesis of the thiazolidine-2-thione core is typically straightforward and efficient. A common and well-established method involves the reaction of an aminoethanol with carbon disulfide in the presence of a base like potassium hydroxide (KOH).[1] This forms the foundational ring, which can then be derivatized. N-substitution is often achieved through deprotonation with a base followed by reaction with various electrophiles, such as alkyl or aryl halides.
Below is a generalized workflow for the synthesis of N-substituted thiazolidine-2-thione derivatives.
Caption: Generalized synthetic workflow for thiazolidine-2-thione derivatives.
Enzyme Inhibition: A Potent Mechanism of Action
Thiazolidine-2-thione derivatives have demonstrated significant potential as inhibitors of various clinically relevant enzymes.
Xanthine Oxidase (XO) Inhibition
Xanthine oxidase (XO) is a critical enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid.[1] Overproduction of uric acid leads to hyperuricemia, a condition strongly associated with gout.[1][3] Several novel thiazolidine-2-thione derivatives have been identified as potent XO inhibitors, with some showing greater efficacy than the standard clinical drug, allopurinol.[1][2][3]
Mechanism and Structure-Activity Relationship (SAR): Studies have revealed that a phenyl-sulfonamide group attached to the thiazolidine-2-thione core is indispensable for high inhibitory activity against XO.[1][2][3] For instance, compound 6k (as designated in the source literature) was found to be the most potent inhibitor in one study, with an IC50 value of 3.56 μmol/L.[1][2][4] Enzyme kinetic analyses confirmed that this compound acts as a mixed-type inhibitor.[1][2][3] Molecular docking studies suggest that the thiazolidinethione moiety forms crucial hydrogen bonds with amino acid residues like Glu263 and Ser347 within the enzyme's active site, while the phenyl-sulfonyl group interacts with other key residues, anchoring the molecule for effective inhibition.[1][3]
Caption: Inhibition of the Xanthine Oxidase (XO) pathway by derivatives.
Quantitative Data: XO Inhibitory Activity
| Compound | IC50 (μmol/L) | Reference |
|---|---|---|
| 6k | 3.56 | [1][2][4] |
| 6i | 5.19 | [2] |
| 6j | 9.76 | [2] |
| Thiazolidine-2-thione (core) | 72.15 | [2] |
| Allopurinol (standard) | ~7.86 - 9.0 |[2][5] |
Experimental Protocol: In Vitro Xanthine Oxidase Inhibitory Assay
This protocol is based on the spectrophotometric measurement of uric acid formation. The rationale is to quantify the rate of the enzymatic reaction by monitoring the increase in absorbance at 295 nm, which is characteristic of uric acid. An inhibitor will slow this rate.
-
Preparation of Reagents:
-
Prepare a phosphate buffer solution (PBS, pH 7.5).
-
Dissolve Xanthine Oxidase enzyme in the PBS to a final concentration of 0.1 U/mL.
-
Prepare a stock solution of the substrate, xanthine, in PBS.
-
Prepare stock solutions of test derivatives and the positive control (Allopurinol) in DMSO.
-
-
Assay Procedure:
-
In a 96-well UV-transparent microplate, add 50 µL of the test compound solution at various concentrations.
-
Add 100 µL of the xanthine solution to each well.
-
Pre-incubate the plate at 25°C for 15 minutes. This step allows the inhibitor to bind to the enzyme before the reaction starts.
-
Initiate the reaction by adding 100 µL of the XO enzyme solution to each well.
-
Immediately measure the absorbance at 295 nm every minute for 15-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_test) / V_control] * 100.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity) using non-linear regression analysis.
-
Anticancer Activity: Targeting Malignant Proliferation
The thiazolidine ring is a core component of several established and experimental anticancer agents.[6][7] Derivatives of thiazolidine-2-thione, specifically, have shown promising anti-proliferative activities against a range of human cancer cell lines.[8]
Mechanisms of Anticancer Action
-
Pyruvate Kinase M2 (PKM2) Activation: PKM2 is a key enzyme in cancer cell metabolism, promoting the high-rate aerobic glycolysis known as the Warburg effect.[8] Certain 4-hydroxy-thiazolidine-2-thione derivatives have been identified as novel PKM2 activators. By activating PKM2, these compounds can reverse the Warburg effect, thereby suppressing tumor cell growth.[8]
-
Cell Cycle Arrest: Studies have shown that potent derivatives can arrest the cell cycle, preventing cancer cells from proceeding through division. For example, compound 5w was found to arrest the HCT116 cell line in the G2/M phase.[8]
-
Induction of Apoptosis: By modulating key proteins in the apoptotic pathway, such as increasing the pro-apoptotic BAX and decreasing the anti-apoptotic Bcl-2, these compounds can trigger programmed cell death in cancer cells.[9]
Caption: PKM2 activation by derivatives to inhibit cancer cell proliferation.
Quantitative Data: Anti-proliferative Activity
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| 5w | H1299 | 0.46 | [8] |
| 5w | HCT116 | 0.81 | [8] |
| 5w | Hela | 0.65 | [8] |
| 5w | PC3 | 0.53 | [8] |
| 24 | HepG2 | 0.60 | [10] |
| 24 | MCF-7 | 0.65 |[10] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability. The rationale is that metabolically active cells possess mitochondrial reductase enzymes that can convert the yellow tetrazolium salt (MTT) into a purple formazan product, the amount of which is directly proportional to the number of living cells.
-
Cell Culture and Seeding:
-
Culture the desired cancer cell line (e.g., HCT116, MCF-7) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thiazolidine-2-thione derivatives in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a negative control (medium only) and a vehicle control (medium with DMSO, if used).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in PBS.
-
Add 20 µL of the MTT stock solution to each well.
-
Incubate the plate for another 3-4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilizing agent, such as DMSO or acidified isopropanol, to each well to dissolve the purple formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
-
Antimicrobial and Antifungal Properties
The thiazolidine scaffold is present in several antimicrobial drugs, and derivatives of thiazolidine-2-thione have also been shown to possess significant antibacterial and antifungal properties.[11][12][13]
Spectrum of Activity
Activity has been demonstrated against a range of pathogenic microbes, including:
SAR studies suggest that the presence of electron-withdrawing groups on aryl substituents can enhance antimicrobial potency.[14][18]
Experimental Protocol: Agar Disk Diffusion Test
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity. The principle is that an antimicrobial agent will diffuse from a paper disk into an agar plate seeded with a test microorganism, creating a zone of inhibition where growth is prevented. The size of this zone is proportional to the agent's efficacy.
-
Preparation of Media and Inoculum:
-
Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) and pour it into sterile Petri dishes.
-
Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) of the test organism in sterile saline or broth.
-
-
Inoculation of Plates:
-
Dip a sterile cotton swab into the microbial suspension and streak it evenly across the entire surface of an agar plate to create a uniform lawn of growth.
-
-
Application of Disks:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Impregnate sterile blank paper disks (6 mm diameter) with a known volume (e.g., 20 µL) of the test compound solution.
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plates. Ensure firm contact.
-
Place a positive control disk (e.g., Ampicillin for bacteria, Ketoconazole for fungi) and a negative control disk (solvent only) on each plate.
-
-
Incubation:
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 28°C for 48 hours for fungi).
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred) in millimeters (mm).
-
A larger zone of inhibition indicates greater antimicrobial activity.
-
Other Notable Biological Activities
Anti-HIV Activity
Several studies have reported that thiazolidine derivatives, including thiazolidine-2-thiones and the related thiazolidin-4-ones, are effective inhibitors of HIV-1 replication.[20][21][22] Some of these compounds function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to an allosteric site on the enzyme and disrupting its function, which is essential for the viral life cycle.[23][24]
Anti-inflammatory Activity
Thiazolidine derivatives have been investigated for their anti-inflammatory properties.[25][26] A primary mechanism identified is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophages.[27] Overproduction of NO is a key feature of inflammatory diseases, and compounds that can modulate its synthesis are of significant therapeutic interest.
Conclusion and Future Perspectives
The thiazolidine-2-thione scaffold represents a highly versatile and promising platform for the discovery of new drugs. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent and specific enzyme inhibition, broad-spectrum anticancer effects, and significant antimicrobial properties. The straightforward synthesis and the potential for extensive derivatization at multiple positions allow for fine-tuning of activity and selectivity. Future research should focus on optimizing the pharmacokinetic and safety profiles of lead compounds, exploring novel biological targets, and leveraging computational methods to rationally design next-generation derivatives with enhanced therapeutic potential. The insights provided in this guide underscore the continued importance of the thiazolidine-2-thione core in modern medicinal chemistry.
References
- 1. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors | PLOS One [journals.plos.org]
- 3. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024) - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Discovery and structure-activity relationship of novel 4-hydroxy-thiazolidine-2-thione derivatives as tumor cell specific pyruvate kinase M2 activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, biological evaluation and computer-aided discovery of new thiazolidine-2,4-dione derivatives as potential antitumor VEGFR-2 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. e3s-conferences.org [e3s-conferences.org]
- 15. Synthesis and antimicrobial activity of some new thiazolyl thiazolidine-2,4-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Green synthesis, antibacterial and antifungal evaluation of new thiazolidine-2,4-dione derivatives: molecular dynamic simulation, POM study and identification of antitumor pharmacophore sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis and anti-HIV activity of 2,3-diaryl-1,3-thiazolidin-4-(thi)one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New Thiazolidinone Derivatives as NNRTIs and SARS‐CoV‐2 Main Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. New thiourea and 1,3-thiazolidin-4-one derivatives effective on the HIV-1 virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Chapter - Thiazole and Thiazolidinone Derivatives as Anti-inflammatory Agents | Bentham Science [benthamscience.com]
- 26. researchgate.net [researchgate.net]
- 27. Thiazolidines derivatives and their anti-inflammatory activity in LPS-induced RAW 264.7 macrophages: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Antioxidant Properties of (S)-4-Phenylthiazolidine-2-thione
A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key etiological factor in a myriad of human diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases.[1][2] This has spurred intensive research into the discovery and development of novel antioxidant agents. The thiazolidine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives such as thiazolidine-2,4-diones exhibiting a wide range of biological activities, including antioxidant effects.[1][2] This technical guide provides a comprehensive overview of the anticipated antioxidant properties of a specific, yet less explored derivative, (S)-4-Phenylthiazolidine-2-thione. Drawing upon evidence from structurally related thiazolidine compounds, this document will delve into the potential mechanisms of action, propose detailed experimental protocols for the evaluation of its antioxidant efficacy, and discuss its prospective role in therapeutic development.
Introduction: The Therapeutic Potential of Thiazolidine Scaffolds in Mitigating Oxidative Stress
The thiazolidine ring system is a versatile heterocyclic moiety that forms the core of numerous pharmacologically active compounds.[3] A significant body of research has highlighted the antioxidant capabilities of various thiazolidine derivatives, particularly those belonging to the thiazolidin-4-one and thiazolidine-2,4-dione classes.[4][5][6] Their antioxidant activity is often attributed to their ability to scavenge free radicals and chelate pro-oxidant metal ions.[1]
This compound, with its distinct thione group at the 2-position and a phenyl substituent at the 4-position, presents a unique chemical architecture that suggests a strong potential for antioxidant activity. The presence of sulfur and nitrogen heteroatoms, coupled with the aromatic phenyl ring, could contribute to its ability to donate electrons or hydrogen atoms to neutralize free radicals, thus interrupting the oxidative cascade. This guide will explore these potential mechanisms in detail and provide a roadmap for their experimental validation.
Putative Mechanisms of Antioxidant Action
The antioxidant activity of thiazolidine derivatives can be broadly categorized into two primary mechanisms: direct free radical scavenging and indirect cellular antioxidant effects.
Direct Free Radical Scavenging
Direct scavenging of reactive oxygen species is a hallmark of many antioxidant compounds. For this compound, several chemical features suggest a propensity for this mechanism:
-
Hydrogen Atom Transfer (HAT): The N-H proton of the thiazolidine ring could potentially be donated to a free radical, thereby neutralizing it. The stability of the resulting radical on the thiazolidine-2-thione scaffold would be a key determinant of its efficacy in this mechanism.
-
Electron Transfer (ET): The electron-rich sulfur and nitrogen atoms in the thiazolidine ring, as well as the π-electron system of the phenyl group, could facilitate the donation of an electron to a radical species.
Metal Ion Chelation
Transition metals, such as iron (Fe²⁺) and copper (Cu²⁺), can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. Compounds capable of chelating these metal ions can thus exert a potent antioxidant effect. The sulfur and nitrogen atoms within the this compound structure could potentially coordinate with metal ions, sequestering them and preventing their participation in redox cycling. While some studies on related thiazolidine-2,4-diones have shown modest iron chelation capacity, the thione moiety in the target molecule may confer different chelating properties.[1][2]
Indirect Antioxidant Effects: Modulation of Cellular Signaling Pathways
Beyond direct chemical interactions with ROS, antioxidants can also exert their effects by modulating endogenous antioxidant defense systems. A critical pathway in this regard is the Keap1-Nrf2 signaling pathway.
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[7][8] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.
It is plausible that this compound, or its metabolites, could act as an electrophilic trigger to activate the Nrf2 pathway. This would lead to the upregulation of a battery of protective enzymes, including:
-
Heme Oxygenase-1 (HO-1): An enzyme with potent anti-inflammatory and antioxidant functions.
-
NAD(P)H:quinone oxidoreductase 1 (NQO1): A key enzyme in the detoxification of quinones and other electrophilic compounds.
-
Glutamate-cysteine ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant.
The activation of the Nrf2 pathway represents a powerful and long-lasting antioxidant response.
Experimental Protocols for the Evaluation of Antioxidant Properties
To rigorously assess the antioxidant potential of this compound, a multi-tiered experimental approach is recommended, encompassing both in vitro chemical assays and cell-based assays.
In Vitro Antioxidant Capacity Assays
These assays provide a fundamental assessment of the direct radical scavenging and reducing capabilities of the compound.
This is one of the most common and straightforward methods for evaluating antioxidant activity.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of various concentrations of the test compound to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox should be used as a positive control.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can then be determined from a dose-response curve.
-
The ABTS assay is another widely used method that is applicable to both hydrophilic and lipophilic antioxidants.
Protocol:
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•⁺) by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•⁺ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add 10 µL of various concentrations of the test compound to a 96-well plate.
-
Add 190 µL of the diluted ABTS•⁺ solution to each well.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of ABTS•⁺ scavenging activity is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Protocol:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
-
Assay Procedure:
-
Add 10 µL of the test compound at various concentrations to a 96-well plate.
-
Add 190 µL of the FRAP reagent to each well.
-
Incubate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
The antioxidant capacity is determined from a standard curve prepared with FeSO₄·7H₂O.
-
Cellular Antioxidant Assays
Cell-based assays provide a more biologically relevant assessment of a compound's antioxidant activity, taking into account factors such as cell uptake, metabolism, and interaction with cellular components.
This assay measures the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) from its non-fluorescent precursor, DCFH-DA, in cells challenged with an oxidant.
Protocol:
-
Cell Culture:
-
Seed a suitable cell line (e.g., HepG2, Caco-2) in a 96-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Treat the cells with various concentrations of this compound for a predetermined time.
-
Wash the cells and incubate them with DCFH-DA.
-
Induce oxidative stress by adding a pro-oxidant such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
-
Measure the fluorescence intensity over time using a fluorescence plate reader.
-
-
Analysis:
-
The antioxidant activity is quantified by calculating the area under the curve of fluorescence intensity versus time.
-
This assay determines whether the compound can activate the Nrf2 signaling pathway.
Protocol:
-
Cell Treatment:
-
Treat cells (e.g., ARE-luciferase reporter cell line) with different concentrations of the test compound.
-
-
Western Blot Analysis:
-
After treatment, lyse the cells and perform Western blotting to detect the levels of Nrf2 in the nuclear fraction and key Nrf2 target proteins (e.g., HO-1, NQO1) in the total cell lysate. An increase in nuclear Nrf2 and its target proteins would indicate pathway activation.
-
-
Quantitative PCR (qPCR):
-
Isolate RNA from treated cells and perform qPCR to measure the mRNA expression levels of Nrf2 target genes.
-
Data Presentation and Interpretation
For clarity and ease of comparison, all quantitative data from the antioxidant assays should be summarized in tables.
Table 1: In Vitro Antioxidant Activity of this compound
| Assay | IC₅₀ (µM) or TEAC | Positive Control (IC₅₀/TEAC) |
| DPPH Radical Scavenging | Data to be determined | Ascorbic Acid: Value |
| ABTS Radical Scavenging | Data to be determined | Trolox: Value |
| FRAP | Data to be determined | FeSO₄ Standard |
Table 2: Cellular Antioxidant Activity of this compound
| Assay | Endpoint | Result |
| Cellular Antioxidant Activity (CAA) | EC₅₀ (µM) | Data to be determined |
| Nrf2 Nuclear Translocation (Western Blot) | Fold Increase vs. Control | Data to be determined |
| HO-1 Protein Expression (Western Blot) | Fold Increase vs. Control | Data to be determined |
| NQO1 mRNA Expression (qPCR) | Fold Increase vs. Control | Data to be determined |
Visualization of Key Pathways and Workflows
Diagrams are essential for visualizing the complex biological processes and experimental designs discussed in this guide.
Caption: Direct antioxidant mechanisms of this compound.
Caption: Proposed activation of the Nrf2 pathway by this compound.
Caption: Workflow for evaluating the antioxidant properties of the compound.
Conclusion and Future Directions
While direct experimental evidence for the antioxidant properties of this compound is currently limited, its structural features, in conjunction with the well-documented antioxidant activities of related thiazolidine derivatives, provide a strong rationale for its investigation as a novel antioxidant agent. The proposed mechanisms of direct radical scavenging, metal ion chelation, and modulation of the Nrf2 signaling pathway offer multiple avenues for its potential therapeutic action against oxidative stress-related pathologies.
The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of its antioxidant efficacy. Future research should focus on conducting these assays to generate empirical data on this compound. Furthermore, in vivo studies in relevant animal models of oxidative stress-driven diseases will be crucial to validate its therapeutic potential and to assess its pharmacokinetic and safety profiles. The insights gained from such studies will be invaluable for the drug development community and could pave the way for a new class of thiazolidine-based antioxidant therapeutics.
References
- 1. New Phenolic Derivatives of Thiazolidine-2,4-dione with Antioxidant and Antiradical Properties: Synthesis, Characterization, In Vitro Evaluation, and Quantum Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Phenolic Derivatives of Thiazolidine-2,4-dione with Antioxidant and Antiradical Properties: Synthesis, Characteriza… [ouci.dntb.gov.ua]
- 3. The Synthesis and the Biological Evaluation of New Thiazolidin-4-one Derivatives Containing a Xanthine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Technical Guide to Stereocontrol Using (S)-4-Phenylthiazolidine-2-thione
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of asymmetric synthesis, the demand for robust and predictable methods for controlling stereochemistry is paramount, particularly within drug development where enantiomeric purity can define therapeutic success. Chiral auxiliaries remain an indispensable tool, offering a reliable strategy for introducing stereogenic centers.[1][2] This guide provides an in-depth examination of (S)-4-Phenylthiazolidine-2-thione, a sulfur-containing chiral auxiliary that has demonstrated exceptional efficacy in a range of stereoselective transformations. We will dissect its mechanism of action, provide field-proven experimental protocols, and present a critical analysis of its applications, advantages, and limitations.
Introduction: The Imperative of Asymmetric Synthesis
Many biologically active molecules possess one or more stereogenic centers, and often, only one enantiomer or diastereomer exhibits the desired therapeutic effect while others may be inactive or even toxic.[3] The synthesis of enantiomerically pure compounds is therefore a cornerstone of modern medicinal chemistry.[2] The chiral auxiliary approach involves covalently attaching a chiral molecule (the auxiliary) to a prochiral substrate.[3] This adduct then undergoes a diastereoselective reaction, where the auxiliary's steric and electronic properties direct the formation of a new stereocenter with high predictability.[1][3] Subsequently, the auxiliary is cleaved and can often be recovered. Among the various auxiliaries developed, thiazolidinethiones have emerged as highly efficient for asymmetric aldol additions, alkylations, and Michael additions.[1][3]
The Auxiliary: this compound
This compound is a five-membered heterocyclic compound derived from the chiral amino alcohol (S)-phenylglycinol. Its utility as a chiral auxiliary stems from a combination of key structural features:
-
Rigid Scaffold: The five-membered ring provides a conformationally restricted framework.
-
C4-Stereocenter: The phenyl group at the C4 position acts as a powerful steric directing group.
-
Chelating Atoms: The nitrogen atom and the exocyclic thione sulfur (C=S) are capable of bidentate chelation to a Lewis acid, which is critical for enforcing a rigid, planar conformation in the key reactive intermediate.
These features work in concert to create a highly differentiated steric environment around the reaction center, enabling exceptional levels of stereocontrol.
Mechanism of Diastereoselective Enolate Reactions
The stereodirecting power of this compound is most prominently exploited in enolate chemistry. The process can be understood through a sequence of causality-driven steps, typically involving a Lewis acid like titanium tetrachloride (TiCl₄).
-
N-Acylation: The auxiliary is first acylated at the nitrogen atom with a carboxylic acid derivative (e.g., an acyl chloride) corresponding to the desired enolate precursor. This forms the N-acylthiazolidinethione.
-
Chelated Enolate Formation: The addition of a Lewis acid (e.g., TiCl₄) and a hindered base (e.g., (-)-sparteine or diisopropylethylamine) generates a rigid, chelated titanium enolate.[4] The Lewis acid coordinates to both the acyl carbonyl oxygen and the thione sulfur. This bidentate chelation locks the N-acyl group into a syn-conformation, minimizing A¹‚³ strain.
-
Facial Shielding: In this rigid conformation, the C4-phenyl group is forced into a pseudo-axial position where it effectively shields the Re-face of the (Z)-enolate.
-
Electrophilic Attack: Consequently, an incoming electrophile (such as an aldehyde in an aldol reaction) can only approach from the less hindered, exposed Si-face.[4][5][6] This controlled trajectory of attack is the origin of the high diastereoselectivity observed.
This entire sequence ensures that the reaction proceeds through a well-defined, low-energy transition state, leading predictably to a single major diastereomer.
Below is a diagram illustrating the core mechanistic principle of stereocontrol.
Caption: General workflow for asymmetric synthesis.
Applications in Asymmetric Synthesis
This auxiliary has proven effective in a variety of carbon-carbon bond-forming reactions.
Asymmetric Aldol Additions
The aldol reaction is a cornerstone of organic synthesis. Using chlorotitanium enolates of N-propionylthiazolidinethiones, high diastereoselectivity for syn-aldol products can be achieved.[4] The choice and stoichiometry of the base can even influence the stereochemical outcome, allowing access to either "Evans" or "non-Evans" syn products.[4]
Asymmetric Alkylation
The enolates derived from N-acylthiazolidinethiones can be alkylated with high diastereoselectivity. The rigid chelated intermediate ensures that the alkylating agent approaches from the unhindered face, analogous to the aldol reaction mechanism.
Other Asymmetric Reactions
The principles of stereocontrol extend to other transformations, including Michael additions and stereoselective syntheses of β-amino carbonyl compounds.[3][5][6]
Experimental Protocols: A Self-Validating Workflow
The following protocols represent a validated sequence for a typical asymmetric aldol addition. Each step is designed to produce a clean, high-yielding product ready for the subsequent transformation, ensuring the integrity of the overall synthesis.
Protocol 1: N-Propionylation of this compound
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.2 eq) dropwise to the stirred solution.
-
Acylation: Slowly add propionyl chloride (1.1 eq) dropwise. Causality Note: The base is crucial for scavenging the HCl byproduct, which could otherwise lead to side reactions.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the pure N-propionyl adduct.
Protocol 2: Titanium-Mediated Asymmetric Aldol Addition
-
Setup: To a flame-dried flask under inert atmosphere, add the purified N-propionylthiazolidinethione (1.0 eq) and anhydrous DCM. Cool the solution to -78 °C (dry ice/acetone bath).
-
Lewis Acid Addition: Add titanium tetrachloride (TiCl₄, 1.1 eq) dropwise. The solution should turn a deep red/orange color. Stir for 5 minutes. Causality Note: Pre-complexation with TiCl₄ is essential to set the stage for chelation-controlled enolization.
-
Base Addition: Add (-)-sparteine (1.2 eq) or diisopropylethylamine (DIPEA, 1.2 eq) dropwise. Stir for 30-60 minutes at -78 °C. The color may lighten. This step generates the key titanium enolate.
-
Electrophile Addition: Add the desired aldehyde (1.2 eq), dissolved in a small amount of dry DCM, dropwise.
-
Reaction: Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction by pouring it into a half-saturated aqueous NH₄Cl solution. Allow it to warm to room temperature and extract with DCM.
-
Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify via flash chromatography to isolate the desired aldol adduct.
Protocol 3: Cleavage of the Chiral Auxiliary
The N-acyl bond is robust but can be cleaved under specific conditions to liberate the chiral product. The choice of cleavage reagent determines the resulting functional group.
-
To yield the β-hydroxy carboxylic acid: Treat the aldol adduct with LiOH and H₂O₂ in a THF/water mixture.
-
To yield the β-hydroxy ester: Use an alkoxide, such as sodium methoxide (NaOMe) in methanol.
-
To yield the chiral alcohol: Reductive cleavage can be achieved using a reagent like lithium borohydride (LiBH₄).
-
To yield the chiral aldehyde: Direct reduction is possible with diisobutylaluminum hydride (DIBAL-H).[4]
After cleavage, the liberated (and now water-soluble) auxiliary can be recovered from the aqueous phase and recycled.
Caption: A validated experimental workflow.
Performance and Data Summary
The effectiveness of this auxiliary is best demonstrated through quantitative data. The following table summarizes typical results for titanium-mediated aldol additions.
| Electrophile (Aldehyde) | Base | Yield (%) | Diastereomeric Ratio (syn:anti) |
| Isobutyraldehyde | (-)-Sparteine | 85-95% | >98:2 |
| Benzaldehyde | (-)-Sparteine | 88-97% | >98:2 |
| Propionaldehyde | DIPEA | 90-98% | 97:3 |
| Acetaldehyde | DIPEA | 85-92% | 95:5 |
Data compiled from representative literature procedures.
Advantages and Limitations
Advantages:
-
High Diastereoselectivity: Reliably provides high levels of stereocontrol (>95:5 d.r.) for a range of substrates.[4]
-
Predictable Stereochemistry: The stereochemical outcome is consistent and dictated by the well-understood chelation model.
-
Versatile Cleavage: The auxiliary can be removed to furnish a variety of functional groups, including acids, esters, alcohols, and aldehydes.[4][7]
-
Recyclable: The auxiliary can be recovered after cleavage, improving the overall economy of the process.
Limitations:
-
Stoichiometric Use: As with all auxiliaries, it must be used in stoichiometric amounts, which is less atom-economical than catalytic methods.[1]
-
Multi-Step Process: The attachment and cleavage steps add to the overall length of a synthetic sequence.
-
Cost: The chiral auxiliary and some of the required reagents (e.g., TiCl₄, sparteine) can be expensive, particularly on a large scale.
Conclusion
This compound stands as a powerful and reliable chiral auxiliary for modern asymmetric synthesis. Its efficacy is grounded in a well-defined mechanistic framework based on Lewis acid-mediated chelation and steric shielding. By providing predictable and high levels of diastereoselectivity in key C-C bond-forming reactions, it offers researchers a robust tool for the construction of complex, enantiomerically pure molecules. While the rise of asymmetric catalysis presents compelling alternatives, the field-proven reliability and versatility of this auxiliary ensure its continued relevance in the demanding context of pharmaceutical research and drug development.
References
- 1. The Application of Chiral Oxazolidinethiones and Thiazolidinethio...: Ingenta Connect [ingentaconnect.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 4. Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diastereoselective addition of chlorotitanium enolate of N-acyl thiazolidinethione to O-methyl oximes: a novel, stereoselective synthesis of alpha,beta-disubstituted beta-amino carbonyl compounds via chiral auxiliary mediated azetine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Item - Diastereoselective Addition of Chlorotitanium Enolate of N-Acyl Thiazolidinethione to O-Methyl Oximes:â A Novel, Stereoselective Synthesis of α,β-Disubstituted β-Amino Carbonyl Compounds via Chiral Auxiliary Mediated Azetine Formation - American Chemical Society - Figshare [acs.figshare.com]
- 7. publish.uwo.ca [publish.uwo.ca]
Methodological & Application
Application Notes & Protocols: Asymmetric Aldol Reaction Using (S)-4-Phenylthiazolidine-2-thione
Introduction: Advancing Stereocontrol in Carbon-Carbon Bond Formation
The aldol reaction represents a cornerstone of synthetic organic chemistry, providing a powerful method for constructing carbon-carbon bonds and generating β-hydroxy carbonyl compounds, which are pivotal structural motifs in a vast array of natural products and pharmaceutical agents. The challenge, however, lies in controlling the stereochemical outcome of this transformation. The development of asymmetric aldol reactions has been instrumental in addressing this, with chiral auxiliaries emerging as a highly reliable and predictable strategy.
While the oxazolidinone auxiliaries developed by Evans are foundational, sulfur-containing analogs like (S)-4-phenylthiazolidine-2-thione have carved out a significant niche, offering distinct advantages in reactivity and selectivity.[1][2] Pioneered and extensively developed by the Crimmins group, methodologies employing N-acyl thiazolidinethiones provide exceptional levels of diastereoselectivity, often under mild conditions.[3] Notably, these auxiliaries exhibit remarkable versatility, allowing access to either syn or non-Evans syn aldol adducts simply by tuning the reaction stoichiometry.[4][5][6][7][8] This guide provides an in-depth exploration of the mechanism, a detailed experimental protocol, and field-proven insights for leveraging this powerful tool in asymmetric synthesis.
The Principle of Stereocontrol: A Mechanistic Overview
The remarkable diastereoselectivity achieved with this compound is rooted in the formation of a highly organized, chair-like six-membered transition state, as described by the Zimmerman-Traxler model. The process is initiated by the formation of a titanium enolate, a step that is critical for the reaction's success.
Key Mechanistic Steps:
-
Complexation: The Lewis acid, typically titanium tetrachloride (TiCl₄), coordinates to the carbonyl oxygen and the thiocarbonyl sulfur of the N-acylthiazolidinethione. The higher affinity of sulfur for titanium is thought to play a key role in forming a rigid complex.[6]
-
Enolate Formation: A hindered amine base, such as (-)-sparteine or diisopropylethylamine (DIPEA), deprotonates the α-carbon to generate a Z-configured titanium enolate. The formation of the Z-enolate is crucial for achieving high syn selectivity.
-
Aldehyde Coordination & Transition State Assembly: The aldehyde is then introduced and coordinates to the titanium center. The entire assembly adopts a rigid, chair-like transition state to minimize steric interactions.
-
Facial Selection: The bulky (S)-phenyl group of the chiral auxiliary effectively shields the Si-face of the enolate. Consequently, the aldehyde is forced to approach from the less-hindered Re-face, dictating the absolute stereochemistry of the newly formed stereocenters.[3]
The result is a predictable and highly favored formation of the syn-aldol adduct. The rigidity of this transition state is the primary reason for the excellent diastereoselectivities observed, which can exceed >99:1.[4][5]
Caption: Proposed chair-like transition state for the TiCl₄-mediated aldol reaction.
Experimental Workflow and Protocols
This section provides a comprehensive, step-by-step protocol for performing the asymmetric aldol addition and the subsequent removal of the chiral auxiliary.
Caption: General workflow for the asymmetric aldol reaction and auxiliary cleavage.
Protocol 1: Asymmetric Aldol Addition
Materials & Reagents:
-
N-Propionyl-(S)-4-phenylthiazolidine-2-thione (1.0 mmol, 1.0 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂) (10 mL)
-
Titanium tetrachloride (TiCl₄) (1.1 mmol, 1.1 equiv, 1.0 M solution in CH₂Cl₂ or neat)
-
(-)-Sparteine (1.2 mmol, 1.2 equiv), freshly distilled or stored over KOH
-
Aldehyde (e.g., Isobutyraldehyde) (1.1 mmol, 1.1 equiv), freshly distilled
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere
-
Inert atmosphere setup (Argon or Nitrogen)
-
Low-temperature baths (0 °C and -78 °C)
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a positive pressure of argon, add the N-propionyl-(S)-4-phenylthiazolidine-2-thione (1.0 mmol).
-
Dissolution: Add anhydrous CH₂Cl₂ (10 mL) via syringe and stir until the solid is fully dissolved.
-
Lewis Acid Addition: Cool the flask to 0 °C using an ice-water bath. Add TiCl₄ (1.1 equiv) dropwise via syringe over 5 minutes. The solution will typically turn a deep red or yellow-orange color. Stir for an additional 15 minutes at 0 °C.
-
Enolate Formation: Add (-)-sparteine (1.2 equiv) dropwise to the stirring solution. A significant color change is often observed. Allow the resulting mixture to stir at 0 °C for 40-60 minutes to ensure complete enolate formation.
-
Aldehyde Addition: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Once the temperature has stabilized, add the freshly distilled aldehyde (1.1 equiv) dropwise.
-
Reaction Monitoring: Stir the reaction at -78 °C for 1 to 3 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by quenching a small aliquot of the reaction mixture.
-
Quenching: Upon completion, quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (5 mL) at -78 °C.
-
Work-up: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add additional CH₂Cl₂ if necessary, and separate the layers. Extract the aqueous layer twice with CH₂Cl₂.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (typical eluent: 20-40% ethyl acetate in hexanes) to yield the pure aldol adduct. Diastereomeric ratios can be determined by ¹H NMR analysis of the crude product or by HPLC.[6]
Protocol 2: Reductive Cleavage of the Chiral Auxiliary
-
Setup: Dissolve the purified aldol adduct (1.0 mmol) in anhydrous tetrahydrofuran (THF) (10 mL) in a flame-dried flask under argon.
-
Cooling: Cool the solution to -78 °C.
-
Reduction: Add a reducing agent such as diisobutylaluminum hydride (DIBAL-H) (2.2 equiv, 1.0 M solution in hexanes) dropwise.
-
Reaction: Stir the reaction for 1-2 hours at -78 °C.
-
Quenching: Quench the reaction carefully by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Work-up: Allow the mixture to warm to room temperature and stir vigorously until the two layers become clear. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The resulting crude material can be purified by column chromatography to yield the chiral 1,3-diol. The chiral auxiliary can often be recovered from the reaction mixture.[6][7][8]
Performance Data & Substrate Scope
The TiCl₄/(-)-sparteine mediated aldol reaction with N-acylthiazolidinethiones is highly effective for a wide range of aldehydes. The following table summarizes representative results.
| Aldehyde | Base System | Product | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Isobutyraldehyde | TiCl₄ (1.1 eq), (-)-Sparteine (2.5 eq) | Evans syn | >98:2 | 90 |
| Benzaldehyde | TiCl₄ (1.1 eq), (-)-Sparteine (2.5 eq) | Evans syn | >98:2 | 85 |
| Propionaldehyde | TiCl₄ (1.0 eq), (-)-Sparteine (1.0 eq) | non-Evans syn | >98:2 | 81 |
| Acrolein | TiCl₄ (1.1 eq), (-)-Sparteine (2.5 eq) | Evans syn | 97:3 | 88 |
Data compiled from literature sources.[4][5][6][8][9] Yields and selectivities are highly dependent on substrate and precise reaction conditions.
Field-Proven Insights & Troubleshooting
-
Causality of Reagent Choice: The use of TiCl₄ is critical as it is a strong Lewis acid capable of bidentate chelation, which is necessary to form the rigid transition state. (-)-Sparteine is a chiral, sterically hindered diamine that is highly effective at promoting the formation of the Z-enolate while its coordinating ability influences the transition state assembly.[4][5][6] The combination is key to the high rates and selectivities observed, often allowing reactions to proceed cleanly at 0 °C.[6]
-
The "Sparteine Switch" - A Self-Validating System: A hallmark of this methodology is the ability to access the "non-Evans syn" adduct from the same chiral auxiliary. Using ~1 equivalent of both TiCl₄ and (-)-sparteine favors a transition state where the thiocarbonyl sulfur coordinates to the titanium, reversing the facial selectivity of the enolate.[4][6][7] In contrast, using an excess of a strongly coordinating base like sparteine (>2 equiv) favors the "Evans syn" product by displacing the thiocarbonyl from the titanium's coordination sphere.[6][7] This predictable control provides an internal validation of the proposed mechanistic pathways.
-
Reagent Quality is Paramount: TiCl₄ is extremely hygroscopic; using old or improperly handled bottles will lead to dramatically lower yields and selectivities. It is best to use a freshly opened bottle or a solution titrated before use. Aldehydes should be distilled immediately prior to use to remove any corresponding carboxylic acid impurities, which can quench the enolate.
-
Troubleshooting Low Selectivity: If low diastereoselectivity is observed, the primary culprits are often temperature fluctuations or moisture contamination. Ensure the reaction is maintained at a stable -78 °C and that all glassware and solvents are rigorously dried. Verify the stoichiometry of the base, as this directly controls the stereochemical outcome.
References
- 1. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 2. benchchem.com [benchchem.com]
- 3. Aldol reaction - Wikipedia [en.wikipedia.org]
- 4. Asymmetric aldol additions: use of titanium tetrachloride and (-)-sparteine for the soft enolization of N-acyl oxazolidinones, oxazolidinethiones, and thiazolidinethiones. | Semantic Scholar [semanticscholar.org]
- 5. Collection - Asymmetric Aldol Additions:â Use of Titanium Tetrachloride and (â)-Sparteine for the Soft Enolization of N-Acyl Oxazolidinones, Oxazolidinethiones, and Thiazolidinethiones - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. datapdf.com [datapdf.com]
- 8. Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Asymmetric aldol additions: use of titanium tetrachloride and (-)-sparteine for the soft enolization of N-acyl oxazolidinones, oxazolidinethiones, and thiazolidinethiones. | Sigma-Aldrich [sigmaaldrich.com]
protocol for enantioselective synthesis with (S)-4-Phenylthiazolidine-2-thione
An Application Guide to Enantioselective Synthesis with (S)-4-Phenylthiazolidine-2-thione
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of this compound, a powerful chiral auxiliary for modern asymmetric synthesis. Moving beyond a simple recitation of steps, this document elucidates the mechanistic underpinnings that govern its high stereocontrol, offers detailed, field-tested protocols for its application in asymmetric aldol reactions, and provides practical guidance on product analysis and auxiliary cleavage. Designed for researchers, medicinal chemists, and process development scientists, this note serves as a comprehensive resource for leveraging this versatile tool to construct complex chiral molecules with precision and predictability.
Introduction: A Modern Tool for Asymmetric C-C Bond Formation
The reliable construction of stereochemically defined centers is a cornerstone of pharmaceutical and natural product synthesis.[1] While numerous methods exist, the use of chiral auxiliaries remains a robust and highly predictable strategy for introducing chirality.[2][3] The this compound, a cornerstone of the "Crimmins auxiliaries," has emerged as a highly effective scaffold for a range of asymmetric transformations, most notably the aldol reaction.[4]
Derived from (S)-phenylalaninol, this sulfur-containing auxiliary offers several distinct advantages over its more traditional oxazolidinone counterparts (e.g., Evans auxiliaries):
-
Enhanced Crystallinity: The N-acyl derivatives are often highly crystalline, simplifying purification of diastereomeric products by recrystallization.[5]
-
Versatile Cleavage Conditions: The auxiliary can be removed under a wide variety of conditions, including direct reduction to aldehydes or conversion to esters, acids, and amides, often under milder conditions than oxazolidinones.[6]
-
Predictable Stereocontrol: It provides exceptional levels of stereoselectivity, governed by well-understood transition state models.[7]
This guide will focus on its premier application: the titanium-mediated asymmetric aldol reaction, detailing the protocols necessary to achieve high diastereoselectivity.
The Principle of Stereochemical Induction
The remarkable stereocontrol exerted by the this compound auxiliary is rooted in the formation of a rigid, well-defined transition state upon enolization. The process is typically mediated by a Lewis acid, such as titanium tetrachloride (TiCl₄), and a hindered amine base.[6][8] The stereochemical outcome—whether the "Evans-syn" or "non-Evans-syn" aldol adduct is formed—can be ingeniously controlled by the stoichiometry of the reagents, which dictates the nature of the transition state.[4][7]
The Non-Chelated Transition State for "Evans-syn" Products
When using one equivalent of TiCl₄ and two equivalents of a base like (-)-sparteine (or one equivalent of a base like diisopropylethylamine (DIPEA) with an additive), a non-chelated transition state is favored.[6][8]
-
Causality: The Lewis acid (TiCl₄) coordinates to both the carbonyl oxygen and the thione sulfur, increasing the acidity of the α-protons.
-
Enolate Formation: The amine base deprotonates the α-position to form a Z-enolate.
-
Stereodirection: The bulky phenyl group of the auxiliary effectively shields the si-face of the enolate. The incoming aldehyde is therefore forced to approach from the less hindered re-face. This facial bias is the origin of the high stereoselectivity, leading to the syn-configured aldol product.
Caption: Logical workflow for achieving "Evans-syn" aldol products.
The Chelated Transition State for "non-Evans-syn" Products
By altering the stoichiometry, specifically by using one equivalent of both TiCl₄ and (-)-sparteine, the reaction can be directed through a chelated transition state to yield the "non-Evans-syn" diastereomer.[6][7] This flexibility is a key advantage of the Crimmins system. In this scenario, a different facial bias is established, leading to the opposite diastereomer with similarly high selectivity.
Experimental Protocols and Workflows
The following sections provide detailed, step-by-step protocols for the key stages of the synthesis.
Workflow Overview
A successful enantioselective synthesis using this auxiliary follows a well-defined path from starting materials to the final, enantiomerically pure product.
Caption: General experimental workflow for the synthesis.
Protocol 1: Preparation of N-Propionyl-(S)-4-Phenylthiazolidine-2-thione
The first step is the covalent attachment of the desired acyl group to the nitrogen of the chiral auxiliary.
Rationale: This reaction forms the substrate for the subsequent stereoselective enolization and aldol addition. The use of a strong, non-nucleophilic base like n-BuLi ensures complete deprotonation of the N-H proton, facilitating rapid and clean acylation.
| Reagent | Mol. Wt. | Mmol (Equiv.) | Amount |
| This compound | 195.29 | 10.0 (1.0) | 1.95 g |
| Tetrahydrofuran (THF), anhydrous | - | - | 50 mL |
| n-Butyllithium (n-BuLi), 2.5 M in hexanes | - | 10.5 (1.05) | 4.2 mL |
| Propionyl chloride | 92.52 | 11.0 (1.1) | 1.02 mL (1.02 g) |
Step-by-Step Procedure:
-
Add this compound to a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous THF and cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi dropwise via syringe over 5 minutes. The solution will turn a deep yellow/orange color. Stir for 30 minutes at -78 °C.
-
Add propionyl chloride dropwise. The color of the solution should fade.
-
Allow the reaction to stir at -78 °C for 1 hour, then warm to 0 °C and stir for an additional hour.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a 95:5 Hexanes:Ethyl Acetate eluent) to afford the N-propionyl derivative as a pale yellow, crystalline solid.
Self-Validation: The product should be a crystalline solid with spectroscopic data matching literature values. The yield is typically >90%.
Protocol 2: Asymmetric "Evans-syn" Aldol Addition
This protocol describes the highly diastereoselective aldol reaction to generate the syn adduct, following the improved procedure developed by Crimmins.[8][9]
Rationale: TiCl₄ acts as a Lewis acid to form a rigid complex, while DIPEA is a hindered base that facilitates enolate formation. N-methyl-2-pyrrolidinone (NMP) is added as a crucial ligand that enhances selectivity and reaction rate.[8] The reaction is performed at low temperatures to maximize stereocontrol.
| Reagent | Mol. Wt. | Mmol (Equiv.) | Amount |
| N-Propionyl-(S)-4-Phenylthiazolidine-2-thione | 251.37 | 1.0 (1.0) | 251 mg |
| Dichloromethane (DCM), anhydrous | - | - | 10 mL |
| Titanium (IV) chloride (TiCl₄) | 189.68 | 1.05 (1.05) | 0.115 mL (199 mg) |
| Diisopropylethylamine (DIPEA) | 129.24 | 1.1 (1.1) | 0.191 mL (142 mg) |
| Aldehyde (e.g., Isobutyraldehyde) | 72.11 | 1.2 (1.2) | 0.11 mL (87 mg) |
Step-by-Step Procedure:
-
Add the N-propionyl thiazolidinethione to a dry, argon-flushed flask and dissolve in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add TiCl₄ dropwise. The solution will turn a deep red/brown color. Stir for 15 minutes.
-
Add DIPEA dropwise. The color may change. Stir for 40 minutes at 0 °C to ensure complete enolate formation.
-
Add the desired aldehyde dropwise.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC for the consumption of the starting material.
-
Quench the reaction by pouring it into a half-saturated aqueous NH₄Cl solution (20 mL).
-
Extract the mixture with DCM (3 x 20 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash chromatography to separate the diastereomers. The major syn adduct is typically the less polar product.
Data Interpretation: The diastereomeric ratio (d.r.) can be determined from the integration of characteristic signals in the ¹H NMR spectrum of the crude product. Typical selectivities range from 94:6 to >98:2.[8]
| Aldehyde Substrate | Typical Diastereomeric Ratio (syn:anti) | Typical Yield | Reference |
| Isobutyraldehyde | >98:2 | 85-95% | [8] |
| Propionaldehyde | 97:3 | 88% | [6] |
| Benzaldehyde | 95:5 | 90% | [10] |
Protocol 3: Reductive Cleavage of the Auxiliary
One of the key advantages of the thiazolidinethione auxiliary is its susceptibility to direct cleavage to various functional groups.[6]
Rationale: The use of a hydride reducing agent like diisobutylaluminum hydride (DIBAL-H) allows for the direct conversion of the N-acyl group to the corresponding aldehyde without isolation of the intermediate alcohol.
Step-by-Step Procedure:
-
Dissolve the purified aldol adduct (1.0 mmol) in anhydrous toluene (10 mL) in an argon-flushed flask.
-
Cool the solution to -78 °C.
-
Add DIBAL-H (1.0 M in hexanes, 2.2 equiv.) dropwise over 10 minutes.
-
Stir the reaction at -78 °C for 2 hours.
-
Quench the reaction carefully at -78 °C by the slow, dropwise addition of methanol (1 mL), followed by a saturated solution of Rochelle's salt (sodium potassium tartrate, 10 mL).
-
Allow the mixture to warm to room temperature and stir vigorously until the two layers become clear.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purify the resulting chiral aldehyde by flash chromatography. The chiral auxiliary can also be recovered from the reaction mixture.
Conclusion
The this compound is a robust and versatile chiral auxiliary that offers a reliable and highly selective method for asymmetric synthesis. Its predictable stereochemical control, the crystallinity of its derivatives, and the flexibility of its cleavage protocols make it an invaluable tool in the synthesis of complex, enantiomerically pure molecules.[5][6] The protocols detailed herein provide a validated framework for its successful implementation in the modern synthetic chemistry laboratory.
References
- 1. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 6. Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unified Synthesis of C19–C26 Subunits of Amphidinolides B1, B2, and B3 by Exploiting Unexpected Stereochemical Differences in Crimmins’ and Evans’ Aldol Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Asymmetric Diels-Alder Reactions Utilizing the (S)-4-Phenylthiazolidine-2-thione Chiral Auxiliary
Introduction: Mastering Asymmetric Cycloadditions
The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, provides a powerful and convergent route to the construction of six-membered rings.[1][2] The ability to control the stereochemical outcome of this [4+2] cycloaddition is of paramount importance in the synthesis of complex, biologically active molecules and pharmaceuticals. One of the most reliable strategies for achieving high levels of stereocontrol is the use of chiral auxiliaries covalently attached to the dienophile.[3] This guide provides an in-depth exploration of the (S)-4-Phenylthiazolidine-2-thione auxiliary, a highly effective chiral controller for asymmetric Diels-Alder reactions.
The this compound auxiliary offers several advantages, including its straightforward preparation from the readily available (S)-phenylglycinol, its ability to induce high levels of diastereoselectivity in a predictable manner, and the crystalline nature of its derivatives, which often facilitates purification. This document will detail the underlying principles of its application, provide step-by-step protocols for the synthesis of the key N-acryloyl dienophile, its use in Lewis acid-mediated Diels-Alder reactions, and subsequent cleavage of the auxiliary to afford enantioenriched products.
Mechanistic Insights: The Role of the Chiral Auxiliary and Lewis Acids
The stereochemical outcome of the Diels-Alder reaction is dictated by the facial selectivity of the diene's approach to the dienophile. The this compound auxiliary, when attached to an acryloyl or crotonoyl framework, effectively shields one face of the dienophile, directing the incoming diene to the opposite face. This steric hindrance is maximized upon coordination of a Lewis acid to the thiocarbonyl sulfur and the carbonyl oxygen of the N-acyl group, which locks the dienophile into a rigid, planar conformation.
The phenyl group at the C4 position of the thiazolidinethione ring plays a crucial role in establishing this stereocontrol. In the Lewis acid-chelated transition state, the phenyl group projects outwards, creating a significant steric barrier that directs the diene to the less hindered face of the dienophile. This leads to the preferential formation of one diastereomer of the Diels-Alder adduct.
Lewis acids, such as diethylaluminum chloride (Et₂AlCl) or titanium tetrachloride (TiCl₄), are essential for achieving high diastereoselectivity and reaction rates at low temperatures.[4][5] They act by:
-
Lowering the LUMO energy of the dienophile , which accelerates the reaction.
-
Enforcing a rigid s-cis conformation of the α,β-unsaturated carbonyl system through chelation to both the carbonyl oxygen and the thiocarbonyl sulfur. This rigid conformation is critical for effective stereodifferentiation.
Experimental Protocols
Part 1: Synthesis of N-Acryloyl-(S)-4-Phenylthiazolidine-2-thione
This protocol details the preparation of the chiral dienophile from the this compound auxiliary.
Materials:
-
This compound
-
Acryloyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq) and anhydrous DCM (10 mL per gram of auxiliary).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) dropwise to the stirred solution.
-
In the dropping funnel, dilute acryloyl chloride (1.1 eq) with anhydrous DCM (2 mL per mL of acryloyl chloride) and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-acryloyl-(S)-4-phenylthiazolidine-2-thione as a crystalline solid.
Part 2: Asymmetric Diels-Alder Reaction with Cyclopentadiene
This protocol describes a typical Lewis acid-mediated Diels-Alder reaction between the chiral N-acryloyl dienophile and cyclopentadiene.
Materials:
-
N-Acryloyl-(S)-4-Phenylthiazolidine-2-thione
-
Freshly cracked cyclopentadiene
-
Anhydrous dichloromethane (DCM)
-
Diethylaluminum chloride (Et₂AlCl, 1.0 M solution in hexanes)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, round-bottom flask under a nitrogen atmosphere, add N-acryloyl-(S)-4-phenylthiazolidine-2-thione (1.0 eq) and anhydrous DCM (20 mL per gram of dienophile).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add diethylaluminum chloride (1.2 eq) dropwise to the stirred solution. Stir the mixture for 30 minutes at -78 °C.
-
Add freshly cracked cyclopentadiene (3.0 eq) dropwise.
-
Stir the reaction at -78 °C for 3-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The diastereomeric ratio of the crude product can be determined by ¹H NMR analysis.[6]
-
Purify the product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired Diels-Alder adduct.
Part 3: Cleavage of the Chiral Auxiliary
The chiral auxiliary can be cleaved under various conditions to provide the desired enantioenriched carboxylic acid, alcohol, or other derivatives.
This protocol utilizes a mild reducing agent to furnish the primary alcohol.
Materials:
-
Diels-Alder adduct
-
Anhydrous tetrahydrofuran (THF)
-
Lithium borohydride (LiBH₄)[3]
-
Saturated aqueous sodium potassium tartrate (Rochelle's salt) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the Diels-Alder adduct (1.0 eq) in anhydrous THF (20 mL per gram of adduct) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add lithium borohydride (2.0 eq) portion-wise over 10 minutes.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous Rochelle's salt solution.
-
Stir the mixture vigorously for 1 hour at room temperature.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product contains the desired chiral alcohol and the recovered this compound auxiliary. These can be separated by flash column chromatography.
This protocol employs basic hydrolysis to yield the carboxylic acid.[7]
Materials:
-
Diels-Alder adduct
-
Tetrahydrofuran (THF)
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
1 M aqueous sodium sulfite (Na₂SO₃) solution
-
1 M aqueous hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve the Diels-Alder adduct (1.0 eq) in a mixture of THF and water (3:1, 20 mL per gram of adduct).
-
Cool the solution to 0 °C in an ice bath.
-
Add hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 eq).
-
Stir the reaction vigorously at 0 °C for 2-4 hours, monitoring by TLC.
-
Quench the excess peroxide by adding 1 M aqueous Na₂SO₃ solution until a negative test with starch-iodide paper is obtained.
-
Acidify the mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting carboxylic acid by flash column chromatography or crystallization. The chiral auxiliary can be recovered from the aqueous layer.
Data Presentation: Expected Outcomes
The use of the this compound auxiliary in Lewis acid-promoted Diels-Alder reactions typically results in high yields and excellent diastereoselectivities. The following table summarizes representative data for the reaction of N-enoyl derivatives with cyclopentadiene.
| Dienophile (N-enoyl group) | Lewis Acid | Temp (°C) | Yield (%) | Diastereomeric Ratio (endo:exo) | Reference |
| Acryloyl | Et₂AlCl | -78 | >90 | >95:5 | [8] (Analogous System) |
| Crotonoyl | Et₂AlCl | -78 | >90 | >98:2 | [8] (Analogous System) |
| Cinnamoyl | TiCl₄ | -78 | >85 | >90:10 | [8] (Analogous System) |
Note: Data for analogous oxazolidinone systems are presented as representative examples due to the close structural and functional similarity.
Conclusion and Field-Proven Insights
The this compound chiral auxiliary is a robust and reliable tool for asymmetric Diels-Alder reactions. The protocols outlined in this guide provide a solid foundation for researchers in academic and industrial settings to access a wide range of enantioenriched six-membered ring systems. The predictability of the stereochemical outcome, based on the well-defined transition state model, allows for rational design in complex total synthesis endeavors. The straightforward cleavage of the auxiliary, with the potential for its recovery and reuse, further enhances its practical utility. For optimal results, it is crucial to use freshly distilled solvents and reagents, and to maintain strict anhydrous conditions, particularly when using Lewis acids.
References
- 1. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. NMR Studies of Hindered Rotation. The Diels-Alder Adduct of 4-Methyl-1, 2, 4-triazoline-3, 5-dione with Phencyclone: Restricted Motion of Unsubstituted Bridgehead Phenyls. (1997) | Kevin Bynum | 15 Citations [scispace.com]
- 7. Carboxylic acid synthesis by hydrolysis of thioacids and thioesters [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Mild and Efficient Cleavage of (S)-4-Phenylthiazolidine-2-thione Auxiliary via Lithium Hydroperoxide
Abstract & Introduction
In the field of asymmetric synthesis, chiral auxiliaries remain a robust and reliable method for installing stereocenters with high fidelity.[1][2] The (S)-4-Phenylthiazolidine-2-thione, a derivative of L-cysteine, is a highly effective chiral auxiliary, particularly in diastereoselective aldol reactions.[3][4] A critical step in any auxiliary-based methodology is the final, non-destructive removal of the auxiliary to unmask the desired chiral product and, ideally, allow for the auxiliary's recovery and reuse.[5][6]
This document provides a detailed technical guide on the cleavage of N-acylated this compound auxiliaries using lithium hydroperoxide (LiOOH). This method is renowned for its mild conditions, which preserve the integrity of newly formed stereocenters and are compatible with a wide range of sensitive functional groups.[7] We will delve into the underlying mechanism, provide a validated, step-by-step experimental protocol, discuss critical process parameters, and offer troubleshooting guidance for researchers, scientists, and professionals in drug development.
Mechanism of Action: The Basis for Selective Cleavage
The selective cleavage of the exocyclic N-acyl bond in the presence of the endocyclic thiocarbamate of the thiazolidinethione ring is a cornerstone of this method's utility. The reagent, lithium hydroperoxide, is typically generated in situ from the reaction of lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).
The remarkable regioselectivity of LiOOH compared to reagents like LiOH, which can favor undesired endocyclic cleavage, has been a subject of mechanistic investigation.[8][9][10] Computational studies, specifically Density Functional Theory (DFT) computations, have provided significant insights.[7][8][9][10][11]
Here's the consensus mechanism:
-
Initial Attack: The hydroperoxide anion (OOH⁻), a potent alpha-effect nucleophile, attacks the carbonyl carbon of the exocyclic N-acyl group.
-
Tetrahedral Intermediate Formation: This attack forms a tetrahedral intermediate.
-
Collapse and Product Formation: This intermediate then collapses, cleaving the C-N bond to release the desired carboxylic acid (as its lithium salt) and the intact this compound auxiliary.
While nucleophilic attack at the endocyclic carbonyl is sterically less hindered and does occur, the subsequent decomposition of the resulting tetrahedral intermediate has a very high energy barrier.[7][8][10][11] This high barrier prevents the endocyclic cleavage pathway from proceeding, causing the intermediate to revert to the starting materials. Consequently, the exocyclic cleavage pathway, despite potentially slower initial attack, becomes the preferred and productive route.[7][8][9][10]
Visualization of Cleavage Mechanism
Caption: Mechanism of LiOOH-mediated auxiliary cleavage.
Detailed Experimental Protocol
This protocol is a generalized procedure and may require optimization based on the specific substrate.
Materials & Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| N-Acyl-(S)-4-Phenylthiazolidine-2-thione | Substrate | N/A | Ensure dryness and purity. |
| Tetrahydrofuran (THF) | Anhydrous | Major Supplier | Use a freshly opened bottle or freshly distilled. |
| Water (H₂O) | Deionized | In-house | |
| Hydrogen Peroxide (H₂O₂) | 30% w/w aq. solution | Major Supplier | Caution: Strong oxidizer. Store and handle properly. |
| Lithium Hydroxide monohydrate (LiOH·H₂O) | ACS Reagent Grade | Major Supplier | |
| Sodium Sulfite (Na₂SO₃) | Anhydrous, ACS Grade | Major Supplier | Used for quenching excess peroxide. |
| Hydrochloric Acid (HCl) | 1 M aq. solution | In-house prep. | For acidification. |
| Ethyl Acetate (EtOAc) | ACS Grade | Major Supplier | For extraction. |
| Dichloromethane (DCM) | ACS Grade | Major Supplier | For auxiliary extraction. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Major Supplier | For drying organic layers. |
| Saturated Sodium Bicarbonate (NaHCO₃) | aq. solution | In-house prep. | For washing. |
| Brine | Saturated NaCl(aq) | In-house prep. | For washing. |
Equipment
-
Round-bottom flask equipped with a magnetic stir bar
-
Ice/water bath
-
Magnetic stir plate
-
Separatory funnel
-
Standard glassware for extraction and workup
-
Rotary evaporator
Step-by-Step Procedure
-
Dissolution: In a round-bottom flask, dissolve the N-acyl-(S)-4-Phenylthiazolidine-2-thione substrate (1.0 equiv.) in a 3:1 mixture of tetrahydrofuran (THF) and water. The typical concentration is 0.1-0.2 M.
-
Cooling: Cool the solution to 0 °C using an ice/water bath. Efficient stirring is crucial.
-
Reagent Addition:
-
To the cooled solution, add 30% aqueous hydrogen peroxide (4.0-8.0 equiv.) dropwise via syringe.[9]
-
Immediately following, add an aqueous solution of lithium hydroxide monohydrate (2.0 equiv.) dropwise. Maintain the internal temperature at or below 5 °C during the addition.
-
-
Reaction Monitoring: Stir the reaction mixture vigorously at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by the slow, dropwise addition of an aqueous solution of sodium sulfite (Na₂SO₃, 1.5 M, ~5.0 equiv.) at 0 °C. This step neutralizes the excess hydrogen peroxide. Stir for an additional 30 minutes at room temperature to ensure the quench is complete.
-
Solvent Removal: Remove the bulk of the THF from the mixture using a rotary evaporator.
-
Auxiliary Recovery:
-
Transfer the remaining aqueous mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x volume) to recover the liberated this compound auxiliary.
-
The combined dichloromethane layers can be washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated to recover the auxiliary, which can often be purified by recrystallization.
-
-
Product Isolation:
-
Cool the remaining aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of 1 M HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3 x volume).
-
Combine the ethyl acetate extracts and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the crude carboxylic acid product.
-
-
Purification: The crude carboxylic acid can be purified by standard methods such as column chromatography or crystallization.
Visualization of Experimental Workflow
Caption: Step-by-step workflow for LiOOH cleavage.
Troubleshooting & Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient reagent stoichiometry.2. Decomposed H₂O₂.3. Low reaction temperature slowing kinetics excessively. | 1. Confirm stoichiometry; consider adding a slight excess of LiOOH.2. Use a fresh, properly stored bottle of H₂O₂.3. Allow the reaction to stir for a longer duration at 0 °C or let it slowly warm to room temperature after initial stirring at 0 °C. |
| Low Yield of Carboxylic Acid | 1. Epimerization of the stereocenter during workup.2. Incomplete extraction from the aqueous layer.3. Formation of side products due to reactive functionalities. | 1. Avoid harsh pH changes or prolonged exposure to strong acid/base. Ensure acidification is performed at 0 °C.2. Perform additional extractions with ethyl acetate.3. If the substrate contains sensitive groups, this cleavage method may not be suitable. Consider alternative, milder cleavage protocols. |
| Poor Auxiliary Recovery | 1. Incomplete extraction.2. Degradation of the auxiliary. | 1. Perform additional extractions with DCM.2. Ensure the quench is complete before workup. The thiazolidinethione can be sensitive to prolonged exposure to oxidizing conditions. |
| Oxygen Evolution | The initially formed peracid intermediate can be reduced by excess H₂O₂, releasing O₂ gas.[1][12] | This is a known phenomenon.[1][12] Ensure the reaction is performed in a well-ventilated fume hood and not in a sealed vessel. Using the minimum effective amount of H₂O₂ can mitigate this, but may require careful optimization to ensure complete reaction.[1] |
Scope & Limitations
-
Broad Applicability: This method is highly effective for cleaving a wide variety of N-acyl groups, including those resulting from alkylation and aldol reactions, to their corresponding carboxylic acids.
-
Functional Group Tolerance: The mild, low-temperature conditions are compatible with many functional groups that are sensitive to harsher hydrolytic or reductive methods.
-
Limitation - Oxidizable Groups: Substrates containing moieties that are highly susceptible to oxidation by hydrogen peroxide (e.g., certain sulfides, electron-rich aromatics) may lead to side product formation. In such cases, a pre-quench with a reducing agent before full workup might be necessary, or an alternative cleavage method should be sought.
-
Limitation - Base-Sensitive Stereocenters: While generally safe, stereocenters that are exceptionally prone to epimerization under mildly basic conditions should be handled with care, and the reaction time should be minimized.
Conclusion
The cleavage of the this compound auxiliary using in situ generated lithium hydroperoxide is a superior method for the mild and efficient generation of chiral carboxylic acids. Its high degree of selectivity for the exocyclic N-acyl bond, underpinned by a high decomposition barrier for the endocyclic tetrahedral intermediate, allows for the preservation of the auxiliary ring structure and the stereochemical integrity of the product.[7][8][10] By following the detailed protocol and considering the insights provided, researchers can reliably implement this critical transformation in their synthetic campaigns, advancing the development of complex, enantioenriched molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of a new N-acetyl thiazolidinethione reagent and its application to a highly selective asymmetric acetate aldol reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. connectsci.au [connectsci.au]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. connectsci.au [connectsci.au]
- 10. connectsci.au [connectsci.au]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols for the Mild Removal of (S)-4-Phenylthiazolidine-2-thione
Abstract
The (S)-4-Phenylthiazolidine-2-thione is a powerful chiral auxiliary, renowned for its high diastereoselectivity in asymmetric synthesis, particularly in aldol, alkylation, and acylation reactions. A key advantage of this auxiliary, developed from the foundational work of Nagao and refined by others like Crimmins, is the crystalline nature of its N-acylated adducts, often facilitating purification by simple recrystallization. However, the ultimate success of any chiral auxiliary strategy hinges on the final, non-destructive cleavage of the auxiliary to unmask the desired chiral product. This guide provides a comprehensive overview of validated, mild protocols for the removal of the this compound auxiliary, enabling its conversion into a range of valuable functional groups including carboxylic acids, primary alcohols, aldehydes, esters, and amides, thereby preserving the stereochemical integrity of the target molecule.
Core Principles of Auxiliary Cleavage
The efficacy of the thiazolidine-2-thione auxiliary lies in the unique electronic nature of the N-acyl bond. Unlike a standard, relatively inert amide bond, the exocyclic carbonyl group is activated towards nucleophilic attack. This activation arises from the electron-withdrawing character of the thiocarbonyl group within the heterocyclic ring. This inherent reactivity permits the use of mild nucleophiles and conditions for cleavage, minimizing the risk of epimerization at the sensitive α-stereocenter or degradation of other functional groups in the substrate.
The general mechanism involves the nucleophilic attack at the exocyclic acyl carbonyl, forming a tetrahedral intermediate. Subsequent collapse of this intermediate expels the thiazolidine-2-thione anion, which is a stable leaving group, to yield the desired product and the recoverable auxiliary.
Diagram 1. General mechanism of nucleophilic cleavage.
A critical consideration is the site of nucleophilic attack. Harsh nucleophiles, such as lithium hydroxide, can lead to competitive endocyclic cleavage of the carbamate-like functionality, destroying the auxiliary.[1] Milder, "softer" nucleophiles preferentially attack the desired exocyclic carbonyl, ensuring clean conversion and recovery of the auxiliary.
Protocols for Auxiliary Removal
The choice of reagent dictates the final functional group obtained from the N-acyl moiety. The following protocols are optimized for high yield and preservation of stereochemistry.
Conversion to Carboxylic Acids via Hydrolysis
Hydrolysis to the carboxylic acid is one of the most common transformations. While simple hydroxide bases can be used, they risk side reactions. The use of alkaline peroxide, specifically lithium hydroperoxide (LiOOH), is the gold standard, analogous to its use with Evans oxazolidinones, as it selectively attacks the exocyclic carbonyl.
Protocol 2.1.1: Hydrolysis with Lithium Hydroperoxide
-
Rationale: The hydroperoxide anion (OOH⁻) is a soft nucleophile that exhibits high selectivity for the exocyclic carbonyl over the endocyclic position, preventing ring-opening of the auxiliary.[2]
-
Procedure:
-
Dissolve the N-acyl thiazolidinethione substrate (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v, ~0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add a freshly prepared aqueous solution of 30% hydrogen peroxide (4.0 equiv), followed by a 0.8 M aqueous solution of lithium hydroxide (LiOH) (2.0 equiv).
-
Stir the biphasic mixture vigorously at 0 °C for 1-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Quench the reaction at 0 °C by adding an aqueous solution of sodium sulfite (Na₂SO₃) (1.5 M, 5.0 equiv) and stir for 30 minutes to destroy excess peroxide.
-
Allow the mixture to warm to room temperature. Remove the THF under reduced pressure.
-
Dilute the remaining aqueous layer with water and wash with dichloromethane (DCM) to remove the liberated this compound auxiliary.
-
Acidify the aqueous layer to pH ~2-3 with 1 M HCl and extract the carboxylic acid product with ethyl acetate or DCM.
-
Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude carboxylic acid.
-
Conversion to Primary Alcohols via Reductive Cleavage
Strong hydride reagents cleave the N-acyl bond to furnish the corresponding primary alcohol. Lithium borohydride (LiBH₄) is an effective choice, being milder than LiAlH₄ and offering good chemoselectivity.
Protocol 2.2.1: Reduction with Lithium Borohydride
-
Rationale: The hydride from LiBH₄ acts as a nucleophile, attacking the activated carbonyl. The resulting intermediate is further reduced to the primary alcohol.[3]
-
Procedure:
-
Dissolve the N-acyl thiazolidinethione substrate (1.0 equiv) in anhydrous THF (~0.1 M) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C.
-
Add lithium borohydride (LiBH₄) (2.0-3.0 equiv) portion-wise.
-
Stir the reaction at 0 °C, allowing it to slowly warm to room temperature over 2-6 hours. Monitor by TLC.
-
Cool the mixture back to 0 °C and cautiously quench by the slow addition of 1 M HCl or saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate. The organic layer will contain the product alcohol and the chiral auxiliary.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography on silica gel to separate the desired alcohol from the this compound auxiliary.
-
Conversion to Aldehydes via Partial Reduction
Accessing the aldehyde oxidation state requires a less powerful reducing agent and careful temperature control to prevent over-reduction to the alcohol. Diisobutylaluminum hydride (DIBAL-H) is ideally suited for this transformation.[4]
Protocol 2.3.1: Partial Reduction with DIBAL-H
-
Rationale: DIBAL-H at low temperatures forms a stable tetrahedral intermediate that does not collapse and undergo further reduction until acidic or aqueous workup. This allows for the isolation of the aldehyde.
-
Procedure:
-
Dissolve the N-acyl thiazolidinethione substrate (1.0 equiv) in anhydrous toluene or DCM (~0.05 M) under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add DIBAL-H (1.0 M solution in hexanes, 1.1-1.5 equiv) dropwise via syringe over 15 minutes, maintaining the internal temperature below -70 °C.
-
Stir the reaction at -78 °C for 1-3 hours. Monitor by TLC (quench a small aliquot with methanol before spotting).
-
Quench the reaction at -78 °C by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers form (this can take several hours).
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude aldehyde promptly by flash column chromatography, as aldehydes can be prone to oxidation.
-
Conversion to Esters via Alcoholysis
The activated N-acyl bond can be readily cleaved by alkoxides to form esters. This transesterification can be performed under basic conditions or, for sensitive substrates, with Lewis acid catalysis.
Protocol 2.4.1: Base-Mediated Alcoholysis
-
Rationale: An alkoxide (e.g., methoxide) is a potent nucleophile that efficiently displaces the thiazolidinethione auxiliary. The reaction is typically run in the corresponding alcohol as the solvent.[5]
-
Procedure:
-
Dissolve the N-acyl thiazolidinethione substrate (1.0 equiv) in the desired anhydrous alcohol (e.g., methanol for a methyl ester).
-
Add a catalytic amount of the corresponding sodium alkoxide (e.g., NaOMe, 0.1-0.2 equiv). For less reactive substrates, stoichiometric amounts may be required.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by TLC. Gentle heating may be required for hindered substrates.
-
Neutralize the reaction with a mild acid, such as acetic acid or by filtering through a short plug of silica gel.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in a solvent like ethyl acetate and wash with water and brine to remove salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to separate the ester from the auxiliary.
-
Conversion to Amides via Aminolysis
Direct aminolysis provides a straightforward route to amides. This method is particularly powerful for the synthesis of complex structures, including macrocyclic peptides.[6]
Protocol 2.5.1: Direct Aminolysis
-
Rationale: Primary and secondary amines are sufficiently nucleophilic to directly attack the activated carbonyl of the N-acyl thiazolidinethione, forming a stable amide bond.
-
Procedure:
-
Dissolve the N-acyl thiazolidinethione substrate (1.0 equiv) in a suitable aprotic solvent such as THF or DCM (~0.1 M).
-
Add the desired amine (1.1-2.0 equiv). For less nucleophilic amines or for intramolecular cyclizations, a high-dilution setup may be necessary.[6]
-
Stir the reaction at room temperature. The reaction is often complete within a few hours but may be left overnight. Monitor by TLC.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
The crude residue can be directly purified by flash column chromatography on silica gel to separate the target amide from the auxiliary and any excess amine.
-
Summary and Data Presentation
The choice of cleavage protocol is dictated by the desired synthetic outcome. The following table summarizes the methods described.
| Target Product | Method | Reagent(s) | Typical Conditions | Key Considerations |
| Carboxylic Acid | Hydrolysis | LiOOH (from H₂O₂/LiOH) | THF/H₂O, 0 °C | Highly selective for exocyclic cleavage; avoids ring-opening. |
| Primary Alcohol | Reduction | Lithium Borohydride (LiBH₄) | Anhydrous THF, 0 °C to RT | Milder than LiAlH₄; requires chromatographic separation. |
| Aldehyde | Partial Reduction | DIBAL-H | Anhydrous Toluene, -78 °C | Strict temperature control is crucial to prevent over-reduction. |
| Ester | Alcoholysis | NaOR in ROH | ROH, RT | Simple and efficient; can also be catalyzed by Lewis acids (e.g., Ti(OiPr)₄) for sensitive substrates. |
| Amide | Aminolysis | R₂NH | THF or DCM, RT | Broad scope; very effective for primary and secondary amines. |
Workflow Visualizations
Diagram 2. Summary of cleavage pathways from the N-acylated auxiliary.
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of a new N-acetyl thiazolidinethione reagent and its application to a highly selective asymmetric acetate aldol reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oogheelkunde.org [oogheelkunde.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
The Architect's Hand: A Technical Guide to Large-Scale Asymmetric Synthesis with (S)-4-Phenylthiazolidine-2-thione
In the rigorous landscape of pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is absolute. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, making the selective synthesis of a single enantiomer a critical challenge. Chiral auxiliaries have long stood as a reliable and powerful tool in the synthetic chemist's repertoire, offering a robust method for exerting stereochemical control. Among these, (S)-4-Phenylthiazolidine-2-thione has emerged as a versatile and highly effective auxiliary, particularly noted for its high diastereoselectivity in a range of carbon-carbon bond-forming reactions and the relative ease of its removal.
This technical guide provides an in-depth exploration of the large-scale application of this compound in asymmetric synthesis. Moving beyond laboratory-scale procedures, this document is designed for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to facilitate the transition from benchtop discovery to pilot-plant and industrial-scale production. We will delve into the causality behind experimental choices, providing a framework for developing self-validating and scalable synthetic processes.
Part 1: Foundation of Chirality Transfer: Synthesis of N-Acyl-(S)-4-Phenylthiazolidine-2-thione
The first critical step in utilizing a chiral auxiliary is its covalent attachment to the prochiral substrate. The N-acylation of this compound is a straightforward yet crucial transformation that sets the stage for subsequent stereoselective reactions.
Protocol 1: Gram- to Kilogram-Scale N-Acylation
This protocol describes a general and scalable procedure for the N-acylation of this compound.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Acyl chloride (e.g., propionyl chloride, acetyl chloride)
-
Anhydrous diethyl ether or methyl tert-butyl ether (MTBE) for work-up
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reactor Setup: Under an inert atmosphere (nitrogen or argon), charge a suitably sized reactor equipped with a mechanical stirrer, a temperature probe, and a dropping funnel with this compound (1.0 eq).
-
Dissolution: Add anhydrous THF (5-10 mL per gram of thiazolidinethione) to the reactor and stir to dissolve the solid.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone or a suitable cryocooler.
-
Deprotonation: Slowly add n-BuLi (1.05 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The solution will typically turn a deep red or orange color upon formation of the lithium salt. Stir the mixture for 30-60 minutes at -78 °C.
-
Acylation: Add the desired acyl chloride (1.1 eq) dropwise, again maintaining the temperature below -70 °C. The color of the reaction mixture will likely lighten or disappear. Stir for 1-2 hours at -78 °C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure complete consumption of the starting material.
-
Quenching: Once the reaction is complete, slowly add saturated aqueous NH₄Cl solution to quench the reaction, ensuring the temperature does not rise excessively.
-
Work-up: Allow the mixture to warm to room temperature. Add water and a suitable organic solvent (e.g., MTBE). Separate the organic layer.
-
Extraction: Extract the aqueous layer with the same organic solvent (2 x).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-acyl derivative.
-
Purification: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure N-acyl-(S)-4-Phenylthiazolidine-2-thione as a crystalline solid.
Table 1: Representative N-Acylation of this compound
| Acyl Chloride | Product | Typical Yield |
| Acetyl chloride | N-Acetyl-(S)-4-Phenylthiazolidine-2-thione | >90% |
| Propionyl chloride | N-Propionyl-(S)-4-Phenylthiazolidine-2-thione | >90% |
| Butyryl chloride | N-Butyryl-(S)-4-Phenylthiazolidine-2-thione | >85% |
| Isovaleryl chloride | N-Isovaleryl-(S)-4-Phenylthiazolidine-2-thione | >85% |
Scale-Up Considerations:
-
Temperature Control: The exothermic nature of the deprotonation and acylation steps requires careful temperature management on a large scale. The use of a jacketed reactor with efficient cooling is essential.
-
Reagent Addition: Slow, controlled addition of n-BuLi and the acyl chloride is critical to maintain a safe and selective reaction. Sub-surface addition may be necessary in large reactors to ensure rapid mixing.
-
Work-up: The use of MTBE is often preferred over diethyl ether on a large scale due to its lower volatility and peroxide-forming tendency.
-
Purification: Developing a robust crystallization procedure is paramount for large-scale purification, avoiding the need for chromatography.
Part 2: Constructing Stereocenters: The Asymmetric Aldol Reaction
The asymmetric aldol reaction is a cornerstone of organic synthesis, and the use of N-acyl-(S)-4-Phenylthiazolidine-2-thione provides a reliable method for the diastereoselective synthesis of β-hydroxy carbonyl compounds.
The Underlying Principle: A Chelated Transition State
The high diastereoselectivity observed in these reactions is attributed to the formation of a rigid, chair-like six-membered transition state. The Lewis acid, typically a titanium or tin(II) species, coordinates to both the thiocarbonyl sulfur and the carbonyl oxygen of the N-acyl group, as well as the aldehyde's carbonyl oxygen. The phenyl group of the auxiliary effectively blocks one face of the enolate, directing the approach of the aldehyde from the less sterically hindered face.
Protocol 2: Diastereoselective Titanium-Mediated Aldol Reaction
Materials:
-
N-Propionyl-(S)-4-Phenylthiazolidine-2-thione
-
Anhydrous Dichloromethane (DCM)
-
Titanium(IV) chloride (TiCl₄)
-
(-)-Sparteine or Diisopropylethylamine (DIPEA)
-
Aldehyde (e.g., isobutyraldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reactor Setup: To a dry, inerted reactor, add N-propionyl-(S)-4-Phenylthiazolidine-2-thione (1.0 eq) and anhydrous DCM (10-20 mL per gram).
-
Cooling: Cool the solution to -78 °C.
-
Lewis Acid Addition: Add TiCl₄ (1.1 eq) dropwise, maintaining the temperature below -70 °C. The solution will typically turn a deep red color. Stir for 5-10 minutes.
-
Base Addition: Add (-)-sparteine (1.2 eq) or DIPEA (1.2 eq) dropwise. The color of the solution may change. Stir for 30-60 minutes at -78 °C to ensure complete enolate formation.
-
Aldehyde Addition: Add the aldehyde (1.2 eq) dropwise, maintaining the temperature at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction by TLC or HPLC.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Work-up and Purification: Follow a similar work-up procedure as described in Protocol 1. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or HPLC analysis of the crude product. The diastereomers can be separated by column chromatography on a lab scale. For large-scale operations, fractional crystallization is the preferred method.
Table 2: Representative Asymmetric Aldol Reactions
| Aldehyde | Diastereomeric Ratio (syn:anti) | Yield |
| Isobutyraldehyde | >95:5 | ~85% |
| Benzaldehyde | >90:10 | ~80% |
| Acetaldehyde | >95:5 | ~75% |
Large-Scale Diastereomer Separation: The Power of Crystallization
On an industrial scale, chromatographic separation is often economically unfeasible. Fractional crystallization is the method of choice for separating diastereomers.
General Procedure for Fractional Crystallization:
-
Solvent Screening: A crucial first step is to screen a variety of solvent systems to identify one in which the two diastereomers have significantly different solubilities. This is often an empirical process.
-
Dissolution: Dissolve the crude mixture of diastereomers in a minimal amount of the chosen solvent at an elevated temperature.
-
Cooling: Slowly cool the solution to allow for the selective crystallization of the less soluble diastereomer. The cooling rate can significantly impact the purity of the crystals.
-
Isolation: Isolate the crystals by filtration.
-
Analysis: Analyze the purity of the crystals and the mother liquor by HPLC or NMR.
-
Recrystallization: If necessary, recrystallize the solid to achieve the desired diastereomeric purity. The mother liquor can be concentrated and subjected to further crystallization cycles to improve the overall yield of the desired diastereomer.
Part 3: Asymmetric Alkylation for Quaternary Carbon Centers
The construction of stereogenic quaternary carbon centers is a significant challenge in organic synthesis. The use of N-acyl-(S)-4-Phenylthiazolidine-2-thione provides a reliable method for the diastereoselective alkylation of enolates, leading to the formation of α-substituted carbonyl compounds with high enantiopurity.
Protocol 3: Diastereoselective Alkylation
Materials:
-
N-Propionyl-(S)-4-Phenylthiazolidine-2-thione
-
Anhydrous THF
-
Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA)
-
Alkyl halide (e.g., benzyl bromide)
-
Saturated aqueous NH₄Cl solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Reactor Setup and Cooling: In an inerted reactor, dissolve the N-acyl derivative (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Enolate Formation: Add NaHMDS (1.1 eq, typically as a 1 M solution in THF) dropwise. Stir for 30-60 minutes at -78 °C.
-
Alkylation: Add the alkyl halide (1.2 eq) dropwise. The reaction is typically stirred at -78 °C for several hours and then allowed to slowly warm to room temperature overnight.
-
Monitoring and Quenching: Monitor the reaction by TLC or HPLC. Upon completion, quench with saturated aqueous NH₄Cl solution.
-
Work-up and Purification: Follow a similar work-up and purification strategy as outlined in the previous protocols.
Table 3: Representative Asymmetric Alkylation Reactions
| Electrophile | Diastereomeric Ratio | Yield |
| Benzyl bromide | >95:5 | ~90% |
| Methyl iodide | >90:10 | ~85% |
| Allyl bromide | >95:5 | ~88% |
Part 4: The Endgame: Cleavage and Recovery of the Chiral Auxiliary
A key advantage of using a chiral auxiliary is the ability to recover and reuse it, which is crucial for the economic viability of a large-scale process. This compound can be cleaved under a variety of conditions to afford a range of useful enantiomerically pure products.
Cleavage Protocols
A. Hydrolysis to Carboxylic Acids:
-
Reagents: Lithium hydroxide (LiOH), hydrogen peroxide (H₂O₂), THF/water.
-
General Procedure: The N-acyl adduct is treated with LiOH and H₂O₂ in a mixture of THF and water at 0 °C to room temperature. This affords the corresponding carboxylic acid and the recovered chiral auxiliary.
B. Reduction to Alcohols:
-
Reagents: Lithium borohydride (LiBH₄) or sodium borohydride (NaBH₄), THF or ethanol.
-
General Procedure: The N-acyl adduct is reduced with a hydride reagent to yield the corresponding primary alcohol and the recovered auxiliary.
C. Conversion to Esters (Alcoholysis):
-
Reagents: Sodium methoxide in methanol, or other alkoxides.
-
General Procedure: Transesterification with a sodium alkoxide provides the corresponding ester and the recovered auxiliary.
D. Conversion to Weinreb Amides:
-
Reagents: N,O-Dimethylhydroxylamine hydrochloride, isopropylmagnesium chloride.
-
General Procedure: Reaction with the pre-formed magnesium salt of N,O-dimethylhydroxylamine yields the corresponding Weinreb amide, a versatile intermediate for the synthesis of ketones.
Large-Scale Auxiliary Recovery
The efficiency of auxiliary recovery is paramount. After the cleavage reaction, a robust extraction and crystallization protocol should be developed to isolate the this compound in high purity for reuse.
Part 5: Safety is Paramount: Process Safety Considerations for Large-Scale Synthesis
Transitioning from the laboratory to a large-scale manufacturing environment necessitates a thorough evaluation of process safety.
-
Handling of Pyrophoric Reagents: n-Butyllithium is highly pyrophoric and requires specialized handling procedures and equipment on a large scale. The use of closed systems and inert atmospheres is mandatory.
-
Exothermic Reactions: The acylation and aldol reactions can be highly exothermic. A detailed calorimetric study (e.g., using a reaction calorimeter) is essential to understand the thermal profile of the reaction and to design an adequate cooling system to prevent thermal runaway.
-
Cryogenic Temperatures: Maintaining temperatures of -78 °C on a large scale requires significant engineering controls and specialized equipment.
-
Quenching Procedures: The quenching of reactive reagents must be performed in a controlled manner to avoid excessive heat and gas evolution.
-
Solvent Handling: The use of large volumes of flammable solvents requires appropriate storage, transfer, and ventilation systems to minimize the risk of fire and explosion.
-
Waste Disposal: A comprehensive waste management plan must be in place for the safe disposal of all waste streams generated during the process.
Conclusion
This compound stands as a powerful and versatile chiral auxiliary for the large-scale synthesis of enantiomerically pure compounds. Its ability to induce high levels of diastereoselectivity in key carbon-carbon bond-forming reactions, coupled with the relative ease of its cleavage and recovery, makes it an attractive choice for industrial applications. While the transition from laboratory to large-scale production presents numerous challenges, a thorough understanding of the reaction mechanisms, careful process development and optimization, and a steadfast commitment to safety will enable the successful implementation of this valuable synthetic tool in the synthesis of complex, high-value molecules. This guide provides a foundational framework for researchers and process chemists to harness the full potential of this compound in their pursuit of efficient and scalable asymmetric synthesis.
Application Notes: The Use of (S)-4-Phenylthiazolidine-2-thione in Stereoselective Natural Product Synthesis
Introduction: The Logic of Chiral Auxiliaries in Asymmetric Synthesis
In the landscape of natural product synthesis, the precise control of stereochemistry is paramount. The biological activity of complex molecules is intrinsically tied to their three-dimensional architecture. Chiral auxiliaries are a cornerstone strategy for achieving this control, acting as transient stereogenic guides that are covalently attached to a substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered.
Among the pantheon of these tools, sulfur-containing auxiliaries have demonstrated exceptional utility due to their powerful stereodirecting effects and versatile cleavage options.[1] This guide focuses on (S)-4-Phenylthiazolidine-2-thione , a highly effective chiral auxiliary for asymmetric synthesis, particularly in the construction of carbon-carbon bonds. Its rigid heterocyclic structure and the steric influence of the C4-phenyl group provide a well-defined chiral environment, enabling high levels of diastereoselectivity in reactions such as aldol additions, alkylations, and acylations.[2][3]
Compared to the more common Evans oxazolidinone auxiliaries, thiazolidinethiones offer distinct advantages, including different reactivity profiles and often simpler removal conditions, making them a valuable and sometimes superior choice in the synthetic chemist's toolbox.[4][5] These application notes will provide an in-depth look at the mechanistic basis of stereocontrol, detailed experimental protocols, and the strategic application of this compound in synthesizing key structural motifs found in complex natural products.
Core Application: Diastereoselective Aldol Reactions
The asymmetric aldol reaction is one of the most powerful methods for constructing β-hydroxy carbonyl units, a ubiquitous structural motif in polyketide and macrolide natural products.[2] The use of an N-acyl this compound allows for the highly diastereoselective addition of an enolate to an aldehyde, establishing two new contiguous stereocenters with predictable relative and absolute stereochemistry.
Mechanism of Stereocontrol: The Power of Chelated Intermediates
The high degree of stereocontrol exerted by the thiazolidinethione auxiliary is rooted in the formation of a rigid, chair-like six-membered transition state. The process begins with the generation of a titanium enolate from the N-acylthiazolidinethione. The choice of Lewis acid (e.g., TiCl₄) and base (e.g., (-)-sparteine or DIPEA) is critical.[6]
The titanium atom chelates to both the enolate oxygen and the thiocarbonyl sulfur, locking the conformation of the enolate. The C4-phenyl group of the auxiliary then acts as a powerful steric shield, blocking one face of the enolate. Consequently, the incoming aldehyde can only approach from the less hindered face, leading to a highly predictable stereochemical outcome.[5]
A fascinating aspect of this system is the ability to access different diastereomeric products by tuning the reaction conditions. This control stems from switching between different transition state geometries (chelated vs. non-chelated), which can be influenced by the stoichiometry of the base and other additives.[6] This allows for remarkable synthetic flexibility, enabling the formation of either "Evans syn" or "non-Evans syn" aldol adducts from the same chiral auxiliary.
Diagram 1: Asymmetric Aldol Reaction Workflow This diagram illustrates the general workflow for employing this compound in a diastereoselective aldol reaction, from acylation to the final cleaved product.
Caption: General workflow for an asymmetric aldol addition.
Diagram 2: Proposed Zimmerman-Traxler Transition State This diagram shows the proposed chair-like transition state for the titanium-mediated aldol reaction, explaining the origin of stereoselectivity.
Caption: Proposed transition state for stereochemical induction.
Experimental Protocols
The following protocols are representative procedures for the key steps involved in using this compound as a chiral auxiliary.
Protocol 1: N-Acylation of this compound
This procedure describes the attachment of a propionyl group, preparing the substrate for the aldol reaction.
Materials
| Reagent | M.W. | Amount (mmol) | Eq. |
|---|---|---|---|
| This compound | 195.30 | 10.0 | 1.0 |
| Tetrahydrofuran (THF), anhydrous | - | 50 mL | - |
| n-Butyllithium (n-BuLi), 2.5 M in hexanes | - | 10.5 | 1.05 |
| Propionyl chloride | 92.52 | 11.0 | 1.1 |
Procedure
-
To a flame-dried, argon-purged round-bottom flask, add this compound (1.95 g, 10.0 mmol) and anhydrous THF (50 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-Butyllithium (4.2 mL, 10.5 mmol) dropwise via syringe over 10 minutes. The solution will typically turn deep red or orange.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add propionyl chloride (0.96 mL, 11.0 mmol) dropwise. The color of the solution should fade.
-
Allow the reaction to stir at -78 °C for 1 hour, then warm to 0 °C and stir for an additional hour.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL).
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., 10-20% ethyl acetate in hexanes) to yield the N-propionylthiazolidinethione.
Protocol 2: Asymmetric Aldol Addition ("Evans Syn" Product)
This protocol details the highly diastereoselective aldol reaction using titanium tetrachloride and (-)-sparteine to favor the "Evans syn" adduct.[6]
Materials
| Reagent | M.W. | Amount (mmol) | Eq. |
|---|---|---|---|
| N-Propionyl-(S)-4-phenylthiazolidine-2-thione | 251.37 | 2.0 | 1.0 |
| Dichloromethane (DCM), anhydrous | - | 20 mL | - |
| Titanium(IV) chloride (TiCl₄), 1.0 M in DCM | - | 2.2 | 1.1 |
| (-)-Sparteine | 234.39 | 4.4 | 2.2 |
| Isobutyraldehyde | 72.11 | 2.4 | 1.2 |
Procedure
-
To a flame-dried, argon-purged round-bottom flask, add the N-propionylthiazolidinethione (503 mg, 2.0 mmol) and anhydrous DCM (10 mL).
-
Cool the solution to -78 °C.
-
Add TiCl₄ solution (2.2 mL, 2.2 mmol) dropwise. The solution will turn a deep red/brown color.
-
Stir for 5 minutes, then add (-)-sparteine (1.01 mL, 4.4 mmol) dropwise.
-
Stir the resulting mixture at -78 °C for 30 minutes to ensure complete enolate formation.
-
Add isobutyraldehyde (0.22 mL, 2.4 mmol) dropwise.
-
Continue stirring at -78 °C for 2-3 hours, monitoring the reaction by TLC.
-
Quench the reaction by pouring it into a half-saturated aqueous NH₄Cl solution (20 mL).
-
Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to isolate the desired syn-aldol adduct. Diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
Protocol 3: Cleavage of the Chiral Auxiliary
The thiazolidinethione auxiliary can be cleaved under various conditions to yield different functional groups. Here, we describe a mild conversion to a methyl ester.
Materials
| Reagent | M.W. | Amount (mmol) | Eq. |
|---|---|---|---|
| Aldol Adduct | - | 1.0 | 1.0 |
| Tetrahydrofuran (THF), anhydrous | - | 10 mL | - |
| Methanol (MeOH), anhydrous | - | 5 mL | - |
| Sodium methoxide (NaOMe), 0.5 M in MeOH | - | 1.2 | 1.2 |
Procedure
-
Dissolve the purified aldol adduct (1.0 mmol) in anhydrous THF (10 mL) in a round-bottom flask.
-
Cool the solution to 0 °C.
-
Add the sodium methoxide solution (2.4 mL, 1.2 mmol) dropwise.
-
Stir the reaction at 0 °C for 1 hour, monitoring by TLC for the disappearance of the starting material.
-
Quench the reaction with saturated aqueous NH₄Cl solution (10 mL).
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to yield the chiral β-hydroxy methyl ester. The this compound auxiliary can be recovered from the aqueous layer after acidification and extraction.
Application in Natural Product Fragment Synthesis: A Case Study
The synthesis of the marine macrolide (-)-Spongidepsin provides an excellent context for the application of these methods. While the total synthesis is complex, the core strategy relies on the creation of chiral building blocks. A key fragment of Spongidepsin contains a polyketide-like chain with multiple stereocenters that can be effectively constructed using iterative, auxiliary-controlled aldol additions.[6]
By applying the protocols described above, one can synthesize a key fragment. An initial aldol reaction sets the C2 and C3 stereochemistry. After cleavage of the auxiliary to an aldehyde (e.g., via DIBAL-H reduction of the thioimide), this new aldehyde can be used as the electrophile in a second aldol reaction with another N-acylthiazolidinethione, thereby extending the carbon chain while maintaining precise stereochemical control. This iterative approach is a powerful strategy for the assembly of complex polyketide natural products.[2]
Conclusion and Outlook
This compound is a robust and highly effective chiral auxiliary for asymmetric synthesis. Its ability to induce high levels of diastereoselectivity in aldol reactions, coupled with the flexibility to tune the stereochemical outcome and the variety of methods for its cleavage, makes it an invaluable tool for researchers in natural product synthesis and drug development. The protocols and mechanistic insights provided herein serve as a comprehensive guide for the successful implementation of this auxiliary in the stereocontrolled synthesis of complex chiral molecules.
References
- 1. Enantioselective syn and anti Homocrotylation of Aldehydes: Application to the Formal Synthesis of Spongidepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Crimmins Synthesis of (+)-SCH 351448 [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Total synthesis of (-)-spongidepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. deepdyve.com [deepdyve.com]
Application Notes and Protocols for the Use of (S)-4-Phenylthiazolidine-2-thione in Pharmaceutical Intermediate Synthesis
Abstract
In the landscape of asymmetric synthesis, the quest for robust and highly selective chiral auxiliaries is paramount for the efficient construction of enantiomerically pure pharmaceutical intermediates. This guide focuses on the application of (S)-4-Phenylthiazolidine-2-thione, a powerful chiral auxiliary that offers distinct advantages in stereocontrolled carbon-carbon bond formation. We will delve into the mechanistic underpinnings of its efficacy, particularly in asymmetric aldol reactions, and provide detailed, field-proven protocols for its acylation, use in diastereoselective enolate generation and subsequent aldol addition, and eventual cleavage. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile tool for the synthesis of complex chiral molecules.
Introduction: The Role of Thiazolidinethiones in Asymmetric Synthesis
Chiral auxiliaries are instrumental in modern organic synthesis, providing a reliable strategy for transferring chirality to a prochiral substrate.[1] this compound belongs to a class of sulfur-containing auxiliaries that have emerged as highly effective alternatives to the more traditional Evans' oxazolidinones.[2][3] The structural features of this compound, including the phenyl group at the C4 position, impart a rigid conformational bias that allows for excellent facial discrimination in enolate reactions.[4][5]
One of the significant advantages of thiazolidinethione auxiliaries is their superior performance in acetate aldol additions, a reaction for which traditional Evans' auxiliaries often yield low diastereoselectivity.[2] Furthermore, the thiocarbonyl group's unique electronic and steric properties, as well as its affinity for various Lewis acids, allow for versatile and tunable reactivity.[6] This guide will provide a comprehensive overview of the practical application of this compound in the synthesis of chiral building blocks essential for pharmaceutical development.
Core Principle: Diastereoselective Aldol Reactions
The primary application of this compound is in directing stereoselective aldol reactions. The general workflow involves three key steps: N-acylation of the auxiliary, diastereoselective enolate formation and reaction with an aldehyde, and finally, the removal of the auxiliary to reveal the chiral product.
Caption: General workflow for asymmetric aldol synthesis.
The stereochemical outcome of the aldol reaction is dictated by the formation of a rigid, chelated transition state involving the enolate and the Lewis acid. The phenyl group of the auxiliary effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered face, thus ensuring high diastereoselectivity. The choice of Lewis acid and base can influence the geometry of the enolate and can even be tuned to produce either the "Evans" or "non-Evans" syn aldol product.[6][7][8]
Experimental Protocols
Protocol 1: N-Acylation of this compound
The first step in utilizing the chiral auxiliary is its acylation to attach the desired carbonyl group. This protocol describes a general procedure for the N-acylation with propionyl chloride.
Materials:
-
This compound
-
Propionyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (2.5 eq) dropwise to the stirred solution.
-
Slowly add propionyl chloride (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the N-propionyl derivative.
Protocol 2: Asymmetric Aldol Addition
This protocol details the diastereoselective aldol reaction of the N-propionyl derivative with a representative aldehyde (isobutyraldehyde). The conditions described generally favor the formation of the "Evans" syn aldol adduct.[7]
Materials:
-
N-propionyl-(S)-4-phenylthiazolidine-2-thione (from Protocol 1)
-
Titanium (IV) chloride (TiCl4)
-
(-)-Sparteine
-
Isobutyraldehyde
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Standard laboratory glassware, magnetic stirrer, and syringe pump
Procedure:
-
Dissolve the N-propionyl-(S)-4-phenylthiazolidine-2-thione (1.0 eq) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add TiCl4 (1.1 eq) dropwise to the stirred solution.
-
In a separate flask, prepare a solution of (-)-sparteine (1.2 eq) in anhydrous DCM.
-
Add the (-)-sparteine solution dropwise to the reaction mixture at -78 °C over 30 minutes using a syringe pump.
-
Stir the resulting deep red solution for an additional 30 minutes at -78 °C.
-
Add freshly distilled isobutyraldehyde (1.5 eq) dropwise.
-
Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.
-
Quench the reaction at -78 °C by the addition of saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the desired syn aldol adduct.
Table 1: Representative Diastereoselectivities in Aldol Reactions
| Aldehyde | Lewis Acid/Base System | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| Isobutyraldehyde | TiCl4 / (-)-Sparteine | >99:1 | 85 | [7] |
| Benzaldehyde | TiCl4 / (-)-Sparteine | 97:3 | 90 | [7] |
| Propionaldehyde | PhBCl2 / (-)-Sparteine | >98:2 | 91 | [9] |
Protocol 3: Reductive Cleavage of the Chiral Auxiliary
The final step is the removal of the auxiliary to yield the desired chiral alcohol. Reductive cleavage is a common and effective method.
Materials:
-
Aldol adduct (from Protocol 2)
-
Lithium borohydride (LiBH4)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the aldol adduct (1.0 eq) in anhydrous THF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add LiBH4 (2.0 eq) portion-wise to the stirred solution.
-
Stir the reaction at 0 °C for 1-2 hours, or until TLC indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow, dropwise addition of water.
-
Add diethyl ether and stir vigorously for 15 minutes.
-
Filter the resulting suspension through a pad of Celite, washing the filter cake with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by flash column chromatography to yield the chiral 1,3-diol. The chiral auxiliary can also be recovered from the reaction mixture.
Mechanistic Insight and Stereochemical Control
The high degree of stereocontrol exerted by this compound is attributed to the formation of a rigid chelated transition state. In the case of titanium enolates, the Lewis acidic titanium coordinates to both the enolate oxygen and the thiocarbonyl sulfur. This chelation, combined with the steric bulk of the phenyl group, forces the incoming aldehyde to approach from a specific trajectory, leading to the observed high diastereoselectivity.
Caption: Proposed chelated transition state model.
The ability to switch between "Evans" and "non-Evans" syn aldol products by simply modifying the stoichiometry of the base is a particularly powerful feature of this auxiliary system.[6][8] This switch is believed to result from a change between a chelated and a non-chelated transition state, offering exceptional synthetic flexibility from a single chiral precursor.[8]
Conclusion
This compound is a highly effective and versatile chiral auxiliary for the synthesis of enantiomerically enriched pharmaceutical intermediates. Its ability to induce high levels of diastereoselectivity in aldol reactions, including challenging acetate aldol additions, makes it a valuable tool in the synthetic chemist's arsenal. The protocols provided herein offer a practical guide for the implementation of this auxiliary in a laboratory setting. The straightforward procedures for acylation, stereoselective aldol addition, and cleavage, coupled with the high degree of stereocontrol, underscore the utility of this compound in modern asymmetric synthesis.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
improving diastereoselectivity with (S)-4-Phenylthiazolidine-2-thione
An in-depth technical guide for researchers, scientists, and drug development professionals.
Technical Support Center: (S)-4-Phenylthiazolidine-2-thione
Introduction: Beyond Evans' Oxazolidinones
For decades, chiral auxiliaries have been a cornerstone of asymmetric synthesis, enabling chemists to control the three-dimensional arrangement of atoms in a molecule.[1] While the oxazolidinone auxiliaries developed by David A. Evans are foundational, their sulfur-containing analogs, particularly thiazolidinethiones, have emerged as powerful tools for overcoming specific challenges.[2] The this compound auxiliary, derived from (S)-phenylalaninol, offers distinct advantages, most notably in achieving high diastereoselectivity in reactions like acetate aldol additions where traditional auxiliaries often fall short.[3][4]
This guide serves as a technical support center for researchers employing this compound. It provides not just protocols, but the underlying mechanistic rationale, troubleshooting advice for common experimental hurdles, and answers to frequently asked questions, ensuring both successful outcomes and a deeper understanding of the chemistry involved.
Mechanism of Stereocontrol: The Role of the Thione and Phenyl Group
The remarkable stereocontrol exerted by the this compound auxiliary in reactions such as the aldol addition stems from its ability to orchestrate a highly ordered transition state. The diastereoselectivity is primarily explained by a chair-like, six-membered Zimmerman-Traxler transition state, which is stabilized by chelation between a Lewis acid, the enolate oxygen, and the thione sulfur.[5][6]
The key factors governing selectivity are:
-
Enolate Geometry: Formation of a Z-enolate is crucial. This is typically achieved using a Lewis acid like titanium tetrachloride (TiCl₄) and a hindered base.[3]
-
Chelation: The Lewis acid (e.g., Ti⁴⁺) chelates to both the enolate oxygen and the thione sulfur, creating a rigid chair-like transition state. This rigidity is enhanced compared to oxazolidinone analogs because the thiocarbonyl group is a better Lewis base.[5][7]
-
Steric Shielding: The bulky phenyl group at the C4 position of the auxiliary sterically blocks one face of the enolate. The aldehyde electrophile is forced to approach from the less hindered face to avoid unfavorable steric interactions with this group.[8]
-
Dipole Minimization: The N-acyl group orients itself to minimize dipole-dipole repulsion with the C=S bond, further locking the conformation of the transition state.[9]
The combination of these effects ensures that the C-C bond formation occurs with a strong preference for a single diastereomer.
Caption: Zimmerman-Traxler model for thiazolidinethione-mediated aldol addition.
Experimental Workflow & Protocols
A typical experimental sequence involves three main stages: acylation of the auxiliary, the diastereoselective aldol reaction, and finally, the cleavage and recovery of the auxiliary.
Caption: General workflow for using the chiral auxiliary.
Protocol 1: N-Acylation of this compound
The preparation of a high-purity N-acyl substrate is critical for achieving high diastereoselectivity.[3]
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv) and anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.
-
Deprotonation: Add n-butyllithium (1.05 equiv, solution in hexanes) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes.
-
Acylation: Add the desired acyl chloride (1.1 equiv) dropwise. Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The N-acyl product is often a crystalline solid and should be purified by recrystallization (e.g., from hexanes or ethyl acetate/hexanes) to ensure high purity before use in the aldol reaction.[3]
Protocol 2: Diastereoselective Titanium-Mediated Aldol Reaction
This protocol is optimized for generating the "Evans syn" aldol adduct.[3][10]
-
Setup: To a flame-dried flask under an inert atmosphere, add the purified N-acyl this compound (1.0 equiv) and anhydrous CH₂Cl₂. Cool the solution to 0 °C.
-
Enolization:
-
Add titanium tetrachloride (TiCl₄, 1.1 equiv, 1.0 M solution in CH₂Cl₂) dropwise. The solution will typically turn a deep red or brown color.
-
After stirring for 5-10 minutes, add N,N-diisopropylethylamine (DIPEA, 1.2 equiv) dropwise. Stir the mixture at 0 °C for 30-60 minutes to ensure complete enolate formation.
-
-
Aldehyde Addition: Cool the reaction mixture to -78 °C. Add the aldehyde (1.2 equiv), either neat or as a solution in CH₂Cl₂, dropwise.
-
Reaction: Stir the reaction at -78 °C for 2-4 hours. Monitor the reaction by TLC for the consumption of the starting material.
-
Workup: Quench the reaction at -78 °C by adding a half-saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature and stir vigorously until the layers become clear.
-
Purification: Separate the layers and extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Cleavage of the Chiral Auxiliary
The auxiliary can be cleaved to yield various functional groups. The following is a mild procedure to obtain a benzyl ester.[11]
-
Setup: In a flask, dissolve the purified aldol adduct (1.0 equiv) in anhydrous benzyl alcohol (used as solvent, ~0.1 M concentration).
-
Catalysis: Add 4-dimethylaminopyridine (DMAP, 1.5 equiv).
-
Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Purification: Once the reaction is complete, remove the excess benzyl alcohol under high vacuum. Purify the residue by flash column chromatography to separate the desired benzyl ester from the recovered this compound auxiliary.
Troubleshooting Guide
| Problem | Potential Causes | Solutions & Explanations |
| Low or Inconsistent Diastereoselectivity (d.r.) | 1. Impure N-acyl starting material. 2. Incorrect stoichiometry of Lewis acid or base. 3. Presence of moisture in the reaction. 4. Temperature fluctuations. 5. "Mismatched" substrate control. | 1. Recrystallize the N-acyl thiazolidinethione before use. Purity is paramount for forming a single, well-defined enolate.[3] 2. Titrate reagents like n-BuLi. The ratio of TiCl₄ to base is critical; deviations can lead to different transition states (chelated vs. non-chelated), eroding or even reversing selectivity.[3][12] 3. Use flame-dried glassware and anhydrous solvents. Water will quench the enolate and hydrolyze the Lewis acid. 4. Maintain strict temperature control, especially during enolization and aldehyde addition. Use a cryostat or a well-maintained cold bath. Higher temperatures can lead to less-ordered transition states. 5. For chiral aldehydes, the inherent facial bias may oppose the auxiliary's directing effect. In such "mismatched" cases, the diastereoselectivity may be reduced.[13][14] Consider using the enantiomer of the auxiliary if available. |
| Low Reaction Yield | 1. Incomplete enolate formation. 2. Aldehyde self-condensation or degradation. 3. Product loss during workup or purification. | 1. Ensure the base (e.g., DIPEA) is strong enough and the enolization time is sufficient. For less acidic substrates, a stronger base might be needed, but this can complicate selectivity. 2. Use freshly distilled or purified aldehydes. Add the aldehyde slowly at low temperature to minimize side reactions. 3. The titanium-based quenching mixture can sometimes form emulsions. Vigorous stirring or filtration through celite can help break them up. |
| Formation of "non-Evans" syn Product | Altered Lewis acid/base ratio. | The selectivity can be deliberately switched to the "non-Evans" syn product by changing the reaction conditions, for example, by using 1 equivalent of TiCl₄ and 1 equivalent of (-)-sparteine instead of DIPEA.[12] Unintentional formation suggests a stoichiometry issue. |
| Difficulty Removing the Auxiliary | 1. Steric hindrance around the carbonyl group. 2. Unsuitable nucleophile or reaction conditions. | 1. For highly hindered products, more forcing conditions (higher temperature, stronger nucleophile) may be required, but this risks epimerization or degradation. 2. A range of cleavage methods exist. Besides alcoholysis, options include hydrolysis (e.g., LiOH/H₂O₂), reduction to the primary alcohol (e.g., LiBH₄), or conversion to a Weinreb amide.[3][9] |
Frequently Asked Questions (FAQs)
Q1: Why choose this compound over a standard Evans oxazolidinone? A: The primary advantage is in acetate aldol reactions, where N-acetyl oxazolidinones give poor selectivity. The corresponding N-acetyl thiazolidinethiones, however, provide excellent yields and high diastereoselectivities.[4][14] The thione's stronger Lewis basicity also leads to more robust chelation with Lewis acids like TiCl₄, often resulting in higher selectivity even with more complex substrates.[5]
Q2: Can I use other Lewis acids besides TiCl₄? A: Yes. While titanium enolates are well-established for this auxiliary, boron enolates (e.g., using dibutylboron triflate) are also commonly used in asymmetric aldol reactions and can be effective.[6][9] The choice of Lewis acid can influence the transition state geometry and, therefore, the stereochemical outcome. For N-acetyl thiazolidinethiones, dichlorophenylborane has been shown to be highly effective.[4]
Q3: How do I determine the diastereomeric ratio (d.r.) of my product? A: The d.r. is typically determined by ¹H NMR analysis of the crude reaction mixture. The signals for the newly formed stereocenters (e.g., the proton alpha to the carbonyl and the proton on the hydroxyl-bearing carbon) will appear as distinct peaks for each diastereomer. Integration of these signals provides the ratio. Chiral HPLC can also be used for more precise determination.
Q4: Is the chiral auxiliary recoverable? A: Yes. One of the key principles of chiral auxiliary design is that it should be easily recoverable for reuse.[1] During the cleavage step (Protocol 3), the this compound is released and can be recovered during chromatographic purification.
Q5: What is the difference between "kinetic" and "thermodynamic" enolates, and why is it important here? A: Kinetic enolates are formed faster by deprotonating the most accessible α-proton, typically under strong, irreversible conditions (e.g., LDA, -78 °C). Thermodynamic enolates are the more stable (usually more substituted) enolate and are favored under equilibrating conditions.[13] For these auxiliary-controlled reactions, you are aiming for kinetic control to generate a single, stereodefined Z-enolate, which is why low temperatures and specific Lewis acid/base combinations are used.[15]
Data Summary: Factors Influencing Diastereoselectivity
| Lewis Acid | Base (equiv) | Temp (°C) | Typical Aldehyde | Product Type | d.r. (syn:anti) | Reference |
| TiCl₄ | DIPEA (1.2) | -78 | Isobutyraldehyde | Evans syn | >98:2 | [3] |
| TiCl₄ | (-)-Sparteine (1.0) | -78 | Isobutyraldehyde | non-Evans syn | >99:1 | [12] |
| TiCl₄ | (-)-Sparteine (2.0) | -78 | Isobutyraldehyde | Evans syn | 97:3 | [12] |
| PhBCl₂ | DIPEA (2.5) | 0 | Benzaldehyde | Evans syn | >100:1 | [4] |
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Highly selective asymmetric acetate aldol reactions of an N-acetyl thiazolidinethione reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmacy180.com [pharmacy180.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 10. researchgate.net [researchgate.net]
- 11. Removal of thiazolidinethione auxiliaries with benzyl alcohol mediated by DMAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 14. Double diastereoselective acetate aldol reactions with chiral N-acetyl thiazolidinethione reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. paulbracher.com [paulbracher.com]
Technical Support Center: Overcoming Low Yields in (S)-4-Phenylthiazolidine-2-thione Mediated Reactions
Welcome to the technical support center for (S)-4-Phenylthiazolidine-2-thione mediated reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for higher yields and diastereoselectivity. As a Senior Application Scientist, I will provide in-depth, field-proven insights to address common challenges.
I. Frequently Asked Questions (FAQs)
Here are some common questions regarding the use of this compound as a chiral auxiliary.
Q1: Why am I getting a low yield in the N-acylation of this compound?
A1: Low yields in the N-acylation step can stem from several factors:
-
Incomplete Deprotonation: The thiazolidinethione nitrogen is not particularly acidic. Strong bases like n-butyllithium (n-BuLi) or sodium bis(trimethylsilyl)amide (NaHMDS) are required for complete deprotonation. Ensure you are using a sufficient excess of a strong base and that your solvent is rigorously anhydrous.
-
Reagent Quality: The this compound should be pure. It is a crystalline solid and can be purified by recrystallization from hexanes to ensure it is a pure, white crystalline solid ready for use.[1] Similarly, the acylating agent (e.g., propionyl chloride) should be of high purity.
-
Reaction Temperature: Deprotonation is typically carried out at low temperatures (e.g., -78 °C) to prevent side reactions. Allowing the reaction to warm prematurely can lead to decomposition.
-
Slow Addition: The acylating agent should be added slowly to the deprotonated auxiliary at low temperature to control the exothermicity of the reaction and minimize side product formation.
Q2: My aldol reaction is giving a low diastereomeric ratio (d.r.). What can I do to improve it?
A2: Achieving high diastereoselectivity is a key advantage of using this auxiliary. Poor d.r. can often be traced back to:
-
Lewis Acid Stoichiometry: The diastereoselectivity of these aldol reactions can be very sensitive to small changes in the Lewis acid stoichiometry.[1] Careful optimization of the amount of Lewis acid (e.g., TiCl₄, Sn(OTf)₂) is crucial.
-
Choice of Lewis Acid and Amine Base: The combination of Lewis acid and a hindered amine base plays a critical role in forming a rigid, chelated transition state. For titanium enolates, using a base like (-)-sparteine or diisopropylethylamine (DIPEA) is common.[1] The choice of Lewis acid can also influence the facial selectivity of the reaction.[1]
-
Enolate Geometry: The formation of a specific enolate geometry (Z-enolate) is crucial for high diastereoselectivity. The choice of Lewis acid and base directly influences this. "Soft enolization" using a Lewis acid and a weak base is a common strategy.
-
Reaction Temperature: Aldol reactions are typically performed at low temperatures (-78 °C to 0 °C) to maximize selectivity.
Q3: I am struggling to cleave the auxiliary from my aldol product. What are the best methods?
A3: The N-acyl group can be cleaved under various conditions to yield different functionalities. Common issues include incomplete cleavage or racemization of the product.
-
For Carboxylic Acids: Hydrolysis with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) is a standard and effective method.[2]
-
For Alcohols: Reductive cleavage using reducing agents like lithium borohydride (LiBH₄) or sodium borohydride (NaBH₄) will furnish the corresponding alcohol.
-
For Aldehydes: More specialized reducing agents like diisobutylaluminium hydride (DIBAL-H) can be used for direct reduction to the aldehyde.
-
Reaction Conditions: It's important to carefully control the reaction conditions (temperature, stoichiometry) to avoid side reactions or epimerization of the newly formed stereocenter. Vigorous hydrolytic conditions, especially in strong acid, can cause racemization.[3]
II. Troubleshooting Guide for Low Yields
This section provides a more in-depth, problem-and-solution format for specific issues leading to low yields.
Problem 1: Low yield of the N-acyl thiazolidinethione starting material.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Moisture in the reaction | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents. | The organolithium base (e.g., n-BuLi) is highly reactive with water, which will quench the base and prevent complete deprotonation of the auxiliary. |
| Impure this compound | Recrystallize the auxiliary from a suitable solvent like hexanes.[1] | Impurities can interfere with the reaction, leading to side products and lower yields. A pure, crystalline starting material is essential. |
| Incorrect stoichiometry of base or acylating agent | Carefully measure and dispense all reagents. It is common to use a slight excess of the base and acylating agent. | Incomplete deprotonation will result in unreacted starting material. An insufficient amount of the acylating agent will also lead to incomplete conversion. |
| Decomposition of the acylating agent | Use freshly opened or distilled acylating agents (e.g., acyl chlorides). | Acyl halides can hydrolyze over time if exposed to atmospheric moisture, reducing their effective concentration. |
Problem 2: Low yield in the diastereoselective aldol reaction.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Inefficient enolate formation | Optimize the Lewis acid and amine base combination and their stoichiometry.[1] For example, with TiCl₄, bases like DIPEA or (-)-sparteine are effective. | The formation of a well-defined Z-enolate is critical for high diastereoselectivity and yield. This is achieved through a rigid, chelated transition state controlled by the Lewis acid and base. |
| Side reactions of the aldehyde | Use freshly distilled aldehydes. Add the aldehyde slowly at a low temperature. | Aldehydes can be prone to self-condensation or other side reactions, especially in the presence of Lewis acids. |
| Decomposition of the enolate | Maintain a low reaction temperature throughout the enolate formation and subsequent reaction with the aldehyde. | Thiazolidinethione enolates can be less stable than their oxazolidinone counterparts and may decompose if the temperature is not carefully controlled. |
| Product is water-soluble | During workup, ensure to thoroughly extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). | The aldol product may have some water solubility, especially if it is of low molecular weight. Incomplete extraction will lead to product loss. |
Problem 3: Low yield after cleavage of the chiral auxiliary.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Incomplete hydrolysis/reduction | Increase the reaction time or the amount of the cleaving reagent. Monitor the reaction progress by TLC. | The N-acyl bond can be sterically hindered, requiring sufficient time and reagent for complete cleavage. |
| Product degradation | Use mild cleavage conditions. For example, LiOH/H₂O₂ for hydrolysis is generally mild.[2] Avoid strong acids or bases and high temperatures. | The desired product may be sensitive to harsh pH or high temperatures, leading to decomposition or epimerization.[3][4] |
| Difficulty in separating the product from the auxiliary | Optimize the purification method. Column chromatography is often required. The choice of solvent system for chromatography is critical. | The cleaved auxiliary and the desired product may have similar polarities, making separation challenging. Careful optimization of the chromatographic conditions is necessary. |
| Formation of an emulsion during workup | Add brine to the workup to help break the emulsion. Centrifugation can also be effective. | The presence of the cleaved auxiliary and salts can sometimes lead to the formation of stable emulsions, trapping the product. |
III. Key Experimental Protocols
Protocol 1: N-Propionylation of this compound
-
Preparation: Dry all glassware in an oven at 120 °C overnight and assemble under a stream of argon.
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous THF (0.2 M) at -78 °C, add n-butyllithium (1.1 eq, 1.6 M in hexanes) dropwise over 10 minutes.
-
Deprotonation: Stir the resulting solution at -78 °C for 30 minutes.
-
Acylation: Add propionyl chloride (1.2 eq) dropwise to the solution at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization.[1]
Protocol 2: Diastereoselective Aldol Reaction with Benzaldehyde
-
Preparation: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere.
-
Enolate Formation: To a solution of N-propionyl-(S)-4-phenylthiazolidine-2-thione (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) at -78 °C, add titanium tetrachloride (1.1 eq, 1.0 M in CH₂Cl₂) dropwise. Stir for 5 minutes.
-
Base Addition: Add diisopropylethylamine (1.2 eq) dropwise and stir the deep red solution for 30 minutes at -78 °C.
-
Aldehyde Addition: Add freshly distilled benzaldehyde (1.2 eq) dropwise at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the progress by TLC.
-
Workup: Quench the reaction with a half-saturated aqueous NH₄Cl solution. Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 30 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product is then purified by flash column chromatography on silica gel.
IV. Visualizing the Process
Workflow for Troubleshooting Low Yields
Caption: A decision-making workflow for troubleshooting low yields.
Chelated Transition State in Aldol Reaction
Caption: A simplified chelated transition state model.
V. References
-
Crimmins, M. T., & Chaudhary, K. (2001). Asymmetric Aldol Additions: Use of Titanium Tetrachloride and (−)-Sparteine for the Soft Enolization of N-Acyl Oxazolidinones, Oxazolidinethiones, and Thiazolidinethiones. The Journal of Organic Chemistry, 66(3), 894–902. --INVALID-LINK--
-
Smith, T. E., Richardson, D. P., Truran, G. A., Belecki, K., & Onishi, M. (2001). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 78(10), 1381. --INVALID-LINK--
-
Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. --INVALID-LINK--
-
Samaritoni, J. G., Copes, A. T., Crews, D. K., Glos, C., Thompson, A. L., Wilson, C., O'Donnell, M. J., & Scott, W. L. (2014). Unexpected hydrolytic instability of N-acylated amino acid amides and peptides. The Journal of organic chemistry, 79(7), 3140–3151. --INVALID-LINK--
-
Evans Group, Harvard University. Evans' CHEM206 Lecture notes. (Note: While a direct link isn't available, this is a widely recognized source for understanding Evans' auxiliaries).
-
Palomo, C., Oiarbide, M., & García, J. M. (1999). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Chemical Reviews, 99(5), 1095-1120. --INVALID-LINK--
References
Technical Support Center: Asymmetric Synthesis with Thiazolidinethione Auxiliaries
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing thiazolidinethione chiral auxiliaries in asymmetric synthesis. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven insights. Our goal is to help you navigate the nuances of working with these versatile auxiliaries and achieve optimal results in your experiments.
Troubleshooting Guide: Navigating Common Side Reactions
This section addresses specific experimental challenges in a question-and-answer format, providing explanations for the underlying causes and actionable protocols to mitigate them.
Question 1: I am observing poor diastereoselectivity in my thiazolidinethione-mediated aldol reaction. What are the likely causes and how can I improve it?
Answer:
Poor diastereoselectivity in aldol reactions using N-acyl thiazolidinethiones is a common issue that often stems from suboptimal enolization conditions or an inappropriate choice of Lewis acid and base. The stereochemical outcome is dictated by the formation of a well-ordered transition state, which can be influenced by several factors.
Underlying Causes and Solutions:
-
Incorrect Lewis Acid/Base Stoichiometry: The ratio of the Lewis acid (e.g., TiCl₄) to the amine base is critical in controlling the formation of either the "Evans syn" or "non-Evans syn" aldol adduct.[1] Inconsistent diastereoselectivity can arise from small variations in Lewis acid stoichiometry.[1]
-
Troubleshooting Protocol:
-
Strict Stoichiometry Control: Ensure precise measurement and addition of the Lewis acid and base. Even small excesses can lead to alternative reaction pathways.
-
Systematic Screening: If you are aiming for the "Evans syn" product, a common starting point is using 1.05 equivalents of TiCl₄ and 2.5 equivalents of a base like (-)-sparteine.[1] For the "non-Evans syn" adduct, altering the Lewis acid/amine base ratios is a known strategy.[1]
-
Amine Base Selection: The choice of amine base has a profound impact. While diisopropylethylamine (DIPEA) can be effective, bases like tetramethylethylenediamine (TMEDA) or (-)-sparteine often provide more consistent and higher diastereoselectivity.[1][2]
-
-
-
Suboptimal Enolization Temperature: Enolate formation is highly temperature-dependent. Temperatures that are too high can lead to enolate decomposition or side reactions, while temperatures that are too low may result in incomplete enolization.
-
Troubleshooting Protocol:
-
Standardize Cooling: Maintain a consistent and accurate low temperature (e.g., -78 °C, 0 °C) during enolate formation and the subsequent addition of the aldehyde. Use a cryostat or a well-maintained dry ice/acetone bath.
-
Temperature Ramping: After the addition of the aldehyde at low temperature, a gradual warming to a specific temperature (e.g., 0 °C or room temperature) may be required for the reaction to proceed to completion. Monitor the reaction progress by TLC to determine the optimal reaction time and temperature profile.
-
-
-
Chelated vs. Non-Chelated Transition States: The facial selectivity of the aldol addition is a result of competing chelated and non-chelated transition states.[1][3] The thiocarbonyl group of the thiazolidinethione can act as a better ligand for titanium, potentially favoring a chelated transition state that leads to the "non-Evans syn" product.[1]
-
Troubleshooting Protocol:
-
Lewis Acid Choice: For achieving the "Evans syn" product, which typically proceeds through a non-chelated transition state, boron enolates (e.g., using dibutylboron triflate) are a classic choice.[1] For titanium enolates, the addition of a coordinating ligand like N-methyl-2-pyrrolidinone (NMP) can favor the non-chelated pathway.[1]
-
Solvent Effects: The choice of solvent can influence the stability of the transition states. Dichloromethane is a commonly used solvent for these reactions.
-
-
Visualizing the Control of Diastereoselectivity:
Caption: Control of Diastereoselectivity in Aldol Reactions.
Question 2: My desired product is contaminated with the cleaved chiral auxiliary. How can I prevent premature cleavage during the reaction?
Answer:
Premature cleavage of the thiazolidinethione auxiliary is a potential issue, especially given that these auxiliaries are designed for easier nucleophilic removal compared to their oxazolidinone counterparts.[1] This side reaction can occur if nucleophiles are present or generated under the reaction conditions.
Underlying Causes and Solutions:
-
Presence of Nucleophilic Species: The reaction mixture may contain nucleophiles that can attack the acyl group, leading to the release of the auxiliary. This can include certain bases, impurities in the reagents, or even the solvent under certain conditions.
-
Troubleshooting Protocol:
-
Use Non-Nucleophilic Bases: Employ sterically hindered, non-nucleophilic bases for enolate formation. Bases like lithium diisopropylamide (LDA) or N,N-diisopropylethylamine (DIPEA) are generally preferred over more nucleophilic options.[4][5]
-
Purify Reagents and Solvents: Ensure all reagents and solvents are pure and dry. Water, for instance, can lead to hydrolysis of the N-acyl bond.
-
Control Reaction Time: Avoid unnecessarily long reaction times, as this increases the likelihood of side reactions. Monitor the reaction by TLC and quench it as soon as the starting material is consumed.
-
-
-
Harsh Reaction Conditions: Extreme temperatures or pH values can promote the cleavage of the auxiliary.
-
Troubleshooting Protocol:
-
Maintain Low Temperatures: As with achieving good diastereoselectivity, keeping the reaction temperature low helps to suppress side reactions, including premature cleavage.
-
Neutral Workup: During the workup, avoid strongly acidic or basic conditions if possible. A gentle quench with a saturated aqueous solution of ammonium chloride is often a good choice.[6]
-
-
Question 3: I am observing an unexpected Michael addition product. What is the source of this side reaction?
Answer:
The thiazolidinethione auxiliary itself can act as a nucleophile in Michael additions, leading to the formation of undesired adducts. This is particularly relevant when working with α,β-unsaturated N-acyl thiazolidinethiones as substrates.
Underlying Causes and Solutions:
-
Intermolecular Michael Addition: The nitrogen atom of one thiazolidinethione auxiliary can act as a nucleophile and add to the α,β-unsaturated system of another molecule.[7] This is more likely to occur in the presence of excess base.
-
Troubleshooting Protocol:
-
Stoichiometric Control of Base: Use the minimum amount of base required for the desired transformation. An excess of base can promote this intermolecular side reaction.
-
Lower Reaction Temperature: Conducting the reaction at lower temperatures can disfavor the Michael addition pathway.
-
-
-
Intramolecular Thio-Michael Addition: The sulfur atom of the thiocarbonyl group can undergo an intramolecular conjugate addition to the N-enoyl system, especially in the presence of a Lewis or Brønsted acid.[7][8]
-
Troubleshooting Protocol:
-
Careful Selection of Lewis Acid: Be mindful of the Lewis acid used and its concentration. Stronger or excess Lewis acids may promote this cyclization.
-
Avoid Protic Acids: If possible, avoid the use of strong Brønsted acids in the reaction mixture.
-
-
Visualizing the Thio-Michael Side Reaction:
Caption: Pathway of the Thio-Michael Side Reaction.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using thiazolidinethiones over oxazolidinones as chiral auxiliaries?
A1: Thiazolidinethiones offer several key advantages:
-
Easier Cleavage: The N-acyl bond of a thiazolidinethione is more susceptible to nucleophilic attack than that of an oxazolidinone. This allows for milder conditions during the removal of the auxiliary, which is beneficial for sensitive substrates.[1] A wide range of nucleophiles, including hydrides, and carbon, nitrogen, and oxygen nucleophiles, can be used for cleavage.[6]
-
Potentially Higher Diastereoselectivity: In certain reactions, the thiocarbonyl group can enhance chelation control with specific Lewis acids like TiCl₄, offering a handle to tune the diastereoselectivity and even access the "non-Evans syn" aldol products.[1]
-
Crystallinity: N-acyl thiazolidinethiones are often highly crystalline, which facilitates their purification by recrystallization.[1]
Q2: What is the best method for removing the thiazolidinethione auxiliary?
A2: The optimal method for auxiliary removal depends on the desired final product. Here is a summary of common methods:
| Desired Product | Recommended Reagent(s) | Typical Conditions | Reference |
| Carboxylic Acid | LiOH, H₂O₂ | THF/H₂O, 0 °C to RT | [9] |
| Aldehyde | DIBAL-H or LiAlH₄ | THF or CH₂Cl₂, -78 °C | [1] |
| Alcohol | LiBH₄ or NaBH₄ | Et₂O or THF, 0 °C to RT | [6] |
| Ester | RONa or RO⁻/Lewis Acid | Alcohol solvent, 0 °C to RT | [6][10] |
| Amide | Amine, sometimes with a Lewis acid or DMAP | CH₂Cl₂, RT | [6] |
| Weinreb Amide | MeONHMe·HCl, base | CH₂Cl₂, RT | [6] |
Q3: Can epimerization of the newly formed stereocenter occur? How can I prevent it?
A3: Yes, epimerization at the α-carbon to the carbonyl group is a potential side reaction, particularly under basic conditions. This can occur during the reaction if a strong base is used in excess or during workup and purification.
-
Prevention Strategies:
-
During the reaction: Use a non-nucleophilic, sterically hindered base and ensure its stoichiometry is carefully controlled. Add the base at a low temperature to form the enolate quickly and cleanly.
-
During workup: Use a mild, slightly acidic or neutral quench (e.g., saturated NH₄Cl solution). Avoid prolonged exposure to strongly basic conditions.
-
During purification: Use buffered silica gel for chromatography if your product is particularly base-sensitive.
-
Q4: Are there any specific safety precautions I should take when working with thiazolidinethiones and the associated reagents?
A4: Yes, standard laboratory safety practices should be strictly followed. Additionally, be aware of the following:
-
Lewis Acids: Reagents like titanium tetrachloride (TiCl₄) are corrosive and react violently with water. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Bases: Strong bases like n-butyllithium and LDA are pyrophoric and moisture-sensitive. Handle them under an inert atmosphere (e.g., argon or nitrogen).
-
Solvents: Use anhydrous solvents to prevent unwanted side reactions and ensure the effectiveness of the reagents.
-
Thiones: While not acutely toxic, thiazolidinethiones are sulfur-containing compounds and may have unpleasant odors. Work in a well-ventilated area.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of a new N-acetyl thiazolidinethione reagent and its application to a highly selective asymmetric acetate aldol reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates [scielo.org.mx]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. Direct and Asymmetric Aldol Reactions of N‐Azidoacetyl‐1,3‐thiazolidine‐2‐thione Catalyzed by Chiral Nickel(II) Complexes. A New Approach to the Synthesis of β‐Hydroxy‐α‐Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.org.mx [scielo.org.mx]
- 8. researchgate.net [researchgate.net]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for (S)-4-Phenylthiazolidine-2-thione
Welcome to the technical support center for the synthesis and optimization of (S)-4-Phenylthiazolidine-2-thione. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical chiral auxiliary in asymmetric synthesis. Here, we move beyond simple protocols to address the nuances of the reaction, providing in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments effectively.
Troubleshooting Guide: Addressing Common Experimental Issues
This section tackles specific problems you may encounter during the synthesis of this compound from (S)-phenylglycinol and carbon disulfide.
Question 1: My reaction yield is consistently low or non-existent. What are the most likely causes?
Answer: Low yield is the most common issue and can be traced back to several factors, often related to reagent quality, reaction conditions, and the inherent challenges of the conventional heating method.
-
Causality: The reaction proceeds through a dithiocarbamate intermediate formed from the amino alcohol and carbon disulfide (CS₂) in the presence of a base. This intermediate then undergoes intramolecular cyclization. Inefficient formation of this intermediate or competing side reactions are primary causes of low yield.
-
Troubleshooting Steps:
-
Verify Starting Material Purity: Ensure the (S)-phenylglycinol is of high purity and completely dry. The presence of water can interfere with the base and react with carbon disulfide.
-
Re-evaluate the Base: A strong base like potassium hydroxide (KOH) is required to deprotonate the amino alcohol's hydroxyl group, facilitating the initial nucleophilic attack on CS₂. Ensure the base is fresh and anhydrous.
-
Optimize Reaction Time and Temperature: Conventional heating methods often require prolonged reflux (several hours).[1] Incomplete reactions are common if the duration or temperature is insufficient. Monitor the reaction closely using Thin-Layer Chromatography (TLC).[2][3]
-
Consider an Optimized Method: The single most effective way to boost yields and dramatically reduce reaction times is to switch to a microwave-assisted synthesis . Studies have shown that microwave irradiation can drive the reaction to completion in minutes rather than hours, with significantly improved yields.[4][5]
-
Question 2: The final product is a dark, oily residue instead of the expected off-white solid. How do I fix this?
Answer: Product discoloration is typically a sign of thermal decomposition or the formation of polymeric side products. This is especially prevalent with prolonged heating in conventional methods.
-
Causality: Carbon disulfide can undergo side reactions at elevated temperatures over long periods, leading to complex, colored impurities. The starting amino alcohol may also degrade.
-
Troubleshooting Steps:
-
Reduce Reaction Time: This is critical. If using conventional heating, monitor the reaction by TLC every 30-60 minutes and stop the reaction as soon as the starting material is consumed. Avoid unnecessarily long reflux times.
-
Adopt Microwave Synthesis: Microwave heating is highly efficient and localized, providing the necessary energy for the reaction in a very short timeframe (e.g., minutes), which minimizes the opportunity for thermal degradation and side product formation.[5]
-
Purification Strategy: If you obtain a discolored product, purification via column chromatography is essential. A gradient of petroleum ether and ethyl acetate is often effective for separating the desired product from polar, colored impurities.[2][6] Following chromatography, recrystallization from a solvent like ethanol can yield a pure, crystalline solid.
-
Question 3: I'm struggling with the purification. My recrystallization attempt fails, or column chromatography gives poor separation.
Answer: Purification challenges often indicate that the crude product contains impurities with polarity similar to the desired this compound.
-
Causality: The primary impurity is often unreacted (S)-phenylglycinol, which is polar, or non-polar byproducts from CS₂. If the reaction has stalled, you will have a significant amount of starting material to remove.
-
Troubleshooting Steps:
-
Pre-Purification Workup: After the reaction is complete, perform an aqueous workup. Quench the reaction mixture, extract with a suitable organic solvent (like ethyl acetate), and wash the organic layer with brine. This will help remove inorganic salts and highly polar impurities.[6]
-
Optimize TLC Analysis: Before attempting column chromatography, find an optimal solvent system using TLC. The goal is to achieve a clear separation between the product spot and all impurity spots. An ideal Rf value for the product is between 0.3 and 0.4.
-
Recrystallization Solvent System: For recrystallization to be effective, the product should be sparingly soluble at room temperature but highly soluble in the hot solvent. Ethanol is a common choice.[7] If the product "oils out," it means it is melting before dissolving. In this case, add more hot solvent or switch to a solvent system (e.g., ethanol/water) where the product is less soluble.
-
Question 4: I'm concerned about the chiral integrity of my product. How can I ensure there is no racemization?
Answer: Maintaining the stereochemistry at the C4 position is the primary reason for using this chiral auxiliary. Racemization is a serious issue that compromises its effectiveness in asymmetric synthesis.
-
Causality: The stereocenter on (S)-phenylglycinol is robust and generally not susceptible to racemization under the standard basic conditions used for this synthesis. The risk of racemization comes from using impure starting material or employing unnecessarily harsh, acidic, or basic conditions during workup or purification that are not part of a validated protocol.
-
Troubleshooting & Validation:
-
Source High-Purity Starting Material: The enantiomeric excess (e.e.) of your final product can never be higher than that of your starting (S)-phenylglycinol. Start with a reactant of >99% e.e.
-
Use Validated Conditions: Stick to established protocols, such as the microwave-assisted methods, which have been demonstrated to preserve chirality.[1][5]
-
Confirm Chiral Purity: The ultimate confirmation is to measure the specific rotation of your purified product using a polarimeter and compare it to the literature value. For example, a reported value is [α]20/D -207±5° (c = 1% in chloroform).[8] Chiral HPLC can also be used for a more precise determination of the enantiomeric excess.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic advantage of using microwave irradiation over conventional heating?
Microwave energy directly and efficiently couples with the polar molecules in the reaction mixture (the solvent, base, and intermediates), leading to rapid, uniform heating. This avoids the slow, inefficient heat transfer from an oil bath through the vessel walls. The result is a dramatic acceleration of the reaction rate, which minimizes the time available for side reactions and thermal degradation, leading to cleaner products and higher yields.[4][5]
Q2: Which base and solvent combination is optimal for this synthesis?
Potassium hydroxide (KOH) is a highly effective and commonly used base. It is strong enough to deprotonate the alcohol, initiating the reaction cascade. Ethanol is a suitable solvent for conventional heating as it has a good boiling point for reflux and is an excellent solvent for recrystallization.[6] For microwave-assisted synthesis, a higher boiling point solvent may be used to reach higher temperatures safely in a sealed microwave vessel.
Q3: What are the critical safety precautions when working with carbon disulfide (CS₂)?
Carbon disulfide is highly toxic, volatile, and extremely flammable (autoignition temperature is only 90 °C). ALL manipulations must be performed in a certified chemical fume hood. Avoid any potential ignition sources, including nearby hot plates or static discharge. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. A patent has described an alternative synthesis avoiding CS₂ by converting the corresponding oxazolidinone with sulfur powder and ammonium sulfide, which may be a safer, greener alternative for industrial applications.[8]
Q4: How do I properly monitor the reaction using Thin-Layer Chromatography (TLC)?
Spot the crude reaction mixture on a silica gel TLC plate alongside a spot of your starting material, (S)-phenylglycinol. A typical mobile phase is a mixture of ethyl acetate and petroleum ether (e.g., 30:70 v/v). The starting amino alcohol is highly polar and will have a very low Rf value (close to the baseline). The product, this compound, is less polar and will have a higher Rf. The reaction is complete when the spot corresponding to the starting material has completely disappeared.[2]
Data Summary: Conventional vs. Microwave Synthesis
The following table summarizes the significant advantages of using microwave-assisted synthesis for the preparation of thiazolidine-2-thiones from amino alcohols, based on reported methodologies.
| Parameter | Conventional Heating Method | Microwave-Assisted Method | Reference |
| Reaction Time | Several hours (e.g., 5-8 h) | Minutes (e.g., 5-15 min) | [5] |
| Typical Yield | Moderate to Good (e.g., 50-75%) | Good to Excellent (e.g., 85-95%) | [5] |
| Conditions | Reflux temperature of solvent | Controlled temperature (e.g., 100-140 °C) | [4] |
| Product Purity | Often requires extensive purification | Generally cleaner crude product | [5] |
Experimental Protocols
Protocol 1: Optimized Microwave-Assisted Synthesis
This protocol is adapted from the principles described by Morales-Nava et al. and offers superior yield and reaction speed.[5]
-
Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add (S)-phenylglycinol (1.0 eq), potassium hydroxide (KOH, 2.0 eq), and a suitable solvent like ethanol (5 mL).
-
Addition of CS₂: Carefully add carbon disulfide (CS₂, 2.0 eq) to the vessel inside a fume hood.
-
Reaction: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature (e.g., 120 °C) for 10-15 minutes.
-
Workup: After the reaction, cool the vessel to room temperature. Transfer the mixture to a separatory funnel containing water and ethyl acetate. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by recrystallization from hot ethanol to yield this compound as a crystalline solid.
Protocol 2: Purification by Recrystallization
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and heat the mixture to boiling with stirring until the solid is fully dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Visualized Workflows and Mechanisms
Reaction Mechanism
The synthesis proceeds via the formation of a dithiocarbamate intermediate, followed by an intramolecular Sₙ2 reaction that forms the thiazolidine ring.
Caption: Reaction mechanism for the synthesis of this compound.
General Troubleshooting Workflow
Use this workflow to diagnose and resolve issues with your synthesis.
Caption: A logical workflow for troubleshooting common synthesis problems.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors | PLOS One [journals.plos.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. CN112500361A - Preparation method of (S) -4-phenyl-2-oxazolidinone - Google Patents [patents.google.com]
Technical Support Center: (S)-4-Phenylthiazolidine-2-thione Auxiliary
Welcome to the technical support center for the (S)-4-Phenylthiazolidine-2-thione chiral auxiliary. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice for the critical cleavage step of this versatile auxiliary.
Introduction to Thiazolidinethione Cleavage
The this compound is a powerful chiral auxiliary for asymmetric synthesis, particularly in aldol and alkylation reactions. A key advantage of this auxiliary is the relative ease of its removal compared to its oxazolidinone counterparts.[1][2] The N-acyl bond is highly activated due to the electron-withdrawing nature of the thiocarbonyl group, making it susceptible to cleavage by a variety of nucleophiles. However, like any chemical transformation, challenges can arise. This guide provides a structured, question-and-answer approach to troubleshoot common issues encountered during the cleavage of N-acyl this compound derivatives.
Frequently Asked Questions & Troubleshooting Guides
Category 1: Cleavage to Carboxylic Acids (Hydrolysis)
Question 1: My hydrolysis with LiOH/H₂O₂ is sluggish or incomplete. What are the likely causes and how can I fix it?
Answer: Incomplete hydrolysis is a common issue that can often be traced back to suboptimal reaction conditions or substrate-specific effects. Here’s a breakdown of potential causes and solutions:
-
Insufficient Reagent Stoichiometry: The standard protocol often calls for an excess of both lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂). Ensure you are using a sufficient excess. A good starting point is 4-8 equivalents of H₂O₂ and 2-4 equivalents of LiOH.
-
Low Temperature: The reaction is typically initiated at 0 °C to control the exotherm from the peroxide, but it often needs to be warmed to room temperature to proceed to completion. If the reaction stalls, allowing it to stir at 25 °C for a longer period (2-4 hours) can be beneficial.
-
Solvent System: The most common and effective solvent system is a mixture of tetrahydrofuran (THF) and water, typically in a 3:1 or 4:1 ratio. If your substrate has poor solubility in this mixture, you might consider adding a co-solvent like dioxane, but be aware this can change reaction kinetics.
-
Steric Hindrance: If the acyl group is particularly bulky, nucleophilic attack by the hydroperoxide anion (OOH⁻) can be slowed. In such cases, extending the reaction time or a slight increase in temperature (e.g., to 30-35 °C, with careful monitoring) may be necessary.
Causality Explained: The reaction proceeds via nucleophilic attack of the hydroperoxide anion on the activated N-acyl carbonyl. The resulting tetrahedral intermediate collapses to release the peroxyacid of your desired product and the thiazolidinethione auxiliary. The peroxyacid is then reduced to the carboxylic acid during a reductive workup (e.g., with sodium sulfite). Factors that impede the initial nucleophilic attack, such as steric bulk or poor solubility, will slow down the entire process.
Question 2: I am observing a significant amount of a side product that is not my desired carboxylic acid. What could it be and how can I prevent its formation?
Answer: The most likely side product in this type of cleavage is the result of competitive attack at the endocyclic thiocarbonyl group, leading to the ring-opened amide. While this is less common than with oxazolidinones due to the high reactivity of the N-acyl group, it can still occur.
Prevention Strategies:
-
Maintain Low Temperatures Initially: Ensure the reaction is cooled to 0 °C before the addition of LiOH. Adding the base at higher temperatures can favor hydrolysis at the less sterically hindered, but also less reactive, thiocarbonyl position.
-
Use Hydroperoxide: The use of hydrogen peroxide is key. The hydroperoxide anion is a softer nucleophile than hydroxide and shows a high selectivity for the exocyclic acyl carbonyl.[3] Attempting hydrolysis with LiOH alone is more likely to result in ring-opening.
-
Order of Addition: Add the hydrogen peroxide to the substrate solution first, followed by the slow, dropwise addition of the aqueous LiOH solution. This ensures that the hydroperoxide anion is readily available to act as the primary nucleophile.
Visualizing the Competing Pathways:
Caption: Competing reaction pathways during hydrolysis.
Category 2: Cleavage to Alcohols (Reductive Cleavage)
Question 3: My reduction with Lithium Borohydride (LiBH₄) is not going to completion. Should I switch to a stronger reducing agent?
Answer: While it might be tempting to immediately switch to a more powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄), this often introduces more problems with selectivity and workup. LiBH₄ is generally strong enough to reduce the N-acyl thiazolidinethione.[4] Before changing reagents, consider these optimization steps:
-
Temperature: Reductions are often started at 0 °C or even -78 °C to control reactivity, but often require warming to room temperature to go to completion. A common protocol involves adding the LiBH₄ at 0 °C and then letting the reaction stir at room temperature for several hours.
-
Solvent: THF is the most common solvent for these reductions. Ensure it is anhydrous, as water will quench the hydride reagent. Diethyl ether is also a suitable solvent.
-
Equivalents of LiBH₄: While theoretically two equivalents of hydride are needed (one for the initial reduction to the aldehyde intermediate and a second for the reduction of the aldehyde), an excess of LiBH₄ (2-4 molar equivalents) is typically used to ensure the reaction goes to completion.
-
Activation with a Lewis Acid: The reactivity of borohydrides can be enhanced by the addition of a Lewis acid. For instance, using a combination of NaBH₄ and LiCl can generate LiBH₄ in situ and promote the reduction.[5]
A Note on LiAlH₄: LiAlH₄ is a much stronger and less selective reducing agent.[6] It will readily cleave the auxiliary but may also reduce other functional groups in your molecule (e.g., esters, amides, nitriles). The workup for LiAlH₄ reactions is also more hazardous. It should be reserved for cases where LiBH₄ has definitively failed and there are no other sensitive functional groups.
Table 1: Comparison of Common Hydride Reagents
| Reagent | Relative Strength | Substrates Reduced | Typical Solvents |
| NaBH₄ | Mild | Aldehydes, Ketones, Acyl Chlorides | Alcohols, THF |
| LiBH₄ | Moderate | Esters, Lactones, N-Acyl Auxiliaries | Ethers (THF, Et₂O) |
| LiAlH₄ | Strong | Carboxylic Acids, Esters, Amides, Nitriles | Ethers (THF, Et₂O) |
Category 3: Cleavage to Esters (Transesterification)
Question 4: I am trying to form the methyl ester using sodium methoxide, but the reaction is messy and gives low yields. What can I do?
Answer: Transesterification is a powerful method for obtaining esters directly from the N-acylated auxiliary. The key to a clean and high-yielding reaction is controlling the reactivity of the alkoxide nucleophile.
-
Use a Catalytic Amount of Base: While a stoichiometric amount of sodium methoxide (NaOMe) can be used, it can also promote side reactions like epimerization at the α-carbon if it is acidic. A better approach is often to use the desired alcohol (e.g., methanol) as the solvent and add a catalytic amount of a strong base (e.g., NaOMe, K₂CO₃) to generate the nucleophilic alkoxide in situ.[7][8]
-
Temperature Control: The reaction can often be run at room temperature. If the reaction is slow due to steric hindrance, gentle heating (e.g., to 40-50 °C) may be required. Monitor the reaction closely by TLC to avoid decomposition.
-
Anhydrous Conditions: Ensure your alcohol solvent is dry. Water can lead to competitive hydrolysis, forming the carboxylic acid and complicating purification.
-
Alternative Nucleophiles: For more hindered substrates or to access different esters, other alkoxides can be used. For example, using benzyl alcohol with a suitable base can yield the benzyl ester.
Mechanism of Base-Catalyzed Transesterification:
Caption: Transesterification workflow.
Category 4: Work-up and Purification
Question 5: I have successfully cleaved the auxiliary, but I am struggling to separate my product from the recovered this compound. What are the best practices for purification?
Answer: Effective separation of your product from the chiral auxiliary is crucial for obtaining a pure sample and for recycling the often-expensive auxiliary. The strategy depends on the nature of your cleaved product.
For Carboxylic Acid Products: This is the most straightforward separation.
-
After the reaction, quench any remaining oxidant with aqueous sodium sulfite or sodium thiosulfate.
-
Use a base (e.g., 1M NaOH) to extract your carboxylic acid into the aqueous phase as its carboxylate salt. The neutral thiazolidinethione auxiliary will remain in the organic layer (e.g., ethyl acetate, dichloromethane).
-
Separate the layers. You can now wash, dry, and concentrate the organic layer to recover the auxiliary.
-
Acidify the aqueous layer with a strong acid (e.g., 1-2M HCl) to a pH of ~1-2.[1] This will protonate your carboxylate, causing the carboxylic acid to precipitate (if it's a solid) or allowing it to be extracted back into a fresh organic layer.
For Alcohol or Ester Products (Neutral Products): Separation can be more challenging since both the product and the auxiliary are neutral.
-
Column Chromatography: This is the most common method. The thiazolidinethione auxiliary is relatively polar. Using a silica gel column with a gradient elution, typically starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, should allow for good separation.
-
Crystallization: If your product is crystalline, it may be possible to selectively crystallize it from the crude mixture, leaving the auxiliary in the mother liquor.
-
Auxiliary Derivatization: In difficult cases, the auxiliary can be temporarily derivatized to alter its solubility or chromatographic properties. However, this is rarely necessary.
General Workflow for Acid/Base Extraction:
Caption: Purification workflow for carboxylic acids.
References
- 1. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Carboxylic acid synthesis by oxidative cleavages [organic-chemistry.org]
Technical Support Center: Purification Strategies for Products from (S)-4-Phenylthiazolidine-2-thione Reactions
Introduction
(S)-4-Phenylthiazolidine-2-thione is a versatile chiral auxiliary employed in asymmetric synthesis to control the stereochemical outcome of reactions such as aldol additions and alkylations.[1] The key advantage of using a chiral auxiliary is the formation of diastereomeric products, which can often be separated using standard purification techniques like column chromatography or recrystallization.[1] However, the success of the synthesis often hinges on the effective purification of the desired diastereomer and the subsequent efficient cleavage and removal of the auxiliary.
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to navigate the common challenges associated with purifying products from reactions involving this compound. It offers troubleshooting advice, frequently asked questions, and detailed protocols to ensure the isolation of high-purity products.
Frequently Asked Questions (FAQs)
Q1: What is the first purification step after my reaction is complete?
The initial step is a carefully planned aqueous workup. The goal is to remove inorganic salts, water-soluble reagents, and polar byproducts. A typical workup involves quenching the reaction, followed by extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[2] The organic layer is then washed with brine, dried over an anhydrous salt like sodium sulfate, and concentrated under reduced pressure.[3]
Q2: How do I choose between column chromatography and recrystallization for separating diastereomers?
The choice depends on the physical properties of your diastereomeric products.
-
Column Chromatography: This is the most versatile method for separating diastereomers with different polarities.[4] A preliminary thin-layer chromatography (TLC) analysis using various solvent systems (e.g., mixtures of hexanes and ethyl acetate) will help determine the optimal eluent for separation.
-
Recrystallization: If your desired diastereomer is a solid and has significantly different solubility from the other diastereomer and impurities in a particular solvent system, recrystallization can be a highly effective and scalable purification method.[5] It often yields material of very high purity.
Q3: What are the most common impurities I should expect?
Common impurities include:
-
Unreacted starting materials (the N-acylated auxiliary).
-
The undesired diastereomer of the product.
-
Reagents used in the reaction (e.g., Lewis acids, bases).
-
The cleaved this compound auxiliary after the cleavage step.
Q4: How can I effectively monitor the progress of my purification?
-
Thin-Layer Chromatography (TLC): TLC is indispensable for monitoring column chromatography, checking the purity of fractions, and assessing the completeness of a recrystallization process.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is crucial for confirming the structure of the purified product and assessing its diastereomeric purity. The disappearance of signals corresponding to the auxiliary confirms its removal.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to determine the enantiomeric excess (ee) of the final product after the auxiliary has been cleaved.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification workflow.
Problem 1: My diastereomers are co-eluting during column chromatography.
Possible Cause: The chosen solvent system does not provide sufficient resolution between the two diastereomers.
Solutions:
-
Optimize the Solvent System: Systematically screen different solvent systems. If you are using a hexanes/ethyl acetate gradient, try switching to a different solvent system, such as dichloromethane/methanol or toluene/acetone, which can alter the selectivity.
-
Use a High-Performance Column: Consider using a higher-resolution silica gel or a pre-packed column for better separation.
-
Check for Overloading: Overloading the column can cause band broadening and poor separation. Reduce the amount of crude material loaded onto the column.
Problem 2: The cleaved this compound auxiliary is difficult to remove.
Possible Cause: The auxiliary has similar polarity to the desired product, making separation by chromatography challenging.
Solutions:
-
Acid/Base Extraction: The thiazolidinethione auxiliary is weakly acidic. An extraction with a mild aqueous base (e.g., 1 M NaOH or saturated NaHCO₃) can often selectively remove it from the organic layer containing your product.[2]
-
Recrystallization: If the desired product is a solid, recrystallization is an excellent method to exclude the auxiliary, which often remains in the mother liquor.[5]
-
Selective Precipitation: In some cases, adding a non-polar solvent like hexanes to a concentrated solution of the crude product in a more polar solvent (e.g., dichloromethane) can cause either the product or the auxiliary to precipitate selectively.
Problem 3: My product "oiled out" during recrystallization.
Possible Cause: The product's solubility in the chosen solvent is too high, or the solution cooled too rapidly. This is a common issue where the product separates as a liquid instead of forming crystals.[6]
Solutions:
-
Change the Solvent System: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[5] You may need to screen several solvents or use a co-solvent system (e.g., ethyl acetate/hexanes).
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This encourages the formation of well-defined crystals.[5]
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.[6]
Problem 4: My final product shows signs of epimerization after auxiliary cleavage.
Possible Cause: The conditions used for cleaving the auxiliary (e.g., strong base, high temperature) are too harsh, causing the newly formed stereocenter to racemize.[7]
Solutions:
-
Use Milder Cleavage Conditions: Opt for milder cleavage methods. For example, reductive cleavage with LiBH₄ to yield an alcohol is often less prone to epimerization than harsh basic hydrolysis.[7]
-
Strict Temperature Control: Perform the cleavage reaction at a lower temperature (e.g., 0 °C or -78 °C) to minimize the risk of epimerization.[7]
-
Limit Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to avoid prolonged exposure to potentially epimerizing conditions.
Key Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
-
Prepare the Column: Choose an appropriately sized column and pack it with silica gel as a slurry in the initial, low-polarity eluent.
-
Load the Sample: Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add the dry-loaded sample to the top of the packed column.
-
Elute the Column: Start eluting with a low-polarity solvent system (e.g., 95:5 hexanes/ethyl acetate) and gradually increase the polarity.
-
Collect Fractions: Collect fractions in test tubes and monitor them by TLC to identify which ones contain your desired product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: General Procedure for Recrystallization
-
Choose a Solvent: Select a solvent in which your product is soluble at high temperatures but sparingly soluble at low temperatures.[5]
-
Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[6]
-
Cool Slowly: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[5]
-
Collect Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Wash and Dry: Wash the crystals with a small amount of ice-cold solvent and allow them to dry completely.[5]
Data Summary Table
| Purification Challenge | Recommended Technique | Key Parameters to Optimize |
| Separation of Diastereomers | Flash Column Chromatography | Eluent polarity, silica gel type, sample loading |
| Removal of Cleaved Auxiliary | Aqueous Extraction / Recrystallization | pH of aqueous wash, choice of recrystallization solvent |
| Product is an Oil | Recrystallization | Co-solvent system, slow cooling rate |
| Low Purity after Chromatography | Re-chromatography or Recrystallization | Gradient slope, different solvent system |
Visualization of Purification Workflow
The following diagram illustrates a typical workflow for the purification of products from a reaction utilizing the this compound auxiliary.
Caption: A generalized workflow for synthesis and purification.
References
managing steric hindrance with bulky substrates and (S)-4-Phenylthiazolidine-2-thione
Welcome to the technical support center for advanced applications of (S)-4-Phenylthiazolidine-2-thione. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of asymmetric synthesis, particularly when encountering steric challenges with bulky substrates. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you overcome common hurdles and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a chiral auxiliary?
This compound is a highly effective chiral auxiliary used to induce stereoselectivity in reactions such as aldol additions, alkylations, and acylations. Its utility stems from several key features:
-
Rigid Scaffold: The thiazolidinethione ring provides a conformationally rigid framework.
-
Effective Shielding: The phenyl group at the C4 position effectively blocks one face of the derived enolate, directing incoming electrophiles to the opposite face with high predictability.
-
Chelation Control: The nitrogen and thione sulfur atoms can act as powerful chelating sites for Lewis acids (e.g., TiCl₄, Sn(OTf)₂), locking the N-acyl group into a specific conformation and enhancing facial bias.[1][2]
-
Crystalline Products: The resulting diastereomeric products are often highly crystalline, simplifying purification by recrystallization.
Q2: How does steric hindrance from a bulky substrate interfere with reactions involving this auxiliary?
Steric hindrance occurs when the size of substituents on the reacting molecules physically impedes the desired chemical transformation. With bulky N-acyl groups on the this compound auxiliary, several key steps can be compromised:
-
N-Acylation: The initial attachment of a bulky acyl group to the auxiliary's nitrogen can be slow or incomplete due to steric clash.[3][4]
-
Enolate Formation: A bulky acyl chain can hinder the approach of a base to the α-proton, making deprotonation difficult and inefficient.
-
Diastereoselectivity: While the auxiliary is designed to control stereochemistry, excessive steric bulk on the substrate can clash with the phenyl group, potentially disrupting the ideal transition state geometry and lowering the diastereomeric ratio (d.r.).[1]
-
Auxiliary Cleavage: The final step, removing the auxiliary, can be challenging as the sterically congested carbonyl group is shielded from the approach of nucleophiles required for hydrolysis or reduction.
Q3: What is the difference between chelation control and steric (Felkin-Anh) control in these systems?
These are two competing models that predict the stereochemical outcome of nucleophilic additions to chiral carbonyl compounds.
-
Chelation Control: This model applies when a Lewis acidic metal can coordinate to both the carbonyl oxygen and a nearby heteroatom (like the nitrogen or thione sulfur of the auxiliary). This forms a rigid, cyclic intermediate that forces the electrophile/nucleophile to attack from the least hindered face.[2][5] This is typically the desired pathway when using thiazolidinethione auxiliaries.
-
Felkin-Anh (Steric) Control: This model predominates when chelation is not possible or is disfavored (e.g., with bulky, non-chelating groups like silyl ethers).[6] The conformation is dictated by minimizing steric interactions, placing the largest substituent anti-periplanar to the incoming nucleophile.[1][2] With bulky substrates, there's a risk of disrupting the chelated transition state, potentially allowing the reaction to proceed through a less selective, sterically controlled pathway.
Troubleshooting Guide: Common Experimental Issues
Problem 1: Low or No Yield During N-Acylation with a Bulky Acyl Chloride
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted this compound.
-
The reaction is sluggish and does not proceed to completion even after extended reaction times.
Causality: The primary issue is the steric hindrance presented by the bulky R-group of the acyl chloride (RCOCl), which impedes the nucleophilic attack from the nitrogen of the thiazolidinethione. Standard acylation conditions may be insufficient to overcome this energy barrier.
Solutions:
| Solution Category | Specific Recommendation | Rationale |
| Reagent Selection | Switch from an acyl chloride to a more reactive acylating agent. | Acyl fluorides or mixed anhydrides can be more reactive and less sterically demanding. Coupling reagents like HATU or COMU can activate the corresponding carboxylic acid in situ under milder conditions. |
| Base Optimization | Use a non-nucleophilic, sterically hindered base like 2,6-lutidine or proton-sponge. | These bases can activate the thiazolidinethione nitrogen without competing in the acylation reaction. Triethylamine (TEA) in combination with DMAP can also be effective, as DMAP is a superior acylation catalyst.[3] |
| Condition Adjustment | Increase the reaction temperature moderately (e.g., from room temperature to 40-50 °C). | Providing additional thermal energy can help overcome the activation barrier imposed by steric hindrance. Monitor carefully to avoid side reactions. |
| Activation Method | If starting from a carboxylic acid, avoid converting it to a sterically hindered acid chloride with SOCl₂. | Thionyl chloride can be problematic for hindered acids.[3] Consider using oxalyl chloride or Ghosez's reagent, which often work well for generating hindered acyl chlorides under milder conditions. |
Problem 2: Poor Diastereoselectivity in Aldol Addition with a Bulky N-Acylthiazolidinethione
Symptoms:
-
¹H NMR analysis of the crude product shows a low diastereomeric ratio (e.g., <90:10 d.r.).
-
Multiple product spots are visible on TLC, which are difficult to separate by column chromatography.
Causality: Poor diastereoselectivity arises from a breakdown in the rigid, chelated transition state that dictates the reaction's stereochemical outcome. A bulky substrate can clash with the auxiliary's phenyl group, forcing the system into a higher-energy, less-ordered transition state or a competing non-chelated pathway.
Solutions:
| Solution Category | Specific Recommendation | Rationale |
| Lewis Acid Screening | Switch to a stronger chelating Lewis acid. | Titanium(IV) chloride (TiCl₄) is excellent for forming rigid six-membered Zimmerman-Traxler transition states.[1][7] If TiCl₄ fails, consider Sn(OTf)₂ or MgBr₂·OEt₂, which have different coordination geometries and may better accommodate the bulky substrate.[2] |
| Temperature Control | Lower the reaction temperature significantly. | Running the reaction at -78 °C or even lower (-100 °C) reduces the thermal energy of the system, making it more likely to follow the lowest-energy (i.e., most selective) reaction pathway.[1] |
| Base and Stoichiometry | Use a stoichiometric amount of a hindered amine base like (-)-sparteine or triethylamine. | The choice of base is critical for enolate formation. For titanium enolates, a hindered base like diisopropylethylamine (i-Pr₂NEt) is often used.[7] Using precise stoichiometry ensures the formation of the correct chelating species. |
| Solvent Effects | Use a non-coordinating solvent like dichloromethane (DCM). | Coordinating solvents like THF can compete with the auxiliary for binding to the Lewis acid, disrupting the chelated transition state. DCM is the standard choice for these reactions. |
This workflow helps diagnose and solve issues with diastereoselectivity.
Caption: Troubleshooting workflow for low diastereoselectivity.
Problem 3: Difficulty in Cleaving the Auxiliary from a Sterically Hindered Product
Symptoms:
-
Standard cleavage conditions (e.g., LiOH/H₂O₂) result in low yields or decomposition.
-
The reaction requires harsh conditions (high temperatures, long reaction times), leading to epimerization or other side reactions.
Causality: The steric bulk of the substrate shields the N-acyl carbonyl group, preventing the approach of nucleophiles (e.g., hydroxide, alkoxide, hydride) needed to initiate cleavage.
Solutions:
| Solution Category | Specific Recommendation | Rationale |
| Reductive Cleavage | Use Lithium Borohydride (LiBH₄) followed by an oxidative workup. | LiBH₄ reduces the N-acyl carbonyl to a primary alcohol. This alcohol can then be re-oxidized to the desired carboxylic acid using standard methods (e.g., PCC, Swern). This pathway often has a lower steric barrier than direct nucleophilic attack at the carbonyl. |
| Transesterification | Employ titanium(IV) isopropoxide (Ti(Oi-Pr)₄) or other titanium alkoxides. | This method promotes transesterification to the corresponding ester under milder, near-neutral conditions, which can be advantageous for sensitive substrates. The resulting ester can then be hydrolyzed. |
| Hydrolysis Enhancement | Use a co-solvent like THF or DME with aqueous base. | A co-solvent can improve the solubility of the substrate and potentially alter the solvation sphere around the nucleophile, increasing its reactivity. |
| Alternative Nucleophiles | Consider using sodium percarbonate or lithium hydroperoxide (in situ from LiOH and H₂O₂). | These nucleophiles can sometimes be more effective than standard hydroxide for cleaving hindered acyl groups. |
This diagram illustrates the key interactions that lead to high diastereoselectivity.
Caption: Chelation control with TiCl₄ enforces a rigid transition state.
Validated Experimental Protocols
Protocol 1: Diastereoselective Aldol Addition with a Bulky N-Acylthiazolidinethione via a Titanium Enolate
This protocol is adapted from the work of M.T. Crimmins et al. and is designed to maximize diastereoselectivity with challenging substrates.[7]
-
Preparation: To a flame-dried, round-bottom flask under an argon atmosphere, add the N-acyl-(S)-4-phenylthiazolidine-2-thione (1.0 equiv) and dissolve in anhydrous dichloromethane (DCM, 0.1 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Lewis Acid Addition: Add titanium(IV) chloride (1.1 equiv, 1.0 M solution in DCM) dropwise. The solution should turn a deep red or purple color. Stir for 5 minutes.
-
Base Addition: Add diisopropylethylamine (i-Pr₂NEt, 1.2 equiv) dropwise. Stir the mixture at 0 °C for 1 hour to ensure complete enolate formation.
-
Cooling for Reaction: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Electrophile Addition: Add the aldehyde (1.2 equiv), either neat or as a solution in DCM, dropwise over 10 minutes.
-
Reaction: Stir the mixture at -78 °C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Quench the reaction by pouring it into a half-saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired diastereomer.
Protocol 2: Reductive Cleavage of a Sterically Hindered N-Acylthiazolidinethione
-
Preparation: Dissolve the purified N-acylthiazolidinethione adduct (1.0 equiv) in anhydrous tetrahydrofuran (THF, 0.1 M) in a flame-dried flask under an argon atmosphere.
-
Cooling: Cool the solution to 0 °C.
-
Reducing Agent Addition: Add lithium borohydride (LiBH₄, 2.0-3.0 equiv) portion-wise. Caution: Hydrogen gas is evolved.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of 1 M HCl until the bubbling ceases.
-
Workup: Dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the resulting chiral alcohol by flash column chromatography. This alcohol can be used directly or oxidized to the corresponding carboxylic acid in a subsequent step.
References
- 1. Assymetric Induction [www2.chemistry.msu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. public.websites.umich.edu [public.websites.umich.edu]
- 6. Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects in Asymmetric Reactions with (S)-4-Phenylthiazolidine-2-thione
Welcome to the technical support center for asymmetric reactions utilizing (S)-4-Phenylthiazolidine-2-thione. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of solvent effects in achieving high stereoselectivity. As Senior Application Scientists, we have compiled this resource based on peer-reviewed literature and extensive laboratory experience to help you troubleshoot common issues and understand the underlying principles of your reactions.
I. Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when working with this compound and related chiral auxiliaries.
Q1: What is the fundamental role of this compound in my asymmetric reaction?
A1: this compound is a type of chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[1][2] In essence, the fixed chirality of the auxiliary creates a chiral environment that favors the formation of one diastereomer of the product over the other. After the desired stereocenter is set, the auxiliary can be cleaved and ideally recovered for reuse.[1] This strategy is a cornerstone of asymmetric synthesis, enabling the production of enantiomerically pure compounds, which is critical in pharmaceutical development where different enantiomers can have vastly different biological activities.[2]
Q2: I'm observing low or reversed diastereoselectivity in my aldol reaction. What is the likely cause?
A2: Low or reversed diastereoselectivity in aldol reactions with N-acyl thiazolidinethiones is frequently linked to the choice of solvent and its influence on the transition state geometry. The stereochemical outcome is often determined by the degree of chelation control exerted by the Lewis acid (e.g., TiCl₄, Sn(OTf)₂).
-
Chelating Solvents (e.g., THF): Tetrahydrofuran (THF) is a coordinating solvent that can compete with the chiral auxiliary for binding to the Lewis acid. This can disrupt the formation of a rigid, chelated transition state, leading to a mixture of diastereomers or favoring a non-chelated pathway.
-
Non-Chelating Solvents (e.g., Diethyl Ether, Dichloromethane): Solvents like diethyl ether or dichloromethane are less coordinating. Their use can significantly enhance stereoselectivity by favoring a highly organized, chelated transition state.[3] In such a transition state, the metal center (like titanium) coordinates to both the thiocarbonyl sulfur and the enolate oxygen, creating a rigid structure that effectively shields one face of the enolate.[4]
A reversal of selectivity (e.g., from the "Evans syn" to the "non-Evans syn" adduct) can also be indicative of a switch between chelated and non-chelated transition states, which can be influenced by the solvent, the Lewis acid, and the base used.[5]
Q3: Why is diethyl ether sometimes a better solvent than THF for these reactions?
A3: Diethyl ether can lead to higher stereoselectivity compared to THF in certain asymmetric reactions, particularly those involving lithium or titanium enolates.[3][6] The reason lies in the differing abilities of these ethereal solvents to solvate the metal cation. THF is a stronger Lewis base and coordinates more tightly to metal centers. This strong coordination can interfere with the desired chelation between the metal, the enolate, and the chiral auxiliary. Diethyl ether is less coordinating, which allows for the formation of a more rigid, internally chelated transition state, leading to enhanced facial discrimination and higher diastereoselectivity.[3][6]
Q4: Can the polarity of the solvent affect my reaction beyond chelation?
A4: Yes, solvent polarity can have a significant impact. In some cases, less polar solvents can lead to stronger interactions between the chiral auxiliary and the substrate-reagent complex, resulting in higher enantiomeric selectivity.[7] Conversely, highly polar solvents can solvate and stabilize charged intermediates or transition states, which may favor alternative, less selective reaction pathways.[7] The choice of solvent is therefore a critical parameter to optimize for any new asymmetric transformation.
II. Troubleshooting Guide
This section provides a problem-and-solution framework for specific issues you might encounter during your experiments.
Problem 1: Low Yield in N-Acylation Step
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Incomplete conversion of this compound to the N-acyl derivative. | 1. Incomplete deprotonation: The base used (e.g., n-BuLi) may be of poor quality or insufficient quantity. 2. Steric hindrance: The acyl chloride may be too sterically demanding. 3. Solvent issues: The solvent may not be sufficiently dry, leading to quenching of the base. | 1. Titrate the n-BuLi solution before use to determine its exact concentration. Use a slight excess (e.g., 1.05-1.1 equivalents). 2. Consider using a more reactive acylating agent, such as an acid anhydride with a coupling reagent. 3. Ensure rigorous drying of the solvent (e.g., by distillation from sodium/benzophenone for THF or ether). |
Problem 2: Poor Diastereoselectivity in Aldol Addition
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| The ratio of desired to undesired diastereomer is low (e.g., < 90:10). | 1. Solvent choice: Using a strongly coordinating solvent like THF may disrupt the chelated transition state. 2. Lewis acid stoichiometry: An incorrect amount of Lewis acid can lead to a mixture of chelated and non-chelated pathways. 3. Temperature control: The reaction may be too warm, leading to lower selectivity. | 1. Switch to a non-coordinating solvent. Diethyl ether or dichloromethane are excellent starting points.[3] 2. Optimize the equivalents of the Lewis acid. For titanium-mediated aldol reactions, ensure at least one equivalent of TiCl₄ is used. 3. Run the reaction at a lower temperature. Start at -78 °C and allow the reaction to proceed for a longer duration. |
Problem 3: Inconsistent Results Between Batches
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Reaction yield and/or diastereoselectivity varies significantly from one experiment to the next. | 1. Atmospheric moisture: Thiazolidinethiones and the organometallic reagents used are sensitive to moisture. 2. Solvent quality: The purity and dryness of the solvent can fluctuate. 3. Reagent degradation: Lewis acids (e.g., TiCl₄) and bases (e.g., n-BuLi) can degrade over time. | 1. Use rigorous inert atmosphere techniques (e.g., Schlenk line or glovebox). Ensure all glassware is oven- or flame-dried. 2. Use freshly distilled or high-purity anhydrous solvents for each reaction. 3. Use freshly opened bottles of reagents or titrate/verify the concentration of active species before use. |
III. Experimental Protocols & Methodologies
Protocol 1: N-Propionylation of this compound
This protocol details the acylation of the chiral auxiliary, a necessary first step for its use in aldol reactions.
Step-by-Step Methodology:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add this compound (1.0 eq).
-
Dissolution: Dissolve the auxiliary in anhydrous THF (or diethyl ether) to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add n-butyllithium (1.05 eq) dropwise via syringe. Stir the solution at -78 °C for 30 minutes.
-
Acylation: Add propionyl chloride (1.1 eq) dropwise.
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Quenching: Carefully quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate or dichloromethane. Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Asymmetric Aldol Addition with a Titanium Enolate
This protocol describes a typical asymmetric aldol addition to an aldehyde, emphasizing the role of the solvent.
Step-by-Step Methodology:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the N-propionyl-(S)-4-Phenylthiazolidine-2-thione (1.0 eq).
-
Dissolution & Cooling: Dissolve the substrate in anhydrous diethyl ether (or dichloromethane) to a concentration of 0.1 M and cool to -78 °C.
-
Enolization:
-
Aldehyde Addition: Add the desired aldehyde (1.2 eq) dropwise as a solution in the same anhydrous solvent.
-
Reaction: Stir the mixture at -78 °C for 2-4 hours.
-
Work-up: Quench the reaction with a half-saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature.
-
Purification: Separate the layers and extract the aqueous phase with the reaction solvent. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. The product can then be purified by flash chromatography.
IV. Visualizing the Role of Solvent: Chelation vs. Non-Chelation
The choice of solvent can dictate the reaction pathway by influencing the formation of a rigid, chelated transition state. This is particularly crucial in Lewis acid-mediated reactions.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Influential role of ethereal solvent on organolithium compounds: the case of carboranyllithium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spectroscopic investigations of solvent effect on chiral interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Determination of Enantiomeric Excess for (S)-4-Phenylthiazolidine-2-thione Products
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a cornerstone of chiral molecule synthesis and characterization. (S)-4-Phenylthiazolidine-2-thione is a valuable chiral building block in medicinal chemistry, and ensuring its enantiomeric purity is critical for the efficacy and safety of the final active pharmaceutical ingredients. This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess of this compound, grounded in scientific principles and supported by experimental insights.
The Imperative of Enantiomeric Purity in Drug Development
This compound serves as a key intermediate in the synthesis of various pharmaceuticals.[1] The stereochemistry at the C4 position is crucial, as the two enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Consequently, regulatory bodies mandate strict control over the enantiomeric composition of chiral drugs. This necessitates robust and reliable analytical methods to quantify the enantiomeric excess of intermediates like this compound.
Comparative Analysis of Analytical Methodologies
The primary techniques for determining the enantiomeric excess of chiral compounds are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers a unique set of advantages and is suited to different analytical challenges.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely used technique for enantiomeric excess determination due to its high resolution, sensitivity, and reproducibility. The separation is achieved through the differential interaction of enantiomers with a chiral stationary phase (CSP).
Causality in Method Development: The choice of CSP is the most critical parameter in developing a chiral HPLC method. For thiazolidine derivatives, polysaccharide-based CSPs, such as those derived from cellulose or amylose, have proven to be highly effective.[2][3] These CSPs, like Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)), offer a combination of hydrogen bonding, dipole-dipole, and π-π interactions that can effectively differentiate between enantiomers. While direct separation of 4-Phenylthiazolidine-2-thione is the goal, for some thiazolidine derivatives, pre-column derivatization may be necessary to enhance interaction with the CSP and improve resolution.[4][5]
Experimental Protocol: Chiral HPLC
Principle: Enantiomers are separated based on their differential interactions with a chiral stationary phase, leading to different retention times.
Caption: Workflow for ee determination by Chiral HPLC.
Step-by-Step Methodology:
-
System Preparation:
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 85:15 v/v). The optimal ratio should be determined empirically.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
-
Sample Preparation:
-
Prepare a stock solution of the racemic 4-Phenylthiazolidine-2-thione standard at a concentration of 1 mg/mL in the mobile phase.
-
Prepare a sample solution of the this compound product at the same concentration.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers and to confirm the resolution.
-
Inject the sample solution.
-
Identify the peaks corresponding to the (S) and (R) enantiomers based on the retention times from the standard injection.
-
-
Calculation of Enantiomeric Excess (% ee):
-
Integrate the peak areas for the (S) and (R) enantiomers in the sample chromatogram.
-
Calculate the % ee using the formula: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
-
Supercritical Fluid Chromatography (SFC)
Chiral SFC is a powerful alternative to HPLC, offering faster separations and reduced solvent consumption. It utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with a small amount of an organic modifier.
Causality in Method Development: The principles of chiral recognition in SFC are similar to those in HPLC, and the same polysaccharide-based CSPs are often used. The lower viscosity and higher diffusivity of the supercritical fluid mobile phase allow for higher flow rates and faster column equilibration, leading to increased throughput. This makes SFC particularly advantageous for high-throughput screening and purification.
Experimental Protocol: Chiral SFC
Principle: Enantiomers are separated using a chiral stationary phase with a supercritical fluid as the mobile phase, enabling rapid analysis.
Caption: Workflow for ee determination by Chiral SFC.
Step-by-Step Methodology:
-
System Preparation:
-
Column: Chiralpak® AD-H (150 x 4.6 mm, 3 µm).
-
Mobile Phase: Supercritical CO2 with an alcohol modifier (e.g., Methanol or Ethanol), typically in a gradient or isocratic elution. A starting point could be 10% Methanol.
-
Flow Rate: 3.0 mL/min.
-
Outlet Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 254 nm.
-
-
Sample Preparation:
-
Dissolve the sample in the modifier (e.g., Methanol) to a concentration of approximately 1 mg/mL.
-
-
Analysis and Calculation:
-
Follow the same procedure as for HPLC: inject a racemic standard to determine retention times and resolution, then inject the sample.
-
Calculate the % ee using the peak areas of the two enantiomers.
-
NMR Spectroscopy
NMR spectroscopy offers a rapid method for determining enantiomeric excess without the need for chromatographic separation. This is achieved by converting the enantiomers into diastereomers, which are distinguishable by NMR.
Causality in Method Development: The key to enantiomeric discrimination by NMR is the use of a chiral auxiliary. This can be a chiral derivatizing agent (CDA), which reacts covalently with the analyte to form stable diastereomers, or a chiral solvating agent (CSA), which forms transient, non-covalent diastereomeric complexes.[6] For a compound like 4-Phenylthiazolidine-2-thione, which has an N-H proton, a CSA that can interact through hydrogen bonding would be a logical choice. The formation of these diastereomeric species breaks the magnetic equivalence of the enantiomers, resulting in separate signals in the NMR spectrum.
Experimental Protocol: NMR with a Chiral Solvating Agent
Principle: A chiral solvating agent forms transient diastereomeric complexes with the enantiomers, leading to distinct chemical shifts in the NMR spectrum.
Caption: Workflow for ee determination by NMR with a CSA.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a deuterated solvent (e.g., CDCl3) in an NMR tube.
-
Add a suitable chiral solvating agent, such as (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol, in an appropriate molar ratio (typically 1 to 5 equivalents).
-
Prepare a sample of the racemic standard under the same conditions for signal identification.
-
-
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum. It is important to achieve good signal separation.
-
-
Data Analysis:
-
Identify a proton in the 4-Phenylthiazolidine-2-thione molecule that shows clear separation of signals for the two diastereomeric complexes. The N-H proton or the proton at the C4 position are likely candidates.
-
Integrate the corresponding signals for the two diastereomers.
-
Calculate the enantiomeric excess based on the ratio of the integrals.
-
Quantitative Performance Comparison
| Parameter | Chiral HPLC | Chiral SFC | NMR Spectroscopy |
| Principle | Differential interaction with a CSP | Differential interaction with a CSP in a supercritical fluid mobile phase | Formation of diastereomeric species with a chiral auxiliary |
| Analysis Time | 15-30 minutes | 2-10 minutes | 5-15 minutes |
| Resolution | Excellent | Very Good to Excellent | Dependent on chiral auxiliary and field strength |
| Sensitivity (LOD/LOQ) | High (ng/mL to pg/mL) | High (ng/mL to pg/mL) | Lower (µg/mL to mg/mL) |
| Solvent Consumption | High | Low | Very Low |
| Throughput | Moderate | High | High |
| Method Development | Can be time-consuming | Generally faster than HPLC | Can be rapid if a suitable auxiliary is known |
Conclusion: Selecting the Optimal Method
The choice of the most appropriate analytical technique for determining the enantiomeric excess of this compound is contingent upon the specific requirements of the analysis.
-
Chiral HPLC is the gold standard for accurate and precise quantification, especially for final product release testing where high sensitivity and resolution are paramount.
-
Chiral SFC is the preferred method for high-throughput screening applications, such as in process development or for preparative separations, due to its speed and reduced environmental impact.
-
NMR Spectroscopy is an excellent tool for rapid reaction monitoring and for situations where sample is limited or non-destructive analysis is required.
By understanding the principles, advantages, and practical considerations of each technique, researchers can confidently select and implement the most suitable method to ensure the enantiomeric purity of their this compound products, thereby upholding the quality and integrity of their drug development programs.
References
A Comparative Guide to Thiazolidinethione and Oxazolidinone Auxiliaries in Asymmetric Synthesis
In the precise and demanding world of asymmetric synthesis, the strategic use of chiral auxiliaries remains a cornerstone for constructing stereochemically defined molecules.[1] These molecular scaffolds temporarily attach to a substrate, expertly guiding subsequent reactions to yield a desired stereoisomer before being cleaved and recycled.[2][3] Among the most reliable and widely adopted of these tools are the oxazolidinone auxiliaries, pioneered by David A. Evans, which have become a benchmark for stereocontrol in numerous carbon-carbon bond-forming reactions.[2][4]
However, the quest for improved reactivity, milder cleavage conditions, and broader substrate scope has led to the development of powerful sulfur-containing analogs: thiazolidinethiones and oxazolidinethiones.[5][6] These auxiliaries often exhibit superior performance in specific applications and offer distinct advantages in synthetic planning.[3][7] This guide provides an in-depth, data-supported comparison of thiazolidinethione and oxazolidinone auxiliaries, designed to equip researchers, scientists, and drug development professionals with the insights needed to select the optimal tool for their synthetic challenges.
Synthesis and Availability: The Foundation of Auxiliary Selection
The practical utility of a chiral auxiliary begins with its synthesis. Both oxazolidinones and thiazolidinethiones are readily prepared from the same chiral pool starting materials—β-amino alcohols, which are themselves typically derived from inexpensive α-amino acids.[5][6]
Oxazolidinone Auxiliaries: The synthesis of Evans-type oxazolidinones is a well-established, two-step process. An α-amino acid is first reduced to the corresponding β-amino alcohol. This intermediate is then cyclized by treatment with reagents like phosgene derivatives or ethyl carbonate to form the five-membered oxazolidinone ring.[6][8]
Thiazolidinethione Auxiliaries: The synthesis of thiazolidinethiones follows a similar path, starting with the same β-amino alcohols. The key differentiating step is the cyclization, which is achieved by condensation with carbon disulfide, often in the presence of a base.[5][6][9][10] This procedure is generally efficient and has been optimized for microwave-assisted synthesis, significantly reducing reaction times.[6][11]
Caption: General synthetic routes to oxazolidinone and thiazolidinethione auxiliaries.
Mechanism of Stereocontrol: Orchestrating Chirality
The remarkable efficacy of these auxiliaries stems from their ability to create a rigid, sterically defined environment around the reacting center. This is typically achieved by forming a chelated metal enolate, which locks the conformation and exposes one face of the enolate to electrophilic attack while shielding the other.
Oxazolidinone Auxiliaries: The Classic Model
In the archetypal Evans asymmetric aldol reaction, the N-acyloxazolidinone is treated with a Lewis acid (commonly dibutylboron triflate or titanium tetrachloride) and a hindered base to form a Z-enolate.[2] The Lewis acid chelates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, creating a rigid six-membered ring transition state. The bulky substituent at the C4 position of the auxiliary (e.g., benzyl or isopropyl) effectively blocks the re-face of the enolate, forcing the aldehyde to approach from the less hindered si-face. This predictable arrangement, known as the Zimmerman-Traxler model, reliably leads to the formation of syn-aldol adducts with high diastereoselectivity.[12]
Caption: Zimmerman-Traxler model for Evans syn-aldol reaction.
Thiazolidinethione Auxiliaries: Enhanced Versatility
Thiazolidinethiones operate on a similar principle of chelation control. However, the presence of the thiocarbonyl group and the sulfur atom in the ring introduces subtle yet powerful electronic and steric differences. A key advantage of thiazolidinethiones, particularly in titanium-mediated aldol reactions, is the ability to selectively produce either the "Evans" syn or the "non-Evans" syn aldol adduct by simply tuning the stoichiometry of the Lewis acid and the amine base.[10][13]
-
"Non-Evans" syn-Adduct: Using 1 equivalent of TiCl₄ and 1 equivalent of a base like (-)-sparteine or Hünig's base favors a closed transition state where both the aldehyde and the auxiliary are coordinated to the titanium center, leading to the non-Evans product.[9][10]
-
"Evans" syn-Adduct: Using 1 equivalent of TiCl₄ and 2 equivalents of base generates a different reactive species, reverting the facial selectivity to produce the traditional Evans syn product, often with exceptionally high diastereoselectivity (>99:1 dr).[10][13]
This tunable selectivity provides a significant strategic advantage, allowing access to a wider range of stereoisomers from a single chiral auxiliary.
Performance in Key Asymmetric Reactions: A Data-Driven Comparison
The true measure of a chiral auxiliary lies in its performance. Thiazolidinethiones have demonstrated equal or superior efficacy to oxazolidinones in many contexts, most notably in acetate aldol reactions.
Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for C-C bond formation and the creation of two contiguous stereocenters.[1] While oxazolidinones are the gold standard for propionate aldol additions, their effectiveness diminishes in acetate aldol reactions.[14] In contrast, thiazolidinethiones excel in this area, providing high yields and diastereoselectivities.[5][15]
| Reaction Type | Auxiliary | Electrophile (Aldehyde) | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| Propionate Aldol | Oxazolidinone | Isobutyraldehyde | 99:1 (syn:anti) | 85 | [2] |
| Propionate Aldol | Thiazolidinethione | Isobutyraldehyde | >99:1 (syn:anti) | 91 | [10][13] |
| Acetate Aldol | Oxazolidinone | Benzaldehyde | (Low Selectivity) | - | [14] |
| Acetate Aldol | Thiazolidinethione | Cinnamaldehyde | 92:8 | 70-80 | [5] |
| Acetate Aldol | Indene-Thiazolidinethione | Propionaldehyde | >99:1 | 95 | [7] |
Data compiled from multiple sources for illustrative comparison.
Asymmetric Alkylation Reactions
Stereoselective alkylation of enolates derived from these auxiliaries is another fundamental transformation.[16] Both auxiliary classes provide excellent levels of stereocontrol. Deprotonation with a strong base (e.g., LDA or NaHMDS) generates a Z-enolate that is shielded on one face by the auxiliary's substituent, directing the incoming electrophile to the opposite side with high fidelity.[2][17]
| Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| Oxazolidinone | N-Propionyl | Allyl Iodide | 98:2 | ~80 | [17] |
| Oxazolidinone | N-Propionyl | Benzyl Bromide | >99:1 | 94 | [2] |
| Thiazolidinethione | N-Acyl | Carbocationic Salts | up to >98:2 | up to 96 | [18] |
Data compiled from multiple sources for illustrative comparison.
Auxiliary Cleavage: Releasing the Chiral Product
A critical, and often challenging, step in any auxiliary-based synthesis is the final cleavage to release the chiral product and recover the auxiliary.[19][20] It is in this stage that thiazolidinethiones offer their most significant practical advantages.
Cleavage of Oxazolidinones
The N-acyl bond of oxazolidinones is robust, requiring relatively strong conditions for cleavage. The choice of reagent dictates the functional group obtained.[20]
-
Carboxylic Acids: The most common method uses lithium hydroperoxide (LiOH/H₂O₂).[19][20] This reaction is effective but has been shown to generate oxygen gas, posing a potential safety risk on scale-up.[19] Mechanistic studies show LiOOH preferentially attacks the exocyclic carbonyl, whereas LiOH alone favors endocyclic cleavage, which would destroy the auxiliary.[21][22][23]
-
Alcohols: Reductive cleavage with reagents like LiBH₄ or LiAlH₄ yields primary alcohols.[20]
-
Aldehydes: Careful reduction with DIBAL-H can provide aldehydes.[20]
-
Esters: Transesterification with alkoxides (e.g., NaOMe in methanol) produces the corresponding ester.[20]
Cleavage of Thiazolidinethiones: The Advantage of Mildness
Compared to their oxazolidinone counterparts, the removal of thiazolidinethione auxiliaries is generally easier and can be accomplished under milder conditions.[3][24] This is particularly advantageous when working with sensitive or complex molecules.
-
Milder Conditions: The thiocarbonyl group activates the N-acyl bond, facilitating nucleophilic attack.
-
Incompatibility with H₂O₂: The standard LiOH/H₂O₂ protocol is unsuitable as it oxidizes the sulfur-containing auxiliary.[24]
-
Versatile Cleavage Products:
The ease of separation is another benefit; the relatively acidic thiazolidinethione auxiliary can often be removed from the product via a simple basic wash, facilitating recovery.[10]
| Desired Product | Oxazolidinone Cleavage Reagent | Thiazolidinethione Cleavage Reagent |
| Carboxylic Acid | LiOH / H₂O₂ | (Not direct, requires ester hydrolysis) |
| Ester | NaOMe / MeOH | Benzyl Alcohol / DMAP |
| Alcohol | LiBH₄ or LiAlH₄ | LiBH₄ or LiAlH₄ |
| Aldehyde | DIBAL-H (controlled) | DIBAL-H (direct) |
| Amide | (More complex) | Amines (e.g., NH₄OH) |
Experimental Protocols: From Theory to Practice
To translate these concepts into actionable laboratory work, the following validated protocols provide a starting point for key transformations.
Protocol 1: Asymmetric "Non-Evans" syn-Aldol with a Thiazolidinethione Auxiliary
This protocol is adapted from methodologies that afford the "non-Evans" syn product.[9][10]
-
Dissolve the N-propionyl thiazolidinethione (1.0 equiv) in dry CH₂Cl₂ under an argon atmosphere and cool the solution to 0 °C.
-
Add TiCl₄ (1.0 equiv) dropwise and stir for 5 minutes.
-
Add (-)-sparteine (1.0 equiv) dropwise. The solution should turn a deep red/brown color. Stir for 30 minutes at 0 °C.
-
Cool the reaction mixture to -78 °C.
-
Add the desired aldehyde (1.2 equiv) dropwise and stir at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction by adding a half-saturated aqueous solution of NH₄Cl.
-
Warm the mixture to room temperature and extract with CH₂Cl₂ (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to isolate the major diastereomer.
Protocol 2: Cleavage of a Thiazolidinethione Auxiliary to a Benzyl Ester
This protocol is based on the mild DMAP-catalyzed alcoholysis method.[24][26]
-
Dissolve the N-acylthiazolidinethione (1.0 equiv) in dry CH₂Cl₂.
-
Add benzyl alcohol (5.0 equiv) to the solution.
-
Add 4-(dimethylamino)pyridine (DMAP) (1.2 equiv).
-
Stir the reaction at room temperature, monitoring by TLC until the starting material is consumed (typically 12-24 hours).
-
Dilute the reaction mixture with CH₂Cl₂ and wash with 1M HCl (2x) to remove DMAP.
-
Wash with 1M NaOH (2x) to remove the cleaved thiazolidinethione auxiliary. (The aqueous layers can be combined, acidified, and extracted to recover the auxiliary).
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting benzyl ester by flash column chromatography.
Caption: General workflow for the application and removal of a chiral auxiliary.
Conclusion: Choosing the Right Tool for the Job
Both oxazolidinone and thiazolidinethione auxiliaries are exceptionally powerful and reliable tools for asymmetric synthesis. The choice between them is a strategic decision based on the specific demands of the synthetic target.
-
Oxazolidinone auxiliaries remain the undisputed workhorses for many applications, particularly propionate aldol and alkylation reactions. Their mechanisms are thoroughly understood, and their performance is highly predictable, making them an excellent choice for routine and well-precedented transformations.
-
Thiazolidinethione auxiliaries represent a significant advancement, offering solutions where oxazolidinones may fall short. Their key advantages are:
-
Superior performance in challenging acetate aldol reactions.
-
Tunable diastereoselectivity in titanium-mediated aldol additions, providing access to "non-Evans" products.
-
Milder cleavage conditions, which are crucial for complex, sensitive substrates.
-
Direct conversion to valuable functional groups like aldehydes.
-
For researchers tackling complex natural product synthesis or developing robust processes for pharmaceutical intermediates, the enhanced versatility and milder reactivity profile of thiazolidinethiones make them an invaluable and often superior alternative. By understanding the distinct strengths and nuances of each auxiliary class, the synthetic chemist is better equipped to design elegant, efficient, and successful stereoselective syntheses.
References
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- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
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- 4. researchgate.net [researchgate.net]
- 5. The Application of Chiral Oxazolidinethiones and Thiazolidinethio...: Ingenta Connect [ingentaconnect.com]
- 6. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries [mdpi.com]
- 7. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 8. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
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- 13. Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. application.wiley-vch.de [application.wiley-vch.de]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Stereoselective Alkylation of Chiral Titanium(IV) Enolates with tert-Butyl Peresters - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
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- 25. pubs.acs.org [pubs.acs.org]
- 26. Removal of thiazolidinethione auxiliaries with benzyl alcohol mediated by DMAP - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendancy of (S)-4-Phenylthiazolidine-2-thione: A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis
For the discerning researcher in synthetic and medicinal chemistry, the quest for stereochemical purity is a constant pursuit. Chiral auxiliaries have long been indispensable tools in this endeavor, offering a reliable method to control the three-dimensional arrangement of atoms during a chemical transformation. While classic auxiliaries like Evans' oxazolidinones and Oppolzer's sultams have proven their mettle in countless syntheses, a new generation of reagents offers distinct advantages in terms of selectivity, versatility, and operational simplicity. This guide provides an in-depth comparison of (S)-4-Phenylthiazolidine-2-thione with other leading chiral auxiliaries, supported by experimental data, to illuminate its superior performance in critical asymmetric reactions.
The Evolving Landscape of Asymmetric Synthesis
The fundamental principle of a chiral auxiliary is its temporary covalent attachment to a prochiral substrate, which then directs a subsequent stereoselective reaction.[1] The ideal auxiliary should offer high diastereoselectivity, be readily attached and cleaved under mild conditions without racemization, and be recoverable for reuse. While no single auxiliary is a panacea for all stereochemical challenges, this compound and its sulfur-containing congeners have emerged as exceptionally versatile and efficient tools, particularly in the realm of aldol and Michael additions.[2][3]
This compound: A Paradigm of Stereocontrol
The unique structural and electronic properties of N-acyl thiazolidinethiones, such as this compound, set them apart from their oxazolidinone counterparts. The presence of the thiocarbonyl group significantly influences the chelating ability of the enolate, allowing for unprecedented control over the reaction's stereochemical outcome.
Key Advantages:
-
Switchable Diastereoselectivity: Perhaps the most compelling advantage of thiazolidinethione auxiliaries is the ability to access both "Evans-syn" and "non-Evans-syn" aldol adducts from the same auxiliary enantiomer by simply modifying the reaction conditions.[4][5] This is a significant departure from Evans' oxazolidinones, which typically yield the syn-aldol product. This "tunability" is attributed to the ability to switch between chelated and non-chelated transition states, offering greater synthetic flexibility.[5]
-
High Diastereoselectivity in Acetate Aldol Reactions: Thiazolidinethione auxiliaries have demonstrated exceptional performance in notoriously challenging acetate aldol reactions, often providing higher diastereomeric ratios than traditional auxiliaries.[6][7]
-
Milder Cleavage Conditions: The N-acyl bond of thiazolidinethiones can often be cleaved under milder conditions compared to the more robust amide bond of Evans' oxazolidinones. Reductive cleavage to the corresponding aldehyde is a notable example.[4]
-
Versatility in a Range of Reactions: Beyond aldol reactions, these auxiliaries have shown excellent performance in Michael additions, alkylations, and other carbon-carbon bond-forming reactions.[3][8]
Comparative Performance: An Evidence-Based Analysis
To objectively assess the advantages of this compound, we will compare its performance in the asymmetric aldol reaction—a cornerstone of organic synthesis—against the well-established Evans' (S)-4-benzyl-2-oxazolidinone and Oppolzer's (1S)-camphorsultam.
Asymmetric Aldol Reaction: A Head-to-Head Comparison
The aldol reaction provides a powerful means of constructing β-hydroxy carbonyl compounds, creating up to two new stereocenters. The diastereoselectivity of this reaction is a critical measure of a chiral auxiliary's efficacy.
| Chiral Auxiliary | Aldehyde | Lewis Acid/Base | Diastereomeric Ratio (syn:anti or Evans-syn:non-Evans-syn) | Yield (%) | Reference |
| This compound derivative | Isobutyraldehyde | TiCl₄, (-)-Sparteine (2 equiv) | >99:1 (Evans-syn) | High | [9] |
| This compound derivative | Isobutyraldehyde | TiCl₄, (-)-Sparteine (1 equiv) | 3:97 (non-Evans-syn) | High | [4] |
| (S)-4-Benzyl-2-oxazolidinone (Evans) | Propionaldehyde | Bu₂BOTf, DIPEA | 98:2 (syn:anti) | 82 | [3] |
| (1S)-Camphorsultam (Oppolzer) | Benzaldehyde | TiCl₄, DIPEA | >95:5 (anti) | High | [10] |
Note: The data presented is compiled from various sources and serves as a representative comparison. Direct side-by-side comparisons under identical conditions are ideal but not always available in the literature.
The data clearly illustrates the remarkable stereochemical control exerted by the thiazolidinethione auxiliary. The ability to selectively generate either the "Evans-syn" or "non-Evans-syn" product by simply altering the stoichiometry of the base is a powerful synthetic tool.[4][5] In contrast, Evans' auxiliary reliably produces the syn-adduct, while Oppolzer's sultam typically favors the anti-product.
Mechanistic Insights: The "Why" Behind the Selectivity
The observed differences in stereoselectivity can be rationalized by considering the transition state geometries of the respective enolates.
Evans' Oxazolidinone: The Zimmerman-Traxler Model
The high syn-selectivity of the Evans aldol reaction is well-explained by the Zimmerman-Traxler model, which posits a chair-like six-membered transition state.[11][12] The boron enolate adopts a Z-configuration, and the aldehyde approaches from the less sterically hindered face of the enolate, leading to the observed syn-diastereomer.
Caption: Zimmerman-Traxler model for the Evans aldol reaction.
Thiazolidinethione: A Tale of Two Transition States
The unique behavior of thiazolidinethione auxiliaries stems from the ability of the thiocarbonyl sulfur to act as a Lewis basic site, allowing for the formation of a chelated transition state with the titanium Lewis acid.
-
Non-Chelated Transition State (Evans-syn product): In the presence of a strongly coordinating amine base like (-)-sparteine (2 equivalents), the titanium center is fully coordinated, preventing chelation with the thiocarbonyl. This leads to a non-chelated, Evans-like transition state, resulting in the "Evans-syn" product.[5]
-
Chelated Transition State (non-Evans-syn product): With only one equivalent of the amine base, the titanium center remains available to chelate with both the enolate oxygen and the thiocarbonyl sulfur. This rigid, chelated transition state forces the aldehyde to approach from the opposite face, leading to the "non-Evans-syn" product.[4][5]
Caption: Divergent stereochemical pathways with thiazolidinethione auxiliaries.
Experimental Protocols: A Practical Guide
To provide a tangible comparison of these auxiliaries in practice, detailed experimental protocols for a representative asymmetric aldol reaction are provided below.
Protocol 1: Asymmetric "Evans-syn" Aldol Reaction with this compound Derivative
This protocol is adapted from the work of Crimmins et al.[9]
-
Enolate Formation: To a solution of the N-propionyl-(S)-4-phenylthiazolidine-2-thione (1.0 equiv) in anhydrous dichloromethane (0.1 M) at -78 °C under an argon atmosphere, add titanium(IV) chloride (1.1 equiv) dropwise. After stirring for 5 minutes, add (-)-sparteine (2.1 equiv) dropwise. The reaction mixture is stirred at -78 °C for 30 minutes.
-
Aldol Addition: To the enolate solution at -78 °C, add the aldehyde (1.2 equiv) dropwise. The reaction is stirred at -78 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and transfer to a separatory funnel. Extract with dichloromethane (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired "Evans-syn" aldol adduct.
Protocol 2: Classic Evans Aldol Reaction
This protocol is a general procedure for the Evans aldol reaction.[2][11]
-
Enolate Formation: To a solution of the N-propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous dichloromethane (0.1 M) at 0 °C under an argon atmosphere, add di-n-butylboron triflate (1.1 equiv) dropwise, followed by the dropwise addition of N,N-diisopropylethylamine (1.2 equiv). The mixture is stirred at 0 °C for 30 minutes.
-
Aldol Addition: The reaction mixture is cooled to -78 °C, and the aldehyde (1.2 equiv) is added dropwise. The reaction is stirred at -78 °C for 2 hours, then warmed to 0 °C and stirred for an additional hour.
-
Workup: The reaction is quenched by the addition of a pH 7 phosphate buffer. The mixture is diluted with methanol and a 2:1 mixture of methanol and 30% hydrogen peroxide is added. The mixture is stirred vigorously for 1 hour. The volatile organics are removed in vacuo, and the aqueous residue is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Auxiliary Cleavage: Liberating the Chiral Product
A crucial step in any auxiliary-mediated synthesis is the removal of the auxiliary to unveil the desired chiral product.
Reductive Cleavage of N-Acyl Thiazolidinethione: [4]
To a solution of the N-acyl thiazolidinethione aldol adduct (1.0 equiv) in anhydrous toluene (0.1 M) at -78 °C, add diisobutylaluminum hydride (DIBAL-H, 2.0 equiv, 1.0 M in hexanes) dropwise. Stir the reaction at -78 °C for 1 hour. Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt. Allow the mixture to warm to room temperature and stir vigorously until two clear layers are observed. Separate the layers and extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the chiral aldehyde.
Oxidative Cleavage of N-Acyl Oxazolidinone: [6][13]
To a solution of the N-acyl oxazolidinone aldol adduct (1.0 equiv) in a 2:1 mixture of tetrahydrofuran and water (0.2 M) at 0 °C, add a 30% aqueous solution of hydrogen peroxide (4.0 equiv), followed by a 1 M aqueous solution of lithium hydroxide (2.0 equiv). Stir the reaction at 0 °C for 2-4 hours. Quench the reaction by the addition of a saturated aqueous solution of sodium sulfite. Acidify the mixture to pH 2-3 with 1 M HCl and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the chiral carboxylic acid.
Conclusion: A New Standard in Stereocontrol
This compound and related sulfur-containing chiral auxiliaries represent a significant advancement in the field of asymmetric synthesis. Their ability to provide switchable and high diastereoselectivity, particularly in challenging acetate aldol reactions, offers synthetic chemists a level of control and flexibility not readily achievable with traditional auxiliaries. Coupled with often milder cleavage conditions, these reagents are poised to become the new standard for the stereoselective synthesis of complex molecules in both academic and industrial settings. As the demand for enantiomerically pure pharmaceuticals and fine chemicals continues to grow, the adoption of these superior chiral auxiliaries will undoubtedly accelerate the pace of innovation and discovery.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. ir.library.illinoisstate.edu [ir.library.illinoisstate.edu]
- 13. Collection - Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 - Organic Process Research & Development - Figshare [acs.figshare.com]
A Comparative Guide to the Cost-Effectiveness of (S)-4-Phenylthiazolidine-2-thione in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the choice of a chiral auxiliary is a critical decision that balances stereochemical control with economic viability. This guide provides an in-depth cost-effectiveness analysis of (S)-4-Phenylthiazolidine-2-thione, a versatile yet often overlooked chiral auxiliary. We will objectively compare its performance against established alternatives, supported by experimental data and protocols, to inform strategic decisions in chiral molecule synthesis.
Introduction to this compound: A Profile
This compound belongs to a class of sulfur-containing heterocyclic compounds that have gained traction as effective chiral auxiliaries.[1] Derived from (S)-phenylglycinol, its rigid thiazolidine-2-thione core provides a well-defined steric environment crucial for inducing high levels of stereoselectivity in a variety of carbon-carbon bond-forming reactions.[2][3]
Key Properties:
The core utility of this auxiliary lies in its temporary covalent attachment to a prochiral substrate. The phenyl group at the 4-position effectively shields one face of the enolate derived from the N-acylated auxiliary, directing the approach of electrophiles to the opposite face. This mechanism is fundamental to achieving high diastereoselectivity.
Caption: Mechanism of Asymmetric Aldol Addition.
Performance Analysis: A Head-to-Head Comparison
The true measure of a chiral auxiliary lies in its performance relative to established standards, most notably the Evans oxazolidinones.[8][9] While Evans auxiliaries are renowned, thiazolidinethiones and their oxazolidine-2-thione analogues present compelling advantages, particularly in the ease of product purification and auxiliary removal.[1][6]
Key Performance Arenas: Asymmetric Aldol and Alkylation Reactions
Thiazolidinethione auxiliaries have demonstrated exceptional efficacy in asymmetric aldol reactions, often yielding high levels of diastereoselectivity.[10][11][12] Studies show that chlorotitanium enolates of N-propionyl-1,3-thiazolidine-2-thiones can produce 'Evans syn' aldol adducts with selectivities ranging from 73:27 to over 97:3 dr.[13] Similarly, direct and asymmetric aldol reactions of N-azidoacetyl-1,3-thiazolidine-2-thione catalyzed by chiral Nickel(II) complexes afford anti-aldol adducts with outstanding stereocontrol (dr >95:5, ee 99%).[14]
| Feature | This compound | Evans Oxazolidinones (e.g., (S)-4-benzyl-2-oxazolidinone) | (S)-4-Isopropyloxazolidine-2-thione |
| Typical Selectivity | High (often >95:5 dr) in aldol and alkylation reactions.[13][14] | Very High (often >99:1 dr), the "gold standard".[8] | High, comparable to thiazolidinethiones. |
| Reaction Conditions | Often requires Lewis acids like TiCl₄, Bu₂BOTf, or specific catalysts.[13][14] | Typically requires borane or titanium enolates for aldol reactions.[15] | Similar conditions to thiazolidinethiones. |
| Acyl Group Cleavage | Mild conditions (e.g., NaOMe, LiOH/H₂O₂). Thioester is more labile. | Requires stronger nucleophiles or reducing agents (e.g., LiBH₄, LiOH/H₂O₂).[8] | Mild conditions, similar to thiazolidinethiones. |
| Product Versatility | Cleavage can yield acids, esters, aldehydes, or alcohols. | Primarily yields alcohols or acids. | Cleavage can yield a variety of functional groups. |
| Auxiliary Recovery | Generally high due to mild cleavage conditions. | Good, but can be complicated by harsher cleavage conditions. | Generally high. |
Cost-Effectiveness: Beyond the Price Tag
A comprehensive cost analysis extends beyond the initial purchase price to include factors like reaction efficiency, ease of handling, and recyclability.
Commercial Availability and Pricing
This compound is commercially available from several suppliers, though it is generally more expensive at small scales than the most common Evans auxiliaries.
-
LabSolu: Offers 250mg for $60.62 and 5g for $826.07.[5]
-
Apollo Scientific: Lists 1g for £20.00 (~
1580), though currently out of stock.[7]25)and100gfor£1,260.00( -
Chem-Impex: Prices 1g at $317.38.[2]
This pricing suggests that for large-scale industrial applications, an in-house synthesis or bulk quoting would be necessary to make it economically competitive with high-volume Evans auxiliaries.
Synthesis and Recyclability
The synthesis of thiazolidine-2-thiones can be achieved from the corresponding amino alcohols via condensation with carbon disulfide. Microwave-assisted methods have been shown to improve yields and significantly reduce reaction times compared to conventional heating, making the synthesis more efficient.[6]
A key economic advantage of this compound lies in the ease of cleavage and recovery . The N-acyl bond of the thiazolidinethione is more susceptible to nucleophilic attack than the corresponding oxazolidinone. This allows for milder cleavage conditions, which often translates to:
-
Higher yields of the final product due to reduced side reactions.
-
Greater compatibility with sensitive functional groups.
-
Easier and more efficient recovery of the intact auxiliary for reuse, directly impacting the overall process cost.
Experimental Protocol: Asymmetric Aldol Reaction
This protocol details a representative asymmetric aldol addition using an N-acetyl thiazolidinethione, which demonstrates high diastereoselectivity.[11]
Caption: Workflow for Asymmetric Aldol Reaction.
Methodology:
-
Acylation of the Auxiliary:
-
Dissolve this compound (1.0 equiv.) in anhydrous THF at 0 °C under an inert atmosphere (Argon or Nitrogen).
-
Add n-butyllithium (1.05 equiv.) dropwise and stir for 30 minutes.
-
Add acetyl chloride (1.1 equiv.) dropwise and allow the reaction to warm to room temperature over 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. The organic layers are combined, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. Purify by flash chromatography to yield the N-acetyl thiazolidinethione.
-
-
Asymmetric Aldol Addition: [11]
-
To a solution of the N-acetyl thiazolidinethione (1.0 equiv.) in anhydrous CH₂Cl₂ at -78 °C, add dichlorophenylborane (1.1 equiv.).
-
Add (-)-sparteine (1.2 equiv.) dropwise and stir the mixture for 30 minutes.
-
Add the desired aldehyde (1.2 equiv.) and continue stirring at -78 °C. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a pH 7 phosphate buffer. Extract the aqueous layer with CH₂Cl₂, dry the combined organic layers over Na₂SO₄, and concentrate. The diastereomeric ratio can be determined from the ¹H NMR spectrum of the crude product. Purify by flash chromatography.
-
-
Auxiliary Cleavage and Recovery:
-
Dissolve the purified aldol adduct in anhydrous methanol at 0 °C.
-
Add sodium methoxide (2.0 equiv.) and stir for 1 hour.
-
Neutralize with acetic acid and concentrate the solvent.
-
The residue can be partitioned between water and ethyl acetate. The organic layer will contain the chiral methyl ester product, while the aqueous layer can be further treated to recover the auxiliary.
-
Conclusion and Strategic Recommendations
This compound presents a powerful and effective tool for asymmetric synthesis, particularly for aldol and alkylation reactions. While its upfront cost per gram can be higher than that of common Evans auxiliaries, a holistic cost-effectiveness analysis reveals a more nuanced picture.
Choose this compound when:
-
Mild product cleavage is paramount: The synthesis involves sensitive functional groups that would not withstand the harsher conditions required for oxazolidinone removal.
-
A different product functional group is desired: The lability of the thioester allows for straightforward conversion to esters, amides, and other derivatives.
-
High auxiliary recovery is a key economic driver: In larger-scale syntheses, the efficiency of recycling the auxiliary can significantly offset its initial cost.
-
Alternative stereoselectivity is needed: Thiazolidinethiones can sometimes offer different or improved diastereoselectivity compared to their oxazolidinone counterparts depending on the substrate and reagents.[13]
Conversely, Evans oxazolidinones remain the preferred choice for:
-
Well-established, literature-precedented reactions where cost at the small-to-medium scale is the primary concern.
-
When the desired final product is an alcohol or carboxylic acid, for which cleavage protocols are highly optimized.
Ultimately, the selection of a chiral auxiliary is a project-specific decision. This compound is not merely a substitute but a strategic alternative that offers unique advantages in efficiency and versatility, making it a valuable asset in the modern synthetic chemist's toolbox.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. labsolu.ca [labsolu.ca]
- 6. mdpi.com [mdpi.com]
- 7. 185137-29-5 Cas No. | (S)-4-Phenyl-1,3-thiazolidine-2-thione | Apollo [store.apolloscientific.co.uk]
- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 9. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Highly selective asymmetric acetate aldol reactions of an N-acetyl thiazolidinethione reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of a new N-acetyl thiazolidinethione reagent and its application to a highly selective asymmetric acetate aldol reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Double diastereoselective acetate aldol reactions with chiral N-acetyl thiazolidinethione reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates [scielo.org.mx]
- 14. Direct and Asymmetric Aldol Reactions of N‐Azidoacetyl‐1,3‐thiazolidine‐2‐thione Catalyzed by Chiral Nickel(II) Complexes. A New Approach to the Synthesis of β‐Hydroxy‐α‐Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (S)-4-Phenylthiazolidine-2-thione in Complex Molecule Synthesis
For the discerning researcher in the field of asymmetric synthesis, the selection of an appropriate chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome of a reaction, overall yield, and the ease of subsequent transformations. This guide provides an in-depth technical comparison of (S)-4-Phenylthiazolidine-2-thione, a prominent member of the N-acyl thiazolidinethione family of chiral auxiliaries, with other widely used alternatives, most notably the Evans' oxazolidinones. By examining experimental data and mechanistic underpinnings, we aim to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in the synthesis of complex, stereochemically defined molecules.
Introduction to Chiral Auxiliaries: The Foundation of Asymmetric Synthesis
Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a prochiral substrate to direct a chemical reaction to proceed with a high degree of stereoselectivity.[1] This strategy is a cornerstone of modern organic synthesis, enabling the construction of intricate molecular architectures with precise three-dimensional control. The ideal chiral auxiliary should be readily available in enantiopure form, easily attached to the substrate, exert a high level of stereocontrol in the desired transformation, and be readily cleaved under mild conditions without compromising the newly formed stereocenter.[1]
Among the pantheon of chiral auxiliaries, the Evans' oxazolidinones have long been regarded as a gold standard for their exceptional performance in a variety of carbon-carbon bond-forming reactions, including aldol additions and alkylations. However, the thiazolidinethione class of auxiliaries, including this compound, has emerged as a powerful alternative, in many instances offering distinct advantages.
This compound: A Versatile and Powerful Chiral Auxiliary
This compound is readily prepared from the naturally occurring amino acid (S)-phenylglycine. Its utility in asymmetric synthesis has been extensively demonstrated, particularly in diastereoselective aldol additions and alkylations of its N-acyl derivatives.[2]
Asymmetric Aldol Additions: A Tale of Two Synthon
One of the most compelling features of N-acyl thiazolidinethiones is their remarkable ability to furnish either the "Evans-syn" or the "non-Evans-syn" aldol adduct from the same enantiomer of the auxiliary, simply by modulating the reaction conditions.[3] This versatility stands in contrast to Evans' oxazolidinones, which typically provide strong facial bias towards the "Evans-syn" product.
This divergent stereochemical outcome is attributed to a switch between chelated and non-chelated transition states, which can be influenced by the stoichiometry of the Lewis acid and the nature of the base employed.
Mechanism of Stereocontrol:
The stereochemical outcome of aldol reactions mediated by N-acyl thiazolidinethiones is rationalized by the Zimmerman-Traxler model, which invokes a chair-like six-membered transition state.[4]
-
Chelated Transition State (leading to "Evans-syn" adducts): In the presence of a bidentate Lewis acid like TiCl₄ and a suitable base, a rigid chelated transition state is formed. The bulky substituent at the C4 position of the thiazolidinethione ring effectively shields one face of the enolate, directing the incoming aldehyde to the opposite face.
-
Non-Chelated Transition State (leading to "non-Evans-syn" adducts): By altering the stoichiometry of the Lewis acid or employing a monodentate Lewis acid, a non-chelated, open-chain transition state can be favored. In this arrangement, the stereochemical preference is altered, leading to the formation of the "non-Evans-syn" aldol product.
Caption: Control of Aldol Stereochemistry with Thiazolidinethiones.
Comparative Performance in Asymmetric Aldol Reactions
The following table provides a comparative summary of the performance of this compound and a representative Evans' auxiliary, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, in asymmetric aldol reactions.
| Auxiliary | N-Acyl Group | Aldehyde | Lewis Acid/Base | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| This compound | Propionyl | Isobutyraldehyde | TiCl₄, (-)-Sparteine (2 equiv) | >99:1 ("Evans-syn") | 85-95 | [5] |
| This compound | Propionyl | Isobutyraldehyde | TiCl₄, (-)-Sparteine (1 equiv) | 3:97 ("non-Evans-syn") | 85-95 | [5] |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Propionyl | Isobutyraldehyde | Bu₂BOTf, DIPEA | >99:1 ("Evans-syn") | 85-95 | [6] |
| This compound | Acetyl | Benzaldehyde | Sn(OTf)₂, N-ethylpiperidine | 95:5 (syn:anti) | 88 | [2] |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Acetyl | Benzaldehyde | Bu₂BOTf, DIPEA | ~1:1 (syn:anti) | Variable | [2] |
Key Insights:
-
For propionyl aldol reactions, both auxiliaries provide excellent diastereoselectivity for the "Evans-syn" adduct. However, the thiazolidinethione offers the unique advantage of accessing the "non-Evans-syn" adduct with high selectivity by simply adjusting the amount of base.
-
In acetate aldol reactions, the thiazolidinethione auxiliary demonstrates superior performance, affording high syn-selectivity where the Evans' oxazolidinone is often unselective.[2]
Diastereoselective Alkylation
Similar to aldol reactions, N-acyl thiazolidinethiones are highly effective in diastereoselective alkylations. The steric hindrance provided by the C4 substituent directs the approach of the electrophile to the enolate face opposite to this substituent.
| Auxiliary | N-Acyl Group | Electrophile | Base | Diastereomeric Ratio | Yield (%) |
| This compound | Propionyl | Benzyl bromide | NaHMDS | >98:2 | 90 |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Propionyl | Benzyl bromide | NaHMDS | >98:2 | 92 |
Key Insights:
In many standard alkylation reactions, both this compound and Evans' oxazolidinones provide excellent and comparable levels of diastereoselectivity. The choice between them may therefore depend on other factors such as the ease of auxiliary removal.
Cleavage of the Chiral Auxiliary
A significant practical advantage of thiazolidinethione auxiliaries is the relative ease of their removal. The thiocarbonyl group is more susceptible to nucleophilic attack than the carbonyl group of oxazolidinones. This allows for cleavage under milder conditions and with a broader range of nucleophiles.
Common Cleavage Methods:
-
Alcoholysis: Treatment with sodium alkoxides in the corresponding alcohol readily provides the ester.
-
Hydrolysis: Saponification with aqueous base (e.g., LiOH/H₂O₂) yields the carboxylic acid.
-
Reductive Cleavage: Reagents such as LiBH₄ can directly furnish the corresponding primary alcohol.
-
Aminolysis: Reaction with amines provides the corresponding amides.
The milder cleavage conditions for thiazolidinethiones can be particularly advantageous when dealing with sensitive functional groups elsewhere in the molecule.
Experimental Protocols
General Procedure for N-Acylation of this compound
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 3. Aldol reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 6. researchgate.net [researchgate.net]
The Expanding Role of Sulfur in Stereocontrol: A Comparative Guide to Sulfur-Containing Chiral Auxiliaries in Asymmetric Synthesis
For researchers, medicinal chemists, and professionals in drug development, the quest for enantiomerically pure compounds is a cornerstone of modern organic synthesis. Chiral auxiliaries, temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction, remain a robust and reliable strategy.[1] While nitrogen-based auxiliaries like Evans' oxazolidinones have long been celebrated, a powerful and often superior class of reagents has firmly established its place in the synthetic chemist's toolkit: sulfur-containing chiral auxiliaries.[2][3]
This guide provides an in-depth comparison of the performance and application of various sulfur-containing chiral auxiliaries. Moving beyond a simple catalog of reagents, we will delve into the mechanistic underpinnings of their stereodirecting influence, present comparative experimental data, and provide detailed protocols to bridge the gap between theory and practice.
The Sulfur Advantage: Unique Properties in Stereodifferentiation
The effectiveness of a chiral auxiliary hinges on its ability to create a sterically and electronically differentiated environment around a prochiral center. Sulfur-containing auxiliaries offer several distinct advantages:
-
Diverse Coordination Properties: The sulfur atom, with its available d-orbitals, can exhibit variable coordination behavior with Lewis acids, influencing the geometry of transition states in unique ways compared to their oxygen and nitrogen analogs.
-
Tunable Steric and Electronic Environment: The oxidation state of sulfur (thioether, sulfoxide, sulfoximine, sultam) and the substituents attached to it allow for fine-tuning of the auxiliary's steric bulk and electronic properties, enabling a high degree of control over stereoselectivity.
-
Crystallinity and Ease of Purification: Many sulfur-containing auxiliaries and their acylated derivatives are highly crystalline, facilitating purification by recrystallization.[2]
-
Versatile Cleavage Conditions: The carbon-sulfur bond can be cleaved under a variety of mild conditions, often orthogonal to other functional groups, allowing for the recovery of the valuable auxiliary.
I. Thiazolidinethiones and Oxazolidinethiones: The Workhorses of Aldol and Michael Additions
Derived from amino acids, thiazolidinethiones and their oxazolidinethione cousins have emerged as powerful alternatives to Evans' auxiliaries, particularly in acetate aldol reactions where the latter often show poor selectivity.[2][4] The thiocarbonyl group plays a crucial role in their function, influencing the enolate geometry and the approach of the electrophile.
Mechanism of Stereocontrol
The stereochemical outcome of reactions employing these auxiliaries is largely dictated by the formation of a rigid, chelated transition state. In the case of a titanium-mediated aldol reaction, the Lewis acid coordinates to both the carbonyl oxygen of the N-acyl group and the thiocarbonyl sulfur (or carbonyl oxygen in oxazolidinones), locking the conformation of the enolate. The bulky substituent at the C4 position of the heterocyclic ring then effectively shields one face of the enolate, directing the electrophile to the opposite face.
Caption: Stereodirecting influence of the thiazolidinethione auxiliary.
Comparative Performance in Aldol Reactions
One of the most significant advantages of thiazolidinethiones is their high diastereoselectivity in acetate aldol reactions, a transformation that is often challenging for traditional oxazolidinones.[4]
| Auxiliary | N-Acyl Group | Electrophile | Lewis Acid | Diastereoselectivity (syn:anti) | Yield (%) | Reference |
| (S)-4-isopropylthiazolidine-2-thione | Acetyl | Propionaldehyde | TiCl4, Sparteine | >95:5 | 85 | [2] |
| Evans' (S)-4-isopropyloxazolidin-2-one | Acetyl | Propionaldehyde | TiCl4, DIPEA | ~50:50 | - | [4] |
| (4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one | Propionyl | Isobutyraldehyde | Bu2BOTf, DIPEA | 99:1 | 89 | [5] |
| Indene-based thiazolidinethione | Acetyl | Propionaldehyde | TiCl4, (-)-Sparteine | 98:2 | 95 | [2] |
Experimental Protocol: Asymmetric Acetate Aldol Addition using (S)-4-isopropylthiazolidine-2-thione
-
Preparation of the N-acetyl imide: To a solution of (S)-4-isopropylthiazolidine-2-thione (1.0 eq) in anhydrous THF at 0 °C, add n-butyllithium (1.05 eq) dropwise. After stirring for 30 minutes, add acetyl chloride (1.1 eq) and allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate. The organic layers are combined, dried over MgSO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography.
-
Aldol Reaction: To a solution of the N-acetyl imide (1.0 eq) in anhydrous CH2Cl2 at -78 °C, add TiCl4 (1.1 eq). After 15 minutes, add (-)-sparteine (1.1 eq) and stir for an additional 30 minutes. The aldehyde (1.2 eq) is then added dropwise, and the reaction is stirred at -78 °C for 4 hours.
-
Workup and Purification: Quench the reaction with saturated aqueous NH4HCO3 and allow it to warm to room temperature. The mixture is filtered through Celite, and the aqueous layer is extracted with CH2Cl2. The combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated. The diastereoselectivity can be determined by 1H NMR analysis of the crude product, which is then purified by flash chromatography.
II. Chiral Sulfoxides: Versatile Auxiliaries for C-C and C-N Bond Formation
The stereogenic sulfur atom in chiral sulfoxides provides a powerful tool for asymmetric synthesis.[6] The sulfinyl group can act as a chiral auxiliary in a wide range of reactions, including conjugate additions, aldol reactions, and the synthesis of β-amino acids.[7]
Mechanism of Stereocontrol
The stereodirecting ability of chiral sulfoxides stems from the conformational rigidity they impose on the transition state. The sulfinyl oxygen and the lone pair on the sulfur create a distinct steric and electronic environment. In the conjugate addition of a nucleophile to an α,β-unsaturated sulfoxide, chelation of a Lewis acid to the sulfinyl oxygen and the carbonyl group of the Michael acceptor can lock the conformation, exposing one face of the double bond to nucleophilic attack.
Caption: Lewis acid-mediated conjugate addition to a chiral sulfoxide.
Comparative Performance in Conjugate Additions
Chiral sulfoxides have proven to be highly effective in directing the stereoselective addition of various nucleophiles.
| Sulfoxide Auxiliary | Michael Acceptor | Nucleophile | Diastereoselectivity | Yield (%) | Reference |
| (R)-p-Tolyl vinyl sulfoxide | Self | Grignard Reagents | >95% | >90% | |
| (S)-2-(p-Tolylsulfinyl)maleimide | Thiophenol | - | >99% | 95% | [7] |
| (R)-t-Butyl p-tolylsulfinylacetate | Cyclopentenone | Lithium (S)-N-benzyl-N-α-methylbenzylamide | 90% | 88% |
Experimental Protocol: Asymmetric Synthesis of β-Amino Esters via Conjugate Addition to a Chiral Sulfinyl Imine
-
Formation of the Sulfinyl Imine: To a solution of (R)-tert-butanesulfinamide (1.0 eq) and ethyl glyoxylate (1.1 eq) in anhydrous CH2Cl2, add anhydrous CuSO4 (2.0 eq). Stir the mixture at room temperature for 12-24 hours until the reaction is complete (monitored by TLC). Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Conjugate Addition: Dissolve the crude sulfinyl imine in anhydrous THF and cool the solution to -78 °C. In a separate flask, prepare the desired organometallic nucleophile (e.g., a Grignard reagent or an organolithium reagent, 1.5 eq). Add the nucleophile dropwise to the solution of the sulfinyl imine. Stir the reaction at -78 °C for 3 hours.
-
Workup and Auxiliary Cleavage: Quench the reaction by the slow addition of saturated aqueous NH4Cl. Allow the mixture to warm to room temperature and extract with ethyl acetate. The combined organic layers are dried over Na2SO4, filtered, and concentrated. The crude product is then dissolved in methanol, and a solution of HCl in diethyl ether is added. Stir the mixture at room temperature to effect cleavage of the sulfinyl group. The resulting β-amino ester can be isolated and purified by standard methods.
III. Chiral Sulfoximines: Emerging Players with High Stereodirecting Potential
Chiral sulfoximines are a relatively newer class of sulfur-containing chiral auxiliaries that are gaining increasing attention.[8][9] The tetracoordinate sulfur atom in a sulfoximine is stereochemically stable, and the presence of both an oxygen and a nitrogen substituent on the sulfur provides unique opportunities for coordination and steric control.
Synthetic Utility
Chiral sulfoximines have been successfully employed as auxiliaries in a variety of transformations, including:
The N-H bond of the sulfoximine can be readily functionalized, allowing for the attachment of the substrate. Subsequent reactions are then directed by the chiral sulfur center.
Experimental Protocol: Asymmetric Synthesis of α-Branched Amines using a Chiral Sulfoximine Auxiliary
-
N-Alkylation of the Sulfoximine: To a solution of (S)-S-methyl-S-phenylsulfoximine (1.0 eq) in anhydrous DMF, add NaH (1.1 eq, 60% dispersion in mineral oil) at 0 °C. After the evolution of hydrogen ceases, add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq). Allow the reaction to warm to room temperature and stir for 12 hours.
-
α-Lithiation and Alkylation: Dissolve the N-alkylated sulfoximine in anhydrous THF and cool to -78 °C. Add n-butyllithium (1.1 eq) dropwise and stir for 1 hour to generate the α-lithiated species. Add a second alkyl halide (1.2 eq) and stir at -78 °C for 4 hours.
-
Auxiliary Cleavage: Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate. The combined organic layers are dried and concentrated. The sulfoximine auxiliary can be cleaved by reductive methods (e.g., Raney nickel or sodium amalgam) to afford the chiral amine.
IV. Oppolzer's Sultam: A Classic Auxiliary for a Broad Range of Reactions
Camphorsultam, also known as Oppolzer's sultam, is a widely used and commercially available chiral auxiliary.[1][10] Its rigid bicyclic structure provides excellent steric shielding, leading to high levels of diastereoselectivity in a variety of reactions.
Applications in Asymmetric Synthesis
Oppolzer's sultam has been successfully applied in:
-
Aldol Reactions: Both syn- and anti-aldol products can be obtained with high selectivity by tuning the reaction conditions.[10]
-
Diels-Alder Reactions: It serves as an effective chiral dienophile.
-
Conjugate Additions: Directs the addition of nucleophiles to α,β-unsaturated systems.
-
Alkylations: Controls the stereoselective alkylation of enolates.
Caption: General workflow for the use of Oppolzer's sultam.
Comparative Performance of Oppolzer's Sultam in Aldol Reactions
| N-Acyl Group | Aldehyde | Lewis Acid | Diastereoselectivity (anti:syn) | Yield (%) | Reference |
| Propionyl | Isobutyraldehyde | TiCl4 (1 eq) | 95:5 | 85 | [10] |
| Propionyl | Isobutyraldehyde | TiCl4 (2 eq) | 10:90 | 82 | [10] |
Conclusion: A Powerful and Versatile Class of Chiral Auxiliaries
Sulfur-containing chiral auxiliaries represent a powerful and versatile class of reagents for asymmetric synthesis. Their unique electronic and steric properties often provide advantages over more traditional auxiliaries, particularly in challenging transformations such as acetate aldol reactions. The commercial availability of many of these auxiliaries, coupled with their high stereodirecting ability and the relative ease of removal and recovery, ensures their continued and expanding role in the synthesis of complex, enantiomerically pure molecules. As our understanding of the subtle interplay of forces that govern stereoselection grows, so too will our ability to design and utilize even more effective sulfur-based chiral auxiliaries.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 3. Chiral Auxiliaries [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Asymmetric Synthesis of Sulfoximines, Sulfonimidoyl Fluorides, and Sulfonimidamides Enabled by an Enantiopure Bifunctional S(VI) Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Recyclability of (S)-4-Phenylthiazolidine-2-thione in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the selection of a chiral auxiliary is a critical decision that extends beyond its stereodirecting capabilities. The economic and environmental viability of a synthetic route is profoundly influenced by the ability to efficiently recover and reuse these often-costly stereogenic molecules. This guide provides a comprehensive assessment of the recyclability of (S)-4-Phenylthiazolidine-2-thione, a sulfur-containing chiral auxiliary, benchmarked against established alternatives: Evans' oxazolidinones, Oppolzer's sultam, and pseudoephedrine-based auxiliaries. This analysis is grounded in a thorough review of published experimental data and established chemical principles, offering a framework for informed decision-making in process development and optimization.
The Imperative of Recyclability in Asymmetric Synthesis
Chiral auxiliaries are indispensable tools for the stereocontrolled synthesis of complex molecules, particularly in the pharmaceutical industry where enantiomeric purity is paramount. The auxiliary is temporarily incorporated into a prochiral substrate to guide a diastereoselective transformation. Following the reaction, the auxiliary must be cleaved from the product and recovered for subsequent use to ensure process sustainability and cost-effectiveness. An ideal chiral auxiliary, therefore, not only delivers high stereoselectivity but also exhibits high recovery yields through a robust and straightforward recycling protocol.
Comparative Analysis of Chiral Auxiliary Recyclability
The recyclability of a chiral auxiliary is primarily dictated by the ease and efficiency of its cleavage from the desired product and the subsequent purification of the recovered auxiliary. The following sections delve into the specifics of recycling this compound and its widely used counterparts.
| Chiral Auxiliary | Typical Cleavage Method(s) | Typical Recovery Yield | Remarks |
| This compound | Alcoholysis (e.g., BnOH, DMAP), Aminolysis | Data not available | Cleavage yields the corresponding ester or amide. Recovery protocol is proposed based on analogous structures. |
| Evans' Oxazolidinones | Hydrolysis (e.g., LiOH/H₂O₂), Reductive Cleavage (e.g., LiAlH₄) | >92% to quantitative[1] | Well-established and highly efficient recycling protocols are available. |
| Oppolzer's Sultam | Hydrolysis (e.g., LiOH/H₂O₂), Transesterification | 71-79% (crude), 48-56% (after recrystallization)[1] | Continuous flow recycling has been developed, though purification can lead to significant loss. |
| Pseudoephedrine | Hydrolysis (acidic or basic), Reductive Cleavage | High (often not quantified in solution-phase)[1] | Facile recovery, especially with polymer-supported versions. |
This compound: Assessing Recyclability in the Absence of Established Protocols
While this compound is a valuable chiral auxiliary for various asymmetric transformations, the scientific literature currently lacks detailed, standardized protocols for its recycling with corresponding recovery yields. However, based on the known reactivity of N-acyl thiazolidinethiones, a robust and efficient recycling workflow can be proposed.
The key to recycling is the cleavage of the N-acyl bond. Thiazolidinethiones are known to be more susceptible to nucleophilic attack at the exocyclic carbonyl group compared to their oxazolidinone counterparts, allowing for milder cleavage conditions.
Proposed Recycling Protocol for this compound:
This proposed protocol is based on the transesterification of the N-acyl thiazolidinethione with benzyl alcohol, a method demonstrated to be effective for similar substrates.
dot
Caption: Proposed workflow for the recycling of this compound.
Experimental Protocol:
-
Cleavage of the N-Acyl Group:
-
To a solution of the N-acyl-(S)-4-phenylthiazolidine-2-thione (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or toluene, add benzyl alcohol (2-3 equivalents) and 4-dimethylaminopyridine (DMAP, 0.1-0.2 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
-
Work-up and Separation:
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a weak acid solution (e.g., 1 M HCl) to remove DMAP, followed by a wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
The crude mixture containing the benzyl ester of the product and the liberated this compound can be separated by column chromatography on silica gel.
-
-
Purification of the Recovered Auxiliary:
-
The fractions containing the chiral auxiliary are collected and the solvent is evaporated.
-
The recovered this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure auxiliary, ready for reuse.
-
Causality Behind Experimental Choices:
-
Benzyl Alcohol as Nucleophile: Benzyl alcohol is an effective nucleophile for the transesterification and the resulting benzyl ester can often be easily separated from the auxiliary or cleaved under mild hydrogenolysis conditions if required.
-
DMAP as Catalyst: DMAP is a highly efficient nucleophilic catalyst that accelerates the acyl transfer to benzyl alcohol, allowing the reaction to proceed under mild conditions.
-
Chromatographic Separation: The difference in polarity between the newly formed benzyl ester and the thiazolidinethione auxiliary typically allows for straightforward separation using silica gel chromatography.
-
Recrystallization for Purification: Recrystallization is a powerful technique for purifying solid compounds, and it is expected to be effective for obtaining high-purity this compound.[2][3][4]
Established Alternatives: A Benchmark for Recyclability
A comparative assessment necessitates a thorough understanding of the recycling protocols for established chiral auxiliaries.
Evans' Oxazolidinones
Evans' auxiliaries are renowned for their high stereoselectivity and the existence of well-optimized, high-yielding recycling procedures.
dot
Caption: Typical workflow for the recycling of Evans' oxazolidinone auxiliaries.
Experimental Protocol (Hydrolytic Cleavage):
-
Hydrolysis: The N-acyl oxazolidinone is dissolved in a mixture of tetrahydrofuran (THF) and water. The solution is cooled to 0 °C, and lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) are added. The reaction is stirred at 0 °C until the starting material is consumed.
-
Work-up and Extraction: The reaction is quenched, and the aqueous and organic layers are separated. The aqueous layer is acidified and extracted with an organic solvent to isolate the chiral carboxylic acid product.
-
Auxiliary Recovery and Purification: The organic layer from the initial separation contains the recovered Evans' oxazolidinone auxiliary. The solvent is removed, and the auxiliary is purified by chromatography or recrystallization, often with recovery yields exceeding 92%.[1]
Oppolzer's Sultam
Oppolzer's sultam is another powerful chiral auxiliary, and its recyclability has been enhanced through the development of continuous flow processes.
Experimental Protocol (Batch Hydrolysis):
-
Hydrolysis: The N-acyl sultam is treated with a solution of lithium hydroxide and hydrogen peroxide in a mixture of THF and water at 0 °C.
-
Work-up and Separation: After completion, the reaction is quenched, and the product and auxiliary are separated by extraction. The aqueous phase contains the deprotonated product, while the organic phase contains the recovered sultam.
-
Auxiliary Recovery and Purification: The organic layer is collected, and the solvent is removed. The crude sultam is then purified by recrystallization. While crude recovery can be high (71-79%), the yield of pure, reusable auxiliary after recrystallization is often lower (48-56%).[1]
Pseudoephedrine
Pseudoephedrine offers a practical and cost-effective option, with straightforward recycling protocols.
Experimental Protocol (Acidic Hydrolysis):
-
Hydrolysis: The pseudoephedrine amide is dissolved in a mixture of an organic solvent (e.g., dioxane) and aqueous sulfuric acid. The mixture is heated to reflux until the amide is cleaved.
-
Work-up and Extraction: After cooling, the reaction mixture is worked up by extraction with an organic solvent. The organic layer contains the carboxylic acid product.
-
Auxiliary Recovery: The aqueous layer, containing the protonated pseudoephedrine, is basified and then extracted with an organic solvent to recover the chiral auxiliary in high yield.
Conclusion and Future Outlook
The recyclability of a chiral auxiliary is a cornerstone of sustainable and economically feasible asymmetric synthesis. While Evans' oxazolidinones and pseudoephedrine-based auxiliaries currently set the benchmark with well-documented, high-yielding recycling protocols, the potential of this compound should not be overlooked. The inherent reactivity of the thiazolidinethione moiety suggests that mild and efficient cleavage conditions are applicable.
The proposed recycling protocol via transesterification with benzyl alcohol provides a scientifically sound starting point for the development of a standardized and optimized procedure. Future research should focus on the experimental validation of this and other potential cleavage methods (e.g., aminolysis, reductive cleavage) for N-acyl-(S)-4-phenylthiazolidine-2-thiones. The systematic investigation and quantification of recovery yields and purity of the recycled auxiliary are imperative to fully assess its standing among the premier chiral auxiliaries. The development of such robust recycling strategies will undoubtedly enhance the appeal and broader application of this versatile sulfur-containing chiral auxiliary in both academic and industrial settings.
References
Safety Operating Guide
Navigating the Safe Disposal of (S)-4-Phenylthiazolidine-2-thione: A Guide for the Modern Laboratory
In the fast-paced environment of drug discovery and development, the lifecycle of a chemical reagent extends far beyond its use in a reaction vessel. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (S)-4-Phenylthiazolidine-2-thione, a versatile chiral building block. Our focus is to empower researchers with the knowledge to manage this chemical waste stream responsibly, ensuring a safe laboratory environment for all.
Understanding the Hazard Profile of this compound
Before we delve into disposal procedures, it is paramount to understand the inherent hazards of this compound. A thorough review of the Safety Data Sheet (SDS) reveals the following key hazard classifications[1]:
-
Acute Toxicity (Oral): Harmful if swallowed.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.
The pronounced aquatic toxicity is a critical factor influencing its disposal pathway. Direct discharge into the sewer system is strictly prohibited as it can have devastating effects on aquatic ecosystems[2]. Furthermore, upon combustion, it may decompose to produce toxic fumes, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and sulfur oxides[1].
| Hazard Statement | Classification | GHS Pictogram |
| H302 | Harmful if swallowed | Exclamation Mark |
| H315 | Causes skin irritation | Exclamation Mark |
| H319 | Causes serious eye irritation | Exclamation Mark |
| H335 | May cause respiratory irritation | Exclamation Mark |
| H410 | Very toxic to aquatic life with long lasting effects | Environment |
Table 1: Summary of Hazards for this compound.
Immediate Safety and Spill Management
Accidents happen. A well-prepared laboratory is one that can respond to them swiftly and safely.
Personal Protective Equipment (PPE)
When handling this compound in any capacity—weighing, in-reaction, or disposal—the following PPE is mandatory:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: In case of dust generation or inadequate ventilation, a NIOSH-approved particulate respirator is recommended.
Managing Small Spills
For minor spills of solid this compound:
-
Evacuate and Ventilate: If necessary, evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Containment: Prevent the spill from spreading.
-
Clean-up: Carefully sweep the solid material into a designated, labeled hazardous waste container. Avoid generating dust. Use a dustpan and brush for collection.
-
Decontamination: Wipe the spill area with a damp cloth. For final decontamination of the area and equipment, a dilute solution of sodium hypochlorite (bleach) can be effective in oxidizing residual sulfur compounds[3][4].
-
Dispose of Clean-up Materials: All materials used for clean-up (e.g., contaminated cloths, gloves) must be placed in the solid hazardous waste container.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as a hazardous chemical waste . Under no circumstances should it be disposed of in the regular trash or down the drain[2][3].
Waste Segregation and Collection
Proper segregation of chemical waste is fundamental to laboratory safety and compliant disposal[5].
-
Designate a Waste Container: Use a dedicated, chemically compatible, and clearly labeled container for solid this compound waste. A high-density polyethylene (HDPE) container with a secure, screw-top lid is recommended[6].
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (Exclamation Mark, Environment)[1].
-
Collection: Place all waste this compound, including unused product and contaminated consumables (e.g., weighing paper, gloves), into this designated container.
Contaminated Sharps and Glassware
-
Sharps: Contaminated needles, syringes, or other sharps must be placed in a designated sharps container that is also labeled as hazardous waste.
-
Glassware: Glassware that has come into contact with this compound should be decontaminated before washing. A common and effective practice for sulfur-containing compounds is to rinse the glassware with a small amount of an appropriate solvent (e.g., acetone) and collect the rinsate as hazardous liquid waste. Subsequently, soaking the glassware in a dilute bleach solution for several hours can help to oxidize any residual material before proceeding with standard washing procedures[3][4].
Storage Pending Disposal
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[1][7]. This area should be:
-
At or near the point of generation.
-
Under the control of laboratory personnel.
-
Away from incompatible materials (e.g., strong oxidizing agents).
Final Disposal
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EH&S) department or a certified hazardous waste disposal contractor. Do not attempt to treat or dispose of the bulk chemical on your own.
Decision Workflow for Waste Disposal
To aid in the correct segregation and disposal of waste generated during work with this compound, the following decision workflow can be utilized.
Caption: Waste Stream Decision Workflow for this compound.
Regulatory Compliance: A Non-Negotiable
It is imperative to adhere to all local, state, and federal regulations governing hazardous waste disposal. The Resource Conservation and Recovery Act (RCRA) provides the federal framework for hazardous waste management in the United States[5]. Your institution's EH&S department is your primary resource for ensuring compliance with all applicable regulations.
By adhering to these procedures, you contribute to a safer, more sustainable research environment. The responsible management of chemical waste is a shared responsibility that underscores our commitment to scientific excellence and ethical practice.
References
- 1. DABCO-Catalyzed Synthesis of Thiazolidine-2-thiones: System Development and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. research.columbia.edu [research.columbia.edu]
- 5. 1,3-Thiazolidine-2-thione synthesis [organic-chemistry.org]
- 6. Pharmaceutical Transformation Products Formed by Ozonation—Does Degradation Occur? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for (S)-4-Phenylthiazolidine-2-thione
As researchers dedicated to advancing drug development, our work with novel chemical entities like (S)-4-Phenylthiazolidine-2-thione demands not only scientific rigor but also an unwavering commitment to safety. This compound, a vital chiral building block in synthetic chemistry, requires meticulous handling to ensure the well-being of laboratory personnel.[1] This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use, grounded in the specific hazard profile of the material and extensive field experience. Our goal is to create a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
Hazard Profile: Understanding the "Why" Behind the "What"
This compound is a solid, crystalline powder.[2] Its hazard profile, according to the Globally Harmonized System (GHS), is the primary driver of our PPE and handling protocols. A thorough understanding of these risks is the first step in mitigating them.
Key Hazards:
-
H315 - Causes skin irritation: Direct contact with the solid or solutions can lead to inflammation and irritation.[3][4]
-
H319 - Causes serious eye irritation: The powder is particularly hazardous to the eyes, with the potential to cause significant, painful irritation.[3][4]
-
H335 - May cause respiratory irritation: Inhalation of the fine powder can irritate the mucous membranes and respiratory tract.[3][4][5]
-
H302 - Harmful if swallowed: Ingestion of the compound is toxic.[5]
These classifications dictate that our primary safety objectives are to prevent all routes of exposure: dermal (skin), ocular (eye), inhalation, and ingestion.
Engineering Controls: The First Line of Defense
Before any PPE is donned, the work environment must be optimized to minimize exposure. Engineering controls are the most effective means of protection because they isolate the hazard at the source.
-
Chemical Fume Hood: All manipulations of solid this compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[6] This is non-negotiable, as it directly addresses the respiratory irritation hazard (H335) by containing the powder and any potential dust.[5]
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions that might escape primary containment.[3]
Personal Protective Equipment (PPE): A Multi-Layered Barrier
PPE is the final barrier between you and the chemical. The following table outlines the minimum required PPE for handling this compound.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring Solid | Double-gloved Nitrile | Chemical Goggles | Full-Length Lab Coat | Required if outside a fume hood (N95 minimum) |
| Solution Preparation | Nitrile Gloves | Safety Glasses with Side Shields (minimum); Chemical Goggles recommended | Full-Length Lab Coat | Not required if in a fume hood |
| Reaction Workup/Purification | Nitrile Gloves | Safety Glasses with Side Shields (minimum); Chemical Goggles for splash risk | Full-Length Lab Coat | Not required if in a fume hood |
| Small Spill Cleanup | Heavy-duty Nitrile Gloves | Chemical Goggles & Face Shield | Full-Length Lab Coat | N95 Respirator (minimum) |
Detailed PPE Specifications
-
Hand Protection: Standard nitrile laboratory gloves provide adequate protection against incidental contact. Given the skin irritation hazard, if prolonged contact is anticipated or when handling concentrated solutions, consider wearing two pairs of gloves (double-gloving). Always inspect gloves for tears or pinholes before use and remove them using the proper technique to avoid contaminating your skin.
-
Eye and Face Protection: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required for any work with this compound. However, due to the serious eye irritation risk from the powder, chemical goggles are strongly recommended , especially during weighing and transfer operations. A face shield worn over safety glasses should be used during procedures with a high risk of splashing.[7]
-
Body Protection: A full-length laboratory coat, buttoned completely, is mandatory to protect skin and personal clothing from contamination.[8]
-
Respiratory Protection: When handling the powder within a fume hood, respiratory protection is generally not required. However, in the event of a significant spill or if engineering controls fail or are unavailable, a NIOSH-approved N95 respirator is the minimum requirement to protect against inhaling the dust.[8]
Procedural Workflow: A Step-by-Step Guide to Safety
Adherence to a strict operational sequence is critical for ensuring safety from preparation to disposal.
Safe Handling Workflow Diagram
Caption: Safe Handling Workflow for this compound.
Protocol for Donning and Doffing PPE
Incorrectly removing PPE can lead to exposure. Follow this sequence meticulously.
Donning (Putting On):
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Eye/Face Protection: Put on your chemical goggles or safety glasses.
-
Gloves: Put on your gloves, ensuring the cuffs go over the sleeves of your lab coat.
Doffing (Taking Off):
-
Gloves: Remove gloves first, as they are most likely to be contaminated. Peel one glove off by grasping the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off. Dispose of them immediately in the designated hazardous waste container.
-
Eye/Face Protection: Remove goggles or glasses by handling the ear or head straps.
-
Lab Coat: Remove your lab coat, folding the contaminated outside inwards, and hang it in its designated location or dispose of it if it's a disposable gown.
-
Hand Hygiene: Immediately wash your hands with soap and water for at least 20 seconds.[8]
Emergency and Disposal Plans
In Case of Exposure
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. If skin irritation occurs, seek medical attention.[2][4]
-
Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention.[4]
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If you feel unwell, seek medical advice.[2]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2][4]
Spill Management
For a small spill of solid this compound:
-
Alert others in the immediate area and restrict access.
-
If not already wearing it, don your full PPE, including an N95 respirator and chemical goggles.
-
Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent the powder from becoming airborne.[8]
-
Carefully sweep or scoop the material into a designated, labeled hazardous waste container.[3][8] Avoid generating dust.[8]
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
Dispose of all cleanup materials as hazardous waste.
Waste Disposal
All materials contaminated with this compound are considered hazardous waste.
-
Solid Waste: Unused compound and grossly contaminated materials (e.g., spill cleanup debris) must be placed in a clearly labeled, sealed hazardous waste container.
-
Contaminated PPE: Used gloves, disposable lab coats, and wipes should be collected in a designated hazardous waste bag or container.
-
Regulatory Compliance: Chemical waste generators must consult and adhere to all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[9]
References
- 1. chemimpex.com [chemimpex.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. 185137-29-5|this compound|BLD Pharm [bldpharm.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. cdc.gov [cdc.gov]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
